molecular formula C18H20N2O4 B13640099 Phe-Tyr

Phe-Tyr

Cat. No.: B13640099
M. Wt: 328.4 g/mol
InChI Key: FSXRLASFHBWESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Phe-Tyr dipeptide is a synthetic building block of significant interest in materials science and nanotechnology due to its intrinsic self-assembly properties. Composed of phenylalanine and tyrosine, two aromatic amino acids, this dipeptide can spontaneously organize into extensive supramolecular architectures, such as nanofibers and hydrogels . These structures are stabilized by a combination of hydrophobic interactions, pi-pi stacking of the aromatic rings, and hydrogen bonding . Researchers utilize this compound as a core component in the bottom-up fabrication of novel biomaterials. Its ability to form stable, well-defined nanostructures makes it a promising candidate for developing advanced drug delivery systems and new scaffolds for tissue engineering . Furthermore, studies have shown that thymine-conjugated derivatives of the Phe-Phe and Tyr-Tyr dipeptides exhibit excellent stability in human serum and can interact with biomolecules like serum albumin, highlighting their potential in bioconjugation and biomolecular recognition applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRLASFHBWESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phe-Tyr dipeptide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Phe-Tyr Dipeptide

This guide provides a comprehensive overview of the primary methods for synthesizing the dipeptide Phenylalanine-Tyrosine (this compound). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic strategies. The document covers solution-phase, solid-phase, and enzymatic synthesis methods, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations.

The dipeptide this compound, formed from the amino acids L-phenylalanine and L-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Aromatic amino acids like phenylalanine and tyrosine are fundamental components for the self-assembly of short peptides.[1] this compound itself has been investigated for its potential role in various biological processes and serves as a simple model system for studying peptide synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be accomplished through three main approaches: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of scale, purity, and operational complexity.

Solution-Phase Peptide Synthesis (SPPS)

Also known as liquid-phase peptide synthesis (LPPS), this classical method involves the sequential coupling of amino acids in a homogeneous solution.[2] It is particularly advantageous for large-scale production and for sequences that may be problematic for solid-phase methods.[2][3] The core principle involves the protection of reactive groups, activation of the carboxyl group, coupling to form the peptide bond, and subsequent deprotection.[2]

Key steps in solution-phase synthesis:

  • Protection: The N-terminal amino group of one amino acid and the C-terminal carboxyl group of the other are masked with protecting groups to prevent undesired reactions.[2][3]

  • Coupling: The unprotected carboxyl group of the N-protected amino acid is activated by a coupling reagent and then reacts with the unprotected amino group of the C-protected amino acid.[2]

  • Deprotection: The protecting groups are removed from the newly formed dipeptide.[2]

Experimental Protocol: Solution-Phase Synthesis of Boc-Phe-Tyr-OMe

This protocol describes the synthesis of a protected this compound dipeptide using the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of Phenylalanine and a methyl ester for the C-terminus of Tyrosine.

Materials:

  • Boc-L-Phe-OH

  • H-L-Tyr-OMe·HCl (L-Tyrosine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Tyrosine Methyl Ester Free Base:

    • Dissolve H-L-Tyr-OMe·HCl (1.1 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly.[4]

  • Peptide Coupling:

    • In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 eq) and stir the mixture.[5]

    • Add the prepared solution of H-L-Tyr-OMe to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-Phe-Tyr-OMe.[4]

  • Deprotection (to obtain this compound):

    • Dissolve the purified Boc-Phe-Tyr-OMe in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6]

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure.

    • The methyl ester can be removed by saponification with a base like NaOH in methanol.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method where the peptide is assembled on an insoluble polymer support (resin).[7] This technique simplifies the purification process as reagents and byproducts are removed by filtration and washing.[8] The most common strategies are Fmoc/tBu and Boc/Bzl.

General SPPS Cycle:

  • Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).

  • Washing: Removal of excess deprotection reagent and byproducts.

  • Coupling: Addition of the next Nα-protected amino acid, which has been activated by a coupling reagent.

  • Washing: Removal of excess amino acid and coupling reagents.

This cycle is repeated until the desired sequence is assembled, followed by cleavage from the resin and removal of permanent side-chain protecting groups.[8]

Experimental Protocol: Fmoc-Based SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-L-Phe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30-60 minutes.[9] Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection with fresh solution for 15 minutes.[9]

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.[9]

    • Allow the mixture to pre-activate for 2-5 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

    • Wash the resin with DMF (5-7 times).[9]

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin in a fume hood.

    • Stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

    • Dry the crude this compound peptide.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic peptide synthesis offers several advantages, including mild reaction conditions and high stereospecificity, which eliminates the risk of racemization.[10][11] Proteases such as chymotrypsin (B1334515) can be used to catalyze the formation of peptide bonds, particularly involving aromatic amino acids like Phe and Tyr.[10][12]

Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of this compound

This protocol is a representative example for the enzymatic synthesis of this compound.

Materials:

  • N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

  • L-Tyrosine amide (H-Tyr-NH₂) (nucleophile)

  • α-Chymotrypsin

  • Biphasic solvent system (e.g., ethyl acetate and aqueous buffer)

  • pH meter and base (e.g., NaOH) for pH control

Procedure:

  • Reaction Setup:

    • Dissolve H-Tyr-NH₂ in an aqueous buffer and adjust the pH to the optimal range for the enzyme (typically pH 8-9 for chymotrypsin-catalyzed synthesis).

    • Dissolve Ac-Phe-OEt in an organic solvent like ethyl acetate.

    • Combine the aqueous and organic phases to create a biphasic system.

  • Enzymatic Reaction:

    • Add α-chymotrypsin to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 35-40°C).

    • Monitor the pH and maintain it at the optimal level by adding a base as the reaction proceeds.

  • Reaction Monitoring and Work-up:

    • Monitor the formation of the dipeptide (Ac-Phe-Tyr-NH₂) using HPLC.

    • Once the reaction reaches completion (or equilibrium), stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or changing the pH drastically).

    • Separate the organic and aqueous phases.

    • Extract the product from the appropriate phase.

  • Purification and Deprotection:

    • Purify the protected dipeptide by chromatography.

    • The N-acetyl and C-terminal amide groups can be removed by enzymatic or chemical hydrolysis if the unprotected dipeptide is desired.

Quantitative Data Summary

The following table summarizes representative quantitative data for the different synthesis methods. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Synthesis MethodProtecting Group StrategyCoupling ReagentTypical Crude YieldTypical Purity (after purification)Key References
Solution-Phase Boc/Methyl EsterDCC/HOBt60-80%>98%[2][4]
Solution-Phase Fmoc/tBu EsterHATU/DIPEA70-90%>98%[2]
Solid-Phase Fmoc/tBuHBTU/DIPEA70-90%>95%[9]
Solid-Phase Boc/BzlDCC/HOBt~65%>98%
Enzymatic N-Acetyl/Amideα-Chymotrypsinup to 95%High[10]

Visualization of Workflows

Solution-Phase Synthesis Workflow

SolutionPhase cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Phe Phenylalanine BocPhe Boc-Phe-OH Phe->BocPhe Protect N-terminus Tyr Tyrosine TyrOMe H-Tyr-OMe Tyr->TyrOMe Protect C-terminus Coupling Couple with EDC/HOBt BocPhe->Coupling TyrOMe->Coupling ProtectedDi Boc-Phe-Tyr-OMe Coupling->ProtectedDi Deprotection Remove Protecting Groups (TFA, NaOH) ProtectedDi->Deprotection FinalDi This compound Deprotection->FinalDi

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS Start Start with Fmoc-Tyr(tBu)-Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave from Resin & Deprotect Side Chain (TFA Cocktail) Wash3->Cleave Purify Purify (RP-HPLC) Cleave->Purify FinalProduct This compound Dipeptide Purify->FinalProduct

Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.

Enzymatic Synthesis Workflow

Enzymatic cluster_substrates Substrates cluster_reaction Enzymatic Coupling cluster_purification Purification & Deprotection AcylDonor Ac-Phe-OEt (Acyl Donor) Enzyme α-Chymotrypsin Biphasic System pH 8-9, 35-40°C AcylDonor->Enzyme Nucleophile H-Tyr-NH2 (Nucleophile) Nucleophile->Enzyme ProtectedDi Ac-Phe-Tyr-NH2 Enzyme->ProtectedDi Purify Purification ProtectedDi->Purify FinalDi This compound Purify->FinalDi Deprotection (Optional)

Caption: General workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of the this compound dipeptide can be effectively achieved through solution-phase, solid-phase, and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources. Solution-phase synthesis is well-suited for large-scale production, while solid-phase synthesis offers convenience and speed for research-scale quantities. Enzymatic synthesis provides a green and stereospecific alternative, avoiding the need for extensive protecting group chemistry. This guide provides the foundational knowledge and practical protocols for professionals to select and implement the most appropriate strategy for their specific needs.

References

Enzymatic Synthesis of Phenylalanyl-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) holds significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis methods for peptides. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of thermolysin and α-chymotrypsin. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, and methods for purification and analysis. Visualizations of the enzymatic reaction and experimental workflow are provided to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in peptide synthesis and drug development.

Introduction

Phenylalanyl-Tyrosine (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine. As with many bioactive peptides, the therapeutic and physiological effects of this compound are an active area of research. The precise and controlled synthesis of this dipeptide is crucial for its study and potential application. While chemical peptide synthesis is a well-established methodology, it often involves harsh reagents, protecting groups, and can lead to racemization, reducing the stereochemical purity of the final product.

Enzymatic peptide synthesis, in contrast, leverages the high specificity and mild reaction conditions of enzymes to overcome these limitations. Proteases, such as thermolysin and α-chymotrypsin, which typically catalyze the hydrolysis of peptide bonds, can be employed in reverse to form these bonds under specific conditions. This approach, known as reverse proteolysis or kinetically controlled synthesis, offers excellent stereoselectivity and regioselectivity, leading to high-purity products.

This guide focuses on the practical aspects of the enzymatic synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in developing efficient and scalable synthesis strategies.

Enzymatic Synthesis of Phenylalanyl-Tyrosine

The enzymatic synthesis of this compound involves the formation of a peptide bond between a carboxyl-activated phenylalanine derivative (the acyl donor) and a tyrosine derivative (the nucleophile). The choice of enzyme and reaction conditions is critical to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

Key Enzymes

Two of the most effective proteases for the synthesis of dipeptides containing aromatic amino acid residues are thermolysin and α-chymotrypsin.

  • Thermolysin: A thermostable metalloproteinase, it exhibits a preference for forming peptide bonds involving hydrophobic amino acids at the P1' position (the amino group donor).[1] This makes it particularly suitable for synthesizing peptides with tyrosine as the C-terminal residue.

  • α-Chymotrypsin: A serine protease, it shows strong specificity for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This specificity can be harnessed for the synthesis of this compound.

Reaction Mechanism

The enzymatic synthesis of a dipeptide like this compound can proceed via two main pathways: equilibrium-controlled synthesis and kinetically controlled synthesis.

  • Equilibrium-Controlled Synthesis: This approach relies on manipulating the reaction equilibrium to favor peptide formation. This can be achieved by increasing substrate concentrations, removing the product from the reaction medium (e.g., through precipitation), or using organic co-solvents to reduce the water activity.

  • Kinetically Controlled Synthesis: This method utilizes an activated acyl donor (e.g., an ester or amide) and a nucleophile. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the peptide bond. This process is generally faster than the subsequent hydrolysis of the product, allowing for high yields to be achieved.

The following diagram illustrates the general principle of protease-catalyzed dipeptide synthesis:

Enzymatic_Dipeptide_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acyl-Phe Acyl-Phenylalanine (Acyl Donor) Enzyme Protease (e.g., Thermolysin, α-Chymotrypsin) Acyl-Phe->Enzyme Binding Tyr-R Tyrosine Derivative (Nucleophile) Acyl-Enzyme Acyl-Enzyme Intermediate Tyr-R->Acyl-Enzyme Nucleophilic Attack Enzyme->Acyl-Enzyme Acylation This compound Phenylalanyl-Tyrosine Acyl-Enzyme->this compound Deacylation Byproduct Byproduct (e.g., Acyl group, Water) Acyl-Enzyme->Byproduct Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Substrate Preparation (Acyl-Phe & Tyr-Derivative) B Enzymatic Reaction (Thermolysin or α-Chymotrypsin) A->B C Reaction Quenching B->C D Initial Product Isolation (e.g., Centrifugation) C->D E Washing D->E F Deprotection (if necessary) E->F G Final Purification (e.g., Lyophilization, Extraction) F->G H HPLC Analysis (Purity & Quantification) G->H I Structural Confirmation (e.g., Mass Spectrometry) H->I

References

An In-Depth Technical Guide to the Physicochemical Properties of Phenylalanyl-Tyrosine (Phe-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-Tyrosine (Phe-Tyr or FY) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine. As a fundamental building block of larger peptides and proteins, and a potential bioactive molecule in its own right, a thorough understanding of its physicochemical properties is essential for researchers in fields ranging from biochemistry and pharmacology to materials science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its known biological roles.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also govern its handling and formulation characteristics in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Phenylalanyl-Tyrosine.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₄PubChem CID: 515709[1]
Molecular Weight 328.36 g/mol PubChem CID: 515709[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acidPubChem CID: 515709[1]
LogP (experimental) -0.37PubChem CID: 515709[1]
pKa₁ (α-carboxyl) ~2.2 (Estimated)Based on Tyrosine pKa₁[2]
pKa₂ (α-amino) ~9.13 (Estimated)Based on Phenylalanine pKa₂[3]
pKa₃ (Tyrosine side chain) ~10.07 (Estimated)Based on Tyrosine pKa₃[2]
Isoelectric Point (pI) ~5.67 (Estimated)Calculated from estimated pKa values
Aqueous Solubility Low (Qualitative)Inferred from properties of Tyrosine[4][5][6]

Experimental Protocols

Accurate determination of the physicochemical properties of dipeptides like this compound requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates amphoteric molecules, such as peptides, based on their isoelectric point.[7][8][9][10]

Principle: A pH gradient is established in a gel matrix. When a peptide is applied to the gel and an electric field is imposed, it will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its net charge will change. The peptide will stop migrating when it reaches the pH that corresponds to its pI, where its net charge is zero.

Detailed Protocol:

  • Gel Preparation:

    • Prepare a polyacrylamide gel containing carrier ampholytes that will establish the desired pH gradient (e.g., a broad range of pH 3-10 or a narrower range if the approximate pI is known). Immobilized pH gradient (IPG) strips can also be used for greater reproducibility.[9]

    • The gel is cast in a thin layer on a glass plate or plastic backing.

  • Sample Preparation:

    • Dissolve the this compound dipeptide in a suitable, low-salt buffer. High salt concentrations can interfere with the electric field.

    • Determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, though a standard curve is recommended for accuracy).

  • Electrophoresis:

    • Place the prepared gel in a horizontal electrophoresis apparatus.

    • Apply electrode strips soaked in appropriate anode (acidic) and cathode (basic) solutions to the ends of the gel.

    • Apply the this compound sample to the gel. This can be done using a sample application strip or by loading into pre-cast wells.

    • Apply a voltage across the gel according to the manufacturer's instructions for the specific IEF system. The voltage is typically increased gradually to allow for proper focusing.

  • pI Determination:

    • After electrophoresis is complete, the gel is fixed to preserve the focused peptide bands.

    • The peptide bands are visualized using a suitable protein stain, such as Coomassie Brilliant Blue or silver staining.[7]

    • A pI calibration curve is generated by running a mixture of standard proteins with known isoelectric points alongside the this compound sample.

    • The migration distance of the this compound band is measured and its pI is determined by interpolating from the calibration curve.[8]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis gel Prepare IEF Gel (with pH gradient) load Load Sample onto Gel gel->load sample Prepare this compound Sample (low salt) sample->load run Apply Electric Field load->run Migration to pI stain Fix and Stain Gel run->stain analyze Measure Migration & Determine pI vs. Standards stain->analyze

Fig. 1: Workflow for Isoelectric Point Determination.
Determination of Aqueous Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Principle: A saturated solution of the compound is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound dipeptide to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer can be used.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Evaporation and Weighing:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the collected supernatant to the pre-weighed evaporating dish.

    • Gently heat the dish to evaporate the water completely. A drying oven set at a temperature below the decomposition point of the dipeptide is recommended.

    • Once all the water has evaporated, cool the dish in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried this compound residue.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

    • The solubility is then calculated by dividing the mass of the dried solute by the volume of the supernatant collected, typically expressed in g/L or mg/mL.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_calc Calculation mix Mix excess this compound with water equilibrate Equilibrate to form saturated solution mix->equilibrate sample Collect known volume of supernatant equilibrate->sample evaporate Evaporate solvent sample->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate

Fig. 2: Workflow for Gravimetric Solubility Determination.

Biological Role and Signaling Pathways

While Phenylalanine and Tyrosine are well-known precursors for a variety of critical biomolecules, the direct role of the dipeptide this compound in signaling pathways is not well-established in the current scientific literature.

  • Metabolic Precursors: Phenylalanine is an essential amino acid that is the precursor for the synthesis of tyrosine.[11] Tyrosine, in turn, is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines), as well as thyroid hormones and melanin.[12]

  • Potential Bioactivity: Research into the specific biological activities of dipeptides is an emerging area. While some dipeptides have been shown to have physiological effects, a distinct signaling role for this compound has yet to be elucidated. It is primarily considered a product of protein digestion and a transient intermediate in amino acid metabolism.

The metabolic relationship between Phenylalanine and Tyrosine is a fundamental biochemical pathway.

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Dopa DOPA Tyr->Dopa Melanin Melanin Tyr->Melanin ThyroidHormones Thyroid Hormones Tyr->ThyroidHormones Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Fig. 3: Phenylalanine and Tyrosine Metabolic Pathways.

Conclusion

References

Phenylalanyl-Tyrosine: A Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Tyrosine (Phe-Tyr) is a dipeptide composed of the essential amino acid L-phenylalanine and the conditionally essential amino acid L-tyrosine. While the biological activities of its constituent amino acids as precursors for neurotransmitters and protein synthesis are well-established, the dipeptide itself exhibits distinct and clinically relevant functions. Notably, this compound has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, positioning it as a molecule of interest for the management of hypertension and cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of Phenylalanyl-Tyrosine, with a focus on its ACE-inhibitory activity. Furthermore, it details relevant quantitative data, experimental protocols for its study, and the signaling pathways in which it plays a role.

Introduction

Phenylalanine and tyrosine are aromatic amino acids that are fundamental to human physiology. Phenylalanine is an essential amino acid that serves as the precursor for tyrosine synthesis. Tyrosine, in turn, is a building block for proteins and a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and melanin. The dipeptide Phenylalanyl-Tyrosine (this compound) is a product of protein digestion and metabolism. While often considered in the context of its constituent amino acids, recent research has highlighted a direct and significant biological role for the this compound dipeptide as an Angiotensin-Converting Enzyme (ACE) inhibitor. This discovery has opened avenues for its investigation as a potential therapeutic agent for cardiovascular diseases.

Synthesis and Metabolism

The formation of Phenylalanyl-Tyrosine is intrinsically linked to the metabolic pathway of its constituent amino acids.

Phenylalanine to Tyrosine Conversion

In the liver, phenylalanine is irreversibly hydroxylated at the para-position by the enzyme phenylalanine hydroxylase to form tyrosine. This reaction requires the cofactor tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen.

Figure 1: Phenylalanine to Tyrosine Conversion Phe Phenylalanine Tyr Tyrosine Phe->Tyr Hydroxylation PAH Phenylalanine Hydroxylase BH2 Dihydrobiopterin (BH2) PAH->BH2 H2O H2O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->PAH BH2->BH4 Regeneration O2 O2 O2->PAH NADPH NADPH + H+ DHR Dihydropteridine Reductase NADPH->DHR NADP NADP+ DHR->NADP

Figure 1: Phenylalanine to Tyrosine Conversion.
Formation and Degradation of Phenylalanyl-Tyrosine

The this compound dipeptide is formed during the digestion of dietary proteins by peptidases in the gastrointestinal tract. It can be absorbed intact or hydrolyzed into its constituent amino acids by peptidases on the intestinal brush border or within enterocytes. Once in circulation, it can be taken up by various tissues and either utilized in protein synthesis or catabolized.

Biological Functions

The primary direct biological function of Phenylalanyl-Tyrosine identified to date is its role as an ACE inhibitor. Its other physiological effects are largely attributed to its constituent amino acids.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as a potent inhibitor of ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin. By inhibiting ACE, this compound can lead to a reduction in blood pressure.

Figure 2: this compound Inhibition of the Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AngiotensinII->Vasoconstriction Renin Renin ACE ACE Inactive Inactive Peptides PheTyr Phenylalanyl-Tyrosine PheTyr->ACE Inhibits Bradykinin Bradykinin Bradykinin->Inactive Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 2: this compound Inhibition of the Renin-Angiotensin System.
Role in Neuroscience

The effects of this compound in the central nervous system are primarily indirect, resulting from the roles of phenylalanine and tyrosine as precursors to catecholamine neurotransmitters. Tyrosine is the rate-limiting precursor for the synthesis of dopamine, which is subsequently converted to norepinephrine and epinephrine.

Figure 3: Catecholamine Synthesis Pathway Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-methyltransferase

Figure 3: Catecholamine Synthesis Pathway.

Research utilizing acute phenylalanine and tyrosine depletion (APTD) has demonstrated that reducing the availability of these precursors can impact cognitive functions associated with dopamine, such as motivational processing and decision-making. Conversely, supplementation with tyrosine has been investigated for its potential to enhance cognitive performance, particularly under stressful conditions.

Quantitative Data

To enhance the bioavailability of this compound for therapeutic applications, such as the treatment of hypertension, researchers have explored the use of drug delivery systems. One such approach involves the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The table below summarizes the key characteristics of these nanoparticles.

ParameterValueReference
Average Particle Size213.8 nm
Polydispersity Index0.061
Zeta Potential-19.5 mV
Drug Loading34%
Encapsulation Efficiency90.09%

Experimental Protocols

Preparation and Characterization of this compound-PLGA Nanoparticles

Method: Double Emulsion (w/o/w) Solvent Evaporation Method.

  • Primary Emulsion (w/o): An aqueous solution of this compound is emulsified in an organic solution of PLGA (e.g., in dichloromethane) using high-speed homogenization or sonication.

  • Secondary Emulsion (w/o/w): The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and subjected to further homogenization or sonication.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated dipeptide, and then lyophilized for storage.

Characterization:

  • Particle Size and Polydispersity Index: Determined by Dynamic Light Scattering (DLS) using a Zeta-sizer

The Pivotal Role of Phenylalanine-Tyrosine Interactions in Defining Protein Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional architecture of proteins, essential for their biological function, is stabilized by a multitude of non-covalent interactions. Among these, the interactions between aromatic amino acid residues, particularly Phenylalanine (Phe) and Tyrosine (Tyr), play a critical role in protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the structural and functional significance of Phe-Tyr pairings, detailing the underlying biophysical principles, experimental methodologies for their characterization, and their implications in biological signaling and drug design.

The Biophysical Nature of Phenylalanine-Tyrosine Interactions

Interactions between the aromatic side chains of Phenylalanine and Tyrosine are primarily governed by van der Waals forces, electrostatic interactions, and the hydrophobic effect. These interactions manifest in two principal geometries:

  • π-π Stacking Interactions: In this arrangement, the aromatic rings of Phe and Tyr are positioned in a parallel, offset fashion. This configuration is stabilized by attractive quadrupole-quadrupole interactions between the electron-rich π-systems. Face-to-face stacking is generally unfavorable due to electrostatic repulsion between the π-electron clouds.[1]

  • T-shaped (Edge-to-Face) Interactions: This geometry involves the edge of one aromatic ring pointing towards the face of the other. The interaction is characterized by the favorable interaction between the partially positively charged hydrogen atoms on the edge of one ring and the electron-rich face of the other.[1]

The local environment significantly influences the strength and preference for a particular geometry. This compound interactions are frequently observed within the hydrophobic core of proteins, where the exclusion of water enhances the strength of these non-covalent bonds.[2] In contrast, Tyr-Tyr interactions are more common on the protein surface.[2] The hydroxyl group of Tyrosine can act as both a hydrogen bond donor and acceptor, adding another layer of complexity and specificity to its interactions compared to the purely hydrophobic Phenylalanine.

Quantitative Analysis of this compound Interactions

The precise energetic contributions and geometric parameters of this compound interactions are crucial for accurate protein modeling and design. Below are tables summarizing key quantitative data derived from computational and experimental studies.

Table 1: Thermodynamic Parameters of Aromatic Interactions

Interacting PairInteraction Energy (kcal/mol)TechniqueReference
Phe-Phe-1.0 to -3.0Computational[3]
Tyr-Tyr-1.5 to -4.5Computational[4]
This compound-1.2 to -3.8Computational[4]
Protein-Ligand (Aromatic)ΔG: -5 to -15, ΔH: -10 to 20, TΔS: -5 to 25ITC[5][6]

Note: Interaction energies are context-dependent and can vary based on the specific protein environment and computational method used. ITC data for specific this compound pairs is limited in the literature, so a general range for protein-ligand interactions involving aromatic moieties is provided.

Table 2: Geometric Parameters of this compound Interactions in Protein Structures

Interaction TypeCentroid Distance (Å)Dihedral Angle (°)Reference
π-π Stacking4.5 - 7.00 - 30[7][8]
T-shaped4.5 - 7.060 - 90[1][7]

Experimental Protocols for Characterizing this compound Interactions

A variety of biophysical techniques can be employed to investigate this compound interactions. This section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Expression & Purification p3 Buffer Preparation & Dialysis p1->p3 p2 Ligand (Peptide) Synthesis & Purification p2->p3 e1 Degas Samples p3->e1 e2 Load Protein into Sample Cell e1->e2 e3 Load Ligand into Syringe e1->e3 e4 Set Experimental Parameters (Temperature, Injections) e2->e4 e3->e4 e5 Run Titration e4->e5 a1 Integration of Raw Data e5->a1 a2 Baseline Correction a1->a2 a3 Fit Data to a Binding Model (e.g., one-site binding) a2->a3 a4 Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) a3->a4

Caption: Workflow for ITC experiments.

Methodology:

  • Sample Preparation:

    • Express and purify the protein of interest to >95% purity.

    • Synthesize or purchase the peptide containing the interacting Phe or Tyr residue, ensuring high purity.

    • Dialyze both the protein and the peptide extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

  • Instrumentation and Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC).

    • Degas the protein and peptide solutions for 5-10 minutes to prevent bubble formation.

    • Load the protein (typically 10-50 µM) into the sample cell and the peptide (typically 10-20 times the protein concentration) into the syringe.

  • Data Acquisition:

    • Set the experimental temperature (commonly 25°C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the peptide into buffer alone.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) using software such as MicroCal PEAQ-ITC Analysis Software, AFFINImeter, or pytc to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[9][10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of this compound interactions at the atomic level.

Methodology:

  • Crystallization:

    • Concentrate the purified protein to a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize initial "hits" to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and mount them on a goniometer.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods such as molecular replacement, if a homologous structure is available, or experimental phasing.

    • Build an atomic model into the resulting electron density map using software like Coot.

    • Refine the model against the experimental data using programs like PHENIX or Refmac5 to improve the fit and geometric quality.

  • Analysis:

    • Visualize the final structure using software such as PyMOL, Chimera, or VMD.[11][12][13][14][15]

    • Analyze the geometry of this compound interactions, measuring distances between aromatic centroids and the angles between the ring planes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution, providing valuable information on this compound interactions.

Methodology:

  • Sample Preparation:

    • Prepare isotopically labeled (15N, 13C) protein samples for heteronuclear NMR experiments.

    • Dissolve the protein in a suitable buffer containing D2O.

  • Data Acquisition:

    • Acquire a series of NMR experiments, including 2D 1H-15N HSQC to monitor changes in the chemical environment of backbone amides and 3D experiments (e.g., HNCACB, CBCA(CO)NH) for resonance assignment.

    • Nuclear Overhauser Effect (NOE) experiments (e.g., 1H-1H NOESY) are crucial for identifying through-space interactions between protons, including those on Phe and Tyr side chains that are close in space (< 5 Å).

  • Data Analysis:

    • Process the NMR data using software like NMRPipe.

    • Assign the resonances to specific atoms in the protein using programs such as CCPNmr Analysis.

    • Analyze NOE cross-peaks to identify spatial proximities between Phe and Tyr residues.

    • Chemical shift perturbations in 1H-15N HSQC spectra upon titration with a binding partner can map the interaction surface, including regions containing Phe and Tyr.[16][17][18][19][20]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of this compound interactions and to calculate their interaction energies.

Methodology:

  • System Setup:

    • Start with a high-resolution protein structure (from X-ray crystallography or NMR).

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).[21]

    • Solvate the protein in a box of explicit water molecules and add counter-ions to neutralize the system.[22]

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.[21]

    • Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).[21][22]

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample conformational space.

  • Analysis:

    • Analyze the trajectory to determine the stability of this compound interactions over time.

    • Calculate the potential of mean force (PMF) to determine the free energy landscape of the interaction.

    • Analyze the preferred geometries (stacking vs. T-shaped) and the distribution of distances and angles.[2]

    • Software packages like GROMACS, AMBER, or NAMD are commonly used for running and analyzing MD simulations.[23][24]

This compound Interactions in Biological Signaling: The Histone Methyltransferase Switch

A compelling example of the functional importance of a this compound interaction is the "Phe/Tyr switch" that controls the product specificity of histone lysine (B10760008) methyltransferases (HKMTs).[25][26][27] These enzymes play a crucial role in epigenetic regulation by methylating histone tails.

In many HKMTs, a conserved residue in the active site, which can be either a Phenylalanine or a Tyrosine, determines whether the enzyme can perform mono-, di-, or trimethylation of a target lysine residue.[25][26]

  • Phenylalanine: The presence of a Phe at this position creates a more open and hydrophobic active site, allowing for the accommodation of a di-methylated lysine and facilitating the addition of a third methyl group (trimethylation).[25][28]

  • Tyrosine: A Tyr at the same position, with its hydroxyl group, restricts the active site space and may form a hydrogen bond that hinders the optimal positioning of the di-methylated lysine for the subsequent methylation step, thus limiting the enzyme to mono- or di-methylation.[25][27]

This subtle change from a Phe to a Tyr acts as a molecular switch, altering the enzymatic output and, consequently, the downstream signaling pathways that interpret the histone code.

Signaling Pathway of the Histone Methyltransferase Phe/Tyr Switch

Histone_Methyltransferase_Switch Histone Methyltransferase Phe/Tyr Switch cluster_phe Phe at Active Site cluster_tyr Tyr at Active Site cluster_downstream Downstream Effects phe HKMT with Phe di_me Di-methylated Histone Lysine phe->di_me Methylation tri_me Tri-methylated Histone Lysine di_me->tri_me Methylation repression Transcriptional Repression (Heterochromatin formation) tri_me->repression tyr HKMT with Tyr mono_di_me Mono/Di-methylated Histone Lysine tyr->mono_di_me Methylation activation Context-dependent Transcriptional Activation/Repression mono_di_me->activation start Histone Substrate start->phe start->tyr

Caption: Phe/Tyr switch in HKMTs.

Implications for Drug Development

The critical role of this compound interactions in protein structure and function makes them attractive targets for drug development.

  • Inhibitor Design: Understanding the geometry and energetics of this compound interactions at protein-protein interfaces or in enzyme active sites can guide the design of small molecule inhibitors that disrupt these interactions. For example, a drug molecule could be designed to mimic one of the aromatic residues and bind with higher affinity, thus competitively inhibiting the natural interaction.

  • Protein Stabilization: For therapeutic proteins, introducing or optimizing this compound interactions can enhance their stability, leading to longer shelf-life and improved efficacy.

  • Modulating Signaling Pathways: Targeting the Phe/Tyr switch in enzymes like HKMTs with selective drugs could provide a novel therapeutic strategy for diseases associated with epigenetic dysregulation, such as cancer.[29]

Conclusion

Phenylalanine-Tyrosine interactions are a cornerstone of protein architecture, contributing significantly to the stability and functional specificity of these vital biomolecules. Their subtle yet profound influence is exemplified by their role as molecular switches in critical signaling pathways. A thorough understanding of the biophysical principles governing these interactions, coupled with advanced experimental and computational techniques for their characterization, is paramount for advancing our knowledge of protein science and for the rational design of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and exploit the multifaceted role of this compound interactions in their respective fields.

References

characterization of Phe-Tyr dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Phenylalanyl-Tyrosine (Phe-Tyr) Dipeptide

Introduction

The Phenylalanyl-Tyrosine (this compound) dipeptide, a molecule constituted by L-phenylalanine and L-tyrosine residues linked by a peptide bond, is of significant interest to the scientific and medical communities.[1] Also known as Phenylalanyltyrosine or the FY dipeptide, it serves as a fundamental building block in peptide synthesis and has demonstrated a range of biological activities with therapeutic potential.[1][2] Notably, this compound exhibits angiotensin-converting enzyme (ACE)-inhibitory properties, suggesting its utility in the management of hypertension.[3] Its applications extend to neuroscience research, where it can mimic neurotransmitter functions, and as a component in the development of bioactive peptides with neuroprotective, anti-inflammatory, and antioxidant characteristics.[2]

The aromatic side chains of both phenylalanine and tyrosine residues drive intermolecular interactions, such as π-π stacking, which allows the this compound dipeptide to participate in the self-assembly of novel nanomaterials.[4] Given its broad applicability, a thorough and systematic characterization of this dipeptide is paramount for its effective use in research and drug development. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key experimental protocols for the synthesis, purification, and analysis of the this compound dipeptide.

Physicochemical Properties

The fundamental physicochemical properties of the this compound dipeptide are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₄[1]
Molecular Weight 328.4 g/mol [1][5]
Monoisotopic Mass 328.14230712 Da[1][5]
Appearance Solid[1]
LogP (octanol-water) -0.37 (Extrapolated)[1]
Solubility Sparingly soluble in water. Difficult to dissolve in DMSO.[6] Soluble in acetic acid (25 mg/mL) and 1 M HCl.[6] Limited solubility in Total Parenteral Nutrition (TPN) solutions.[7]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity, structure, and purity of the this compound dipeptide. The following table outlines the key data obtained from various analytical techniques.

TechniqueObservationSource
Mass Spectrometry Confirms the molecular weight with high accuracy. Expected m/z for [M+H]⁺ is ~329.15.[1]
UV-Vis Spectroscopy Exhibits characteristic ultraviolet absorption due to the aromatic rings of phenylalanine and tyrosine.[8]
Fluorescence Displays natural fluorescence. Can be detected with excitation at 210-215 nm and emission at 283-302 nm.[9][10]
FT-IR Spectroscopy Key vibrational modes include the amide I band (C=O stretch) around 1655-1666 cm⁻¹, along with characteristic peaks for N-H stretching, carboxylic acid O-H and C=O, and aromatic C-H and C=C bonds.[11]
¹H-NMR Expected signals include distinct multiplets for aromatic protons, α-protons, and β-protons of both amino acid residues.[12][13]
¹³C-NMR Expected signals for two carbonyl carbons, two α-carbons, two β-carbons, and multiple aromatic carbons. Chemical shifts are sensitive to the residue's position (N- or C-terminus).[14]
RP-HPLC Standard technique for purity assessment and purification. Retention time is dependent on column type, mobile phase, and gradient.[15][16]

Experimental Methodologies and Workflows

Precise and reproducible experimental protocols are critical for obtaining high-quality this compound dipeptide for research and development. This section details the standard procedures for its synthesis, purification, and analytical characterization.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like this compound.[17][18] The process involves step-wise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or 2-Chlorotrityl chloride resin).

  • First Amino Acid Attachment: Covalently attach the C-terminal amino acid, Fmoc-L-Tyr(tBu)-OH, to the resin.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amine of the resin-bound tyrosine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Peptide Coupling: Couple the next amino acid, Fmoc-L-Phe-OH, using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Monitor the reaction for completion (e.g., via a Kaiser test).

  • Final Deprotection: Remove the N-terminal Fmoc group from Phenylalanine as described in step 3.

  • Cleavage and Side-Chain Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the tert-butyl (tBu) side-chain protecting group from Tyrosine using a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[17]

  • Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then isolate by centrifugation and wash to remove scavengers and soluble impurities.

Resin Solid Support (Resin) TyrResin Fmoc-Tyr(tBu)-Resin Resin->TyrResin 1. Attach Fmoc-Tyr(tBu)-OH DeProtTyr H₂N-Tyr(tBu)-Resin TyrResin->DeProtTyr 2. Fmoc Deprotection (20% Piperidine/DMF) PheTyrResin Fmoc-Phe-Tyr(tBu)-Resin DeProtTyr->PheTyrResin 3. Couple Fmoc-Phe-OH (HBTU/HOBt) CrudePeptide Crude this compound Peptide (in solution) PheTyrResin->CrudePeptide 4. Cleavage & Deprotection (TFA Cocktail)

Fig 1. Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Purification by Reverse-Phase HPLC (RP-HPLC)

Due to the presence of deletion sequences and products of side reactions from synthesis, the crude peptide must be purified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for achieving high purity.[15][16][19]

Protocol:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile (B52724)/water with 0.1% TFA). Centrifuge to remove any insoluble material.[15]

  • Analytical HPLC: Perform an initial analytical run on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time of the this compound dipeptide and assess the purity of the crude product.[15][16]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A linear gradient, for example, from 10% to 50% B over 20-30 minutes.

    • Detection: Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains).[15]

  • Preparative HPLC: Scale up the separation to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) using a gradient optimized from the analytical run to resolve the target peptide from impurities.[15]

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity. Pool fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze-dry the pooled pure fractions to remove the mobile phase solvents and obtain the final product as a white, fluffy powder.

Crude Crude this compound (Lyophilized Powder) Dissolved Dissolved Sample in Mobile Phase A Crude->Dissolved HPLC Preparative RP-HPLC System Dissolved->HPLC Inject Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (Analytical RP-HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling If pure Lyophilizer Lyophilization Pooling->Lyophilizer Pure Purified this compound (>95% Purity) Lyophilizer->Pure

Fig 2. General workflow for the purification of this compound via RP-HPLC.
Structural Characterization

A combination of analytical techniques is required to confirm the identity, purity, and structural integrity of the synthesized dipeptide.[20][21][22]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of purified, lyophilized this compound dipeptide. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[12]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm is typical.[12]

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[12]

  • Data Processing and Interpretation: Process the raw data (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak. The resulting chemical shifts and coupling constants are used to confirm the covalent structure of the dipeptide.[13]

cluster_0 Primary & Secondary Structure cluster_1 Purity & Identity cluster_2 Functional Groups & Optical Properties MS Mass Spectrometry (Molecular Weight) NMR1H ¹H-NMR (Proton Environment) NMR13C ¹³C-NMR (Carbon Skeleton) HPLC RP-HPLC (Purity, Retention Time) FTIR FT-IR (Vibrational Modes) UV UV-Vis / Fluorescence (Aromatic Properties) Peptide This compound Dipeptide Characterization Peptide->MS Peptide->NMR1H Peptide->NMR13C Peptide->HPLC Peptide->FTIR Peptide->UV

Fig 3. Logical relationship of key methods for this compound characterization.

Biological Activity and Applications

The this compound dipeptide is not merely a synthetic intermediate but possesses intrinsic biological activities and serves as a lead for more complex structures.

  • Cardiovascular Health: It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. This makes it a candidate for developing treatments for hypertension and related cardiovascular diseases.[3]

  • Drug Delivery: To enhance its bioavailability, this compound has been successfully encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, creating a potential delivery system for treating hypertension.[3]

  • Neuroscience: Due to its structural similarity to endogenous molecules, it is used in research to investigate neurotransmitter signaling pathways.[2]

  • Bioactive Peptides: It is a key component in the design of more complex peptides with potential neuroprotective and anti-inflammatory effects.[2]

  • Antioxidant Properties: The dipeptide has been shown to possess antioxidant capabilities, making it valuable for research into oxidative stress and its role in various pathologies.[2]

  • Biomaterials: The aromatic residues in this compound facilitate self-assembly into higher-order nanostructures through hydrogen bonding and π-π stacking interactions, a property being explored for the creation of novel biomaterials.[4]

Conclusion

The Phenylalanyl-Tyrosine dipeptide is a molecule with significant versatility, bridging the gap between basic biochemical research and advanced therapeutic development. A successful investigation or application of this compound is contingent upon its rigorous and comprehensive characterization. The integration of robust synthetic and purification protocols, such as SPPS and RP-HPLC, with a suite of analytical techniques including mass spectrometry, NMR, and FT-IR, is essential for ensuring the identity, purity, and structural integrity of the molecule. The detailed methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively characterize and utilize the this compound dipeptide in their respective fields.

References

Phe-Tyr Dipeptide: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Tyrosine (Phe-Tyr) represents a molecule of significant interest in the fields of neuroscience, nutrition, and pharmacology. Composed of two essential aromatic amino acids, its mechanism of action is multifaceted, primarily revolving around its role as a precursor for key neurotransmitters and its interaction with cellular nutrient sensing pathways following its transport and hydrolysis. This technical guide provides a comprehensive overview of the core mechanisms of action of the this compound dipeptide, detailing its transport, metabolic fate, and subsequent physiological effects. This document includes a compilation of available quantitative data, detailed experimental protocols for studying its activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Phenylalanine (Phe) is an essential amino acid that serves as a precursor for Tyrosine (Tyr) synthesis in the body. Tyrosine, in turn, is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). The dipeptide this compound, therefore, represents a direct and readily absorbable source of these critical amino acid building blocks. Its mechanism of action is intrinsically linked to its efficient uptake by peptide transporters and the subsequent bioavailability of its constituent amino acids, which can influence neuronal function and cellular metabolism.

Transport and Metabolism of this compound

The initial step in the mechanism of action of orally administered this compound is its transport across the intestinal epithelium. This process is primarily mediated by the proton-coupled peptide transporters PEPT1 and PEPT2.

Peptide Transporters: PEPT1 and PEPT2

PEPT1 is a high-capacity, low-affinity transporter predominantly found in the apical membrane of intestinal epithelial cells. PEPT2, on the other hand, is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys and the brain. The this compound dipeptide is a substrate for these transporters.

Intracellular Fate: Hydrolysis

Following transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, Phenylalanine and Tyrosine. This hydrolysis is a critical step, as the subsequent physiological effects are largely attributed to the individual amino acids.

Core Mechanisms of Action

The primary mechanisms of action of the this compound dipeptide are indirect, stemming from the metabolic roles of its constituent amino acids following transport and hydrolysis.

Precursor for Catecholamine Synthesis

The most significant action of this compound is to serve as a readily available source of Tyrosine for the synthesis of catecholamines in adrenergic and dopaminergic neurons.

  • Dopamine Synthesis: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. L-DOPA is then decarboxylated to dopamine.

  • Norepinephrine and Epinephrine Synthesis: Dopamine can be further converted to norepinephrine and subsequently to epinephrine.

An increased availability of Tyrosine from this compound can enhance the synthesis and release of these neurotransmitters, potentially impacting mood, cognitive function, and physiological responses to stress.

Activation of Amino Acid Sensing Pathways

Phenylalanine and Tyrosine can also act as signaling molecules by activating intracellular amino acid sensing pathways, most notably the mTORC1 and Calcium-Sensing Receptor (CaSR) pathways.

  • mTORC1 Pathway: The mTORC1 pathway is a central regulator of cell growth and proliferation and is activated by amino acids. Activation of mTORC1 by Phe and Tyr can influence protein synthesis and other anabolic processes.

  • Calcium-Sensing Receptor (CaSR): The CaSR is a G-protein coupled receptor that can be allosterically modulated by aromatic amino acids like Phenylalanine and Tyrosine. Activation of CaSR can lead to increases in intracellular calcium concentrations and modulate various cellular functions, including hormone secretion.

Quantitative Data

Quantitative data on the interaction of the this compound dipeptide with its transporters is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

ParameterTransporterValueSpeciesReference
Inhibition Constant (Ki) PEPT10.10 ± 0.04 mMRabbit
IC50 (for L-Tyr-L-Tyr-L-Tyr) PepT210 µMRat

Signaling Pathways and Experimental Workflows

Signaling Pathways

Phe_Tyr_Mechanism cluster_uptake Intestinal Lumen / Extracellular Space cluster_cell Epithelial Cell / Neuron cluster_downstream Downstream Effects This compound This compound PEPT1_2 PEPT1/PEPT2 This compound->PEPT1_2 Transport Phe-Tyr_int Intracellular This compound PEPT1_2->Phe-Tyr_int Hydrolysis Peptidases Phe-Tyr_int->Hydrolysis Phe Phenylalanine Hydrolysis->Phe Tyr Tyrosine Hydrolysis->Tyr mTORC1 mTORC1 Activation Phe->mTORC1 CaSR CaSR Modulation Phe->CaSR Catecholamine Catecholamine Synthesis (Dopamine, Norepinephrine) Tyr->Catecholamine Tyr->mTORC1 Tyr->CaSR

Caption: Proposed mechanism of action for the this compound dipeptide.

Experimental Workflows

Caco-2 Permeability Assay

Caco2_Workflow cluster_setup Experimental Setup cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form monolayer seed->differentiate verify Verify monolayer integrity (TEER measurement) differentiate->verify add_peptide Add this compound to apical chamber verify->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Collect samples from basolateral chamber at time intervals incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate apparent permeability coefficient (Papp) analyze->calculate

Caption: Workflow for a Caco-2 cell permeability assay.

In Vivo Microdialysis for Neurotransmitter Release

Microdialysis_Workflow cluster_procedure Microdialysis Procedure cluster_analysis Sample Analysis cluster_data Data Interpretation implant Implant microdialysis probe in target brain region (e.g., striatum) perfuse Perfuse with artificial CSF implant->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer Administer this compound (e.g., orally or IP) collect_baseline->administer collect_post Collect dialysate samples post-administration administer->collect_post analyze_hplc Analyze dialysate for dopamine and norepinephrine using HPLC-ECD collect_post->analyze_hplc compare Compare neurotransmitter levels to baseline analyze_hplc->compare

In Vivo Studies of Phenylalanyl-Tyrosine (Phe-Tyr): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on In Vivo Studies of the Dipeptide Phenylalanyl-Tyrosine (Phe-Tyr)

Executive Summary

This technical guide addresses the current landscape of in vivo research on the dipeptide Phenylalanyl-Tyrosine (this compound). A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated in vivo studies on the this compound dipeptide itself. The majority of research focuses on the metabolic relationship between its constituent amino acids, L-phenylalanine (Phe) and L-tyrosine (Tyr), particularly the enzymatic conversion of Phe to Tyr.

This document synthesizes the available information, focusing on three key areas:

  • The well-documented in vivo metabolism of phenylalanine to tyrosine.

  • The broader application of tyrosine-containing dipeptides in clinical settings, primarily in parenteral nutrition.

  • The emerging, yet limited, research into the direct therapeutic potential of this compound, specifically its in vitro angiotensin-converting enzyme (ACE) inhibitory activity.

Due to the lack of specific in vivo studies on this compound, the quantitative data, detailed experimental protocols, and specific signaling pathways requested for the dipeptide cannot be provided. Instead, this guide offers a thorough overview of the closely related and well-researched areas to inform future investigations into this compound.

The Metabolic Interplay of Phenylalanine and Tyrosine In Vivo

The primary context for the in vivo relationship between phenylalanine and tyrosine is the metabolic pathway where phenylalanine is converted to tyrosine. This process is crucial for normal physiological function.

Phenylalanine Hydroxylation

Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. Its primary metabolic fate, other than incorporation into proteins, is its conversion to tyrosine through a process called hydroxylation. This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH).

dot

Phenylalanine_Metabolism Phe Phenylalanine (Phe) Tyr Tyrosine (Tyr) Phe->Tyr Hydroxylation Protein Protein Synthesis Phe->Protein Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Tyr->Protein PAH Phenylalanine Hydroxylase (PAH) PAH->Phe

Caption: Metabolic fate of Phenylalanine in vivo.

Quantitative Aspects of Phe to Tyr Conversion

Studies in both animals and humans have quantified the conversion of phenylalanine to tyrosine. In healthy, post-absorptive adult humans, approximately 16% of the phenylalanine flux is converted to tyrosine[1]. In rats, it has been shown that phenylalanine hydroxylation significantly contributes to the plasma appearance of tyrosine, and this rate increases with phenylalanine administration[2][3].

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Humans

ParameterValue (μmol·kg⁻¹·h⁻¹)Reference
Phenylalanine Turnover Rate36.1 ± 5.1[1]
Tyrosine Turnover Rate39.8 ± 3.5[1]
Phenylalanine to Tyrosine Conversion Rate5.83 ± 0.59[1]

Tyrosine-Containing Dipeptides in Parenteral Nutrition

A significant area of research for tyrosine-containing dipeptides is in the field of parenteral nutrition. Tyrosine has poor solubility in aqueous solutions, which limits its inclusion in parenteral nutrition formulations. To overcome this, more soluble dipeptides containing tyrosine are used as a source of this conditionally essential amino acid.

While specific data for this compound in this context is not available, studies on other tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine, have shown this to be a safe and effective method for providing tyrosine to parenterally fed neonates[4].

dot

Dipeptide_Nutrition Dipeptide Tyrosine-Containing Dipeptide (e.g., Gly-Tyr) Bloodstream Bloodstream Dipeptide->Bloodstream Parenteral Administration Tyr Free Tyrosine Dipeptide->Tyr Hydrolysis Peptidases Plasma Peptidases Bloodstream->Peptidases Tissues Tissues Tyr->Tissues Uptake and Utilization

References

The Phenylalanine-Tyrosine Metabolic Pathway: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Central Hub of Aromatic Amino Acid Metabolism, its Regulation, and Therapeutic Implications.

The metabolic pathway of phenylalanine and tyrosine represents a critical juncture in human physiology, serving not only as a primary route for the degradation of these aromatic amino acids but also as the wellspring for a diverse array of biologically indispensable molecules. This technical guide provides a comprehensive overview of the core Phe-Tyr metabolic pathway, its intricate regulatory mechanisms, and the inherited metabolic disorders that arise from its disruption. Detailed experimental protocols for key enzymatic assays and structured quantitative data are presented to support researchers, scientists, and drug development professionals in their endeavors to understand and therapeutically target this vital pathway.

The Core Phenylalanine-Tyrosine Metabolic Pathway

Phenylalanine, an essential amino acid, is primarily metabolized through its conversion to tyrosine. This irreversible hydroxylation is the rate-limiting step in phenylalanine catabolism and is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) . Tyrosine, in turn, serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin, and is also catabolized for energy production.

The catabolic cascade of tyrosine involves a series of enzymatic reactions primarily occurring in the liver. The main steps are:

  • Transamination of Tyrosine: Tyrosine Aminotransferase (TAT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the transfer of an amino group from tyrosine to α-ketoglutarate, yielding p-hydroxyphenylpyruvate and glutamate.

  • Conversion to Homogentisate (B1232598): p-Hydroxyphenylpyruvate dioxygenase converts p-hydroxyphenylpyruvate to homogentisate.

  • Ring Cleavage of Homogentisate: Homogentisate 1,2-dioxygenase (HGD) , a ferrous iron-containing enzyme, cleaves the aromatic ring of homogentisate to form maleylacetoacetate.

  • Isomerization: Maleylacetoacetate isomerase catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate.

  • Final Cleavage: Fumarylacetoacetate Hydrolase (FAH) cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle and ketogenesis, respectively.

Phe_Tyr_Metabolic_Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PHP p-Hydroxyphenylpyruvate Tyr->PHP Tyrosine Aminotransferase (TAT) Dopa Dopamine Tyr->Dopa Tyrosine Hydroxylase Thy Thyroid Hormones Tyr->Thy Mel Melanin Tyr->Mel HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase (HGD) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fum Fumarate FAA->Fum Fumarylacetoacetate Hydrolase (FAH) AcAc Acetoacetate FAA->AcAc Fumarylacetoacetate Hydrolase (FAH) TCA Citric Acid Cycle Fum->TCA Ket Ketogenesis AcAc->Ket

Figure 1: The core Phenylalanine-Tyrosine metabolic pathway.

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites central to the this compound pathway.

EnzymeSubstrateKmVmaxTurnover Number (kcat)Source
Phenylalanine Hydroxylase (PAH) Phenylalanine0.5 mM7.5 µmol·min⁻¹·mg⁻¹-
Tyrosine Aminotransferase (TAT) Tyrosine---
α-Ketoglutarate---
Homogentisate 1,2-dioxygenase (HGD) Homogentisate9 µM-16 s⁻¹
Fumarylacetoacetate Hydrolase (FAH) Fumarylacetoacetate1.3 µM--

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway.

ConditionPhenylalanine (µmol/L)Tyrosine (µmol/L)Succinylacetone (µmol/L)Source
Normal Neonates < 120-< 2.4
Classical Phenylketonuria (PKU) (untreated) > 1200Low-
Tyrosinemia Type I (untreated) -Elevated16 - 150 (in dried blood spots)
Normal Urine Succinylacetone --0.000-0.300 mmol/mol CRT
Tyrosinemia Type I Urine Succinylacetone -->0.300 mmol/mol CRT

Table 2: Normal and Pathological Concentrations of Key Metabolites.

Inborn Errors of Phenylalanine and Tyrosine Metabolism

Genetic defects in the enzymes of the this compound pathway lead to a group of inherited metabolic disorders with significant clinical consequences.

  • Phenylketonuria (PKU): Caused by a deficiency of PAH, leading to the accumulation of phenylalanine and its metabolites. If untreated, PKU results in severe intellectual disability and neurological problems.

  • Tyrosinemia Type I: A deficiency in FAH results in the accumulation of fumarylacetoacetate and its toxic metabolite, succinylacetone. This leads to severe liver disease, kidney dysfunction, and neurological crises.

  • Tyrosinemia Type II: Caused by a deficiency in TAT, leading to elevated levels of tyrosine. Clinical manifestations include corneal lesions and neurological issues.

  • Alkaptonuria: A deficiency in HGD causes the accumulation of homogentisic acid, which darkens the urine upon standing and can lead to joint and connective tissue problems.

Inborn_Errors_of_Metabolism cluster_pathway This compound Metabolic Pathway cluster_disorders Associated Disorders Phe Phenylalanine PKU Phenylketonuria (PKU) Phe->PKU Tyr Tyrosine TyrII Tyrosinemia Type II Tyr->TyrII PHP p-Hydroxyphenylpyruvate HGA Homogentisate Alkap Alkaptonuria HGA->Alkap FAA Fumarylacetoacetate TyrI Tyrosinemia Type I FAA->TyrI Products Fumarate + Acetoacetate

Figure 2: Inborn errors of the this compound metabolic pathway.

Experimental Protocols for Key Enzyme Assays

Accurate measurement of enzyme activity is crucial for diagnosing metabolic disorders and for evaluating the efficacy of potential therapeutic interventions. Detailed protocols for the spectrophotometric assays of the key enzymes in the this compound pathway are provided below.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is adapted from a continuous real-time fluorescence-based assay.

Principle: The production of tyrosine from phenylalanine is monitored by the increase in its intrinsic fluorescence.

Materials:

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 274 nm, Emission: 304 nm)

  • Reaction Buffer: 22.35 mM NaHepes, pH 7.3, 1 mg/ml catalase, 10 µM ferrous ammonium (B1175870) sulfate

  • Substrate Solution: L-Phenylalanine (various concentrations from 0 to 1 mM in 22.35 mM NaHepes, pH 7.3)

  • Cofactor Solution: 75 µM Tetrahydrobiopterin (BH4) stabilized in 2 mM DTT

  • Enzyme: Purified Phenylalanine Hydroxylase

Procedure:

  • Prepare the Reaction Buffer.

  • Add the desired concentrations of L-Phenylalanine substrate solution to the wells of the 96-well plate.

  • Add the purified PAH enzyme to the wells.

  • Pre-incubate the plate for 5 minutes at 25 °C.

  • Initiate the reaction by adding the BH4 cofactor solution.

  • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence at 304 nm over time (e.g., every 60 seconds).

  • Calculate the rate of tyrosine formation from a standard curve of tyrosine fluorescence.

PAH_Assay_Workflow A Prepare Reaction Buffer and Substrate Solutions B Add Phenylalanine and PAH Enzyme to Microplate Wells A->B C Pre-incubate at 25°C for 5 minutes B->C D Initiate Reaction with BH4 Cofactor C->D E Measure Fluorescence Increase (Ex: 274 nm, Em: 304 nm) D->E F Calculate Rate of Tyrosine Formation E->F

Figure 3: Workflow for the PAH activity assay.

Tyrosine Aminotransferase (TAT) Activity Assay

This protocol describes a coupled spectrophotometric assay.

Principle: The product of the TAT reaction, p-hydroxyphenylpyruvate, is reduced by an NADH-dependent aromatic ketoacid reductase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reaction Buffer: e.g., Potassium phosphate buffer, pH 7.6

  • Substrate Solution: L-Tyrosine and α-ketoglutarate

  • Cofactor Solution: Pyridoxal 5'-phosphate (PLP)

An In-depth Technical Guide on the Discovery and History of Phenylalanyl-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Phenylalanyl-Tyrosine (Phe-Tyr), from its historical context within the dawn of peptide chemistry to its contemporary significance as a potential therapeutic agent. This document details the discovery, synthesis, and characterization of this compound, with a particular focus on its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside spectroscopic and structural data. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the core concepts for researchers in drug development and related scientific fields.

Introduction

Phenylalanyl-Tyrosine (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine, linked by a peptide bond. With the molecular formula C18H20N2O4, this simple peptide has garnered significant interest in recent years, primarily for its biological activity as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This guide traces the scientific journey of this compound, from its conceptual origins in the pioneering work of Emil Fischer to its modern-day investigation as a potential pharmaceutical for hypertension and cardiovascular diseases.

Discovery and History

The discovery of Phenylalanyl-Tyrosine is intrinsically linked to the birth of peptide chemistry. At the turn of the 20th century, Emil Fischer laid the groundwork for peptide synthesis, demonstrating the formation of a peptide bond between amino acids. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycylglycine[1][2][3]. This seminal work opened the door for the synthesis of countless other dipeptides, including Phenylalanyl-Tyrosine, using similar chemical principles.

While a specific date for the very first synthesis of this compound is not prominently documented, its creation would have been a logical extension of Fischer's foundational methods for joining amino acids. The historical significance of this compound has been more recently illuminated by the discovery of its potent ACE-inhibitory activity, shifting its status from a simple dipeptide to a molecule of therapeutic interest[4]. This discovery has spurred further research into its synthesis, characterization, and mechanism of action.

dot graph TD{ rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Emil Fischer's pioneering work on peptide synthesis (early 1900s)"] --> B["First synthesis of a dipeptide (Glycyl-Glycine) in 1901"]; B --> C["Development of general methods for dipeptide synthesis"]; C --> D["Synthesis of Phenylalanyl-Tyrosine"]; D --> E["Discovery of ACE-inhibitory activity"]; E --> F["Modern research and development as a potential therapeutic"];

} caption: "Historical timeline of Phenylalanyl-Tyrosine's discovery."

Synthesis and Characterization

The synthesis of Phenylalanyl-Tyrosine can be achieved through both classical solution-phase methods and more modern solid-phase peptide synthesis (SPPS) techniques. SPPS, developed by Bruce Merrifield, offers a more efficient and automated approach for peptide synthesis[5][6].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Phenylalanyl-Tyrosine

This protocol outlines the Fmoc-based solid-phase synthesis of this compound.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Phenylalanine:

    • Activate Fmoc-Phe-OH by dissolving it with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the peptide bond.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal phenylalanine using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the t-butyl side-chain protecting group from tyrosine.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude this compound by adding the TFA solution to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} caption: "Workflow for the solid-phase synthesis of this compound."

Characterization Data

The identity and purity of the synthesized Phenylalanyl-Tyrosine should be confirmed by mass spectrometry and NMR spectroscopy.

Parameter Value Reference
Molecular Formula C18H20N2O4[7]
Molecular Weight 328.36 g/mol [7]
Appearance White to off-white solid
1H NMR Characteristic peaks for aromatic protons of phenylalanine and tyrosine, as well as alpha and beta protons of both amino acid residues.[8][9][10]
13C NMR Resonances corresponding to the 18 carbon atoms, including the carbonyl carbons of the peptide bond and carboxylic acid, and the aromatic carbons.[8][9]
Mass Spectrometry (ESI+) [M+H]+ = 329.14[11]

Biological Activity and Signaling Pathway

The primary biological activity of Phenylalanyl-Tyrosine that has been investigated is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance[12].

The Renin-Angiotensin System (RAS)

The RAS is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to produce angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II binds to its receptor (AT1), leading to a series of physiological responses that increase blood pressure, including vasoconstriction and the release of aldosterone.

RAS_Pathway

ACE Inhibition by Phenylalanyl-Tyrosine

Phenylalanyl-Tyrosine acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibitory action leads to a reduction in the levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure. The presence of aromatic amino acids, such as phenylalanine and tyrosine, at the C-terminus of peptides is often associated with potent ACE inhibitory activity[13][14][15][16].

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of Phenylalanyl-Tyrosine.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Phenylalanyl-Tyrosine (test inhibitor)

  • Captopril (positive control)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix a solution of Phenylalanyl-Tyrosine (at various concentrations) with the ACE solution in borate buffer. A control tube should be prepared with buffer instead of the inhibitor.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add the HHL substrate to the mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Extract the hippuric acid produced by the enzymatic reaction into ethyl acetate.

  • Quantification: After evaporating the ethyl acetate, dissolve the hippuric acid in water and measure its absorbance at 228 nm using a spectrophotometer.

  • Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.

Applications in Drug Development

The ACE-inhibitory properties of Phenylalanyl-Tyrosine make it a promising candidate for the development of new antihypertensive drugs. As a naturally occurring dipeptide, it may offer advantages over synthetic drugs in terms of biocompatibility and reduced side effects. Research is ongoing to improve its bioavailability and efficacy, for instance, through the development of nanoparticle-based delivery systems.

Conclusion

Phenylalanyl-Tyrosine, a simple dipeptide with historical roots in the foundational work of peptide chemistry, has emerged as a molecule of significant interest for its potent ACE-inhibitory activity. This technical guide has provided a comprehensive overview of its discovery, synthesis, characterization, and biological function. The detailed protocols and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, biochemistry, and pharmaceutical sciences, facilitating further investigation into the therapeutic potential of this promising dipeptide.

References

The Biological Activity of Phenylalanyl-Tyrosine (Phe-Tyr) Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Tyrosine (Phe-Tyr), composed of the aromatic amino acids phenylalanine and tyrosine, is a subject of growing interest in the fields of biochemistry and pharmacology. As a fundamental component of larger peptides and proteins, the this compound motif contributes to a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and related peptides, with a focus on their antioxidant, antihypertensive, anticancer, and neuroprotective properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by detailing experimental methodologies, presenting available quantitative data, and visualizing the underlying molecular pathways.

While extensive research has been conducted on peptides containing the this compound motif and its cyclic form, cyclo(this compound), it is important to note that specific quantitative data for the linear this compound dipeptide is limited in the current scientific literature. Therefore, this guide will present data from closely related compounds to infer the potential bioactivities of this compound.

Antioxidant Activity

Peptides containing aromatic amino acids like phenylalanine and tyrosine are known to possess significant antioxidant properties. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.

Quantitative Data for Antioxidant Activity
Peptide/CompoundAssayIC50 Value/ActivityReference
Cyclo(D-Tyr-D-Phe)Free Radical ScavengingNearly equivalent to Butylated Hydroxyanisole (BHA)
Cyclo(L-Tyr-L-Phe)Free Radical ScavengingLower activity than cyclo(D-Tyr-D-Phe)
Tyr-containing peptidesDPPH Radical ScavengingVaries based on sequence and adjacent amino acids[1]
Phe-containing peptidesDPPH Radical ScavengingVaries based on sequence and adjacent amino acids[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of peptides.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the this compound peptide in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay:

    • In a 96-well microplate or cuvettes, add a defined volume of the peptide solution to the DPPH solution.

    • A blank containing only the solvent and DPPH is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the peptide solution.

    • The IC50 value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the peptide concentration.

Signaling Pathways in Antioxidant Activity

Peptides can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Keap1-Nrf2/ARE pathway.

Antioxidant_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Potential Inhibition of Keap1-Nrf2 binding ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Potential antioxidant signaling pathway modulated by this compound peptides.

Antihypertensive Activity

Peptides derived from food sources are widely studied for their potential to lower blood pressure, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.

Quantitative Data for ACE Inhibition

While specific IC50 values for the linear this compound dipeptide are not consistently reported, a study has indicated its potential as an ACE inhibitor.[2] Peptides containing Phe and Tyr at the C-terminus are often found to be potent ACE inhibitors.

PeptideIC50 ValueReference
This compound Investigated for ACE-inhibitory activity[2]
Ala-Tyr0.037 mg/ml[3]
Val-TyrLower than Losartan (B1675146)[4]
Experimental Protocol: ACE Inhibition Assay

A common in vitro method to assess ACE inhibitory activity uses the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Principle: ACE cleaves FAPGG, leading to a decrease in absorbance at 340 nm. The presence of an ACE inhibitor will slow down this reaction.

Procedure:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3).

    • Dissolve ACE (from rabbit lung) in the buffer.

    • Dissolve FAPGG in the buffer.

    • Prepare a series of dilutions of the this compound peptide.

    • Captopril (B1668294) is typically used as a positive control.

  • Assay:

    • In a 96-well plate or cuvettes, pre-incubate the ACE solution with the peptide solution (or buffer for control) at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the FAPGG solution.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of ACE inhibition is calculated as:

    • The IC50 value is the concentration of the peptide that inhibits 50% of the ACE activity.

Mechanism of ACE Inhibition

ACE inhibitors block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Leads to PheTyr This compound Peptide PheTyr->ACE Inhibition Anticancer_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PheTyr This compound Peptide PheTyr->Death_Receptor Potential Activation PheTyr->Mitochondrion Potential Induction Apoptosis Apoptosis Caspase3->Apoptosis Neuroprotection_Workflow Start Neuronal Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., H₂O₂, Aβ) Start->Induce_Toxicity Treat_Peptide Treat with This compound Peptide Induce_Toxicity->Treat_Peptide Assess_Viability Assess Cell Viability (MTT Assay) Treat_Peptide->Assess_Viability Mechanistic_Studies Mechanistic Studies (ROS, Caspases, etc.) Treat_Peptide->Mechanistic_Studies End Evaluate Neuroprotection Assess_Viability->End Mechanistic_Studies->End Neuroprotective_Signaling PheTyr This compound Peptide Receptor Cell Surface Receptor PheTyr->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Factors Pro-Apoptotic Factors Akt->Apoptosis_Factors Inhibits Pro_Survival Pro-Survival Proteins mTOR->Pro_Survival Promotes Expression of Anti_Apoptotic Anti-Apoptotic Effects Pro_Survival->Anti_Apoptotic

References

The Crucial Role of Phenylalanine and Tyrosine as Neurotransmitter Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the aromatic amino acids Phenylalanine (Phe) and Tyrosine (Tyr) as precursors to the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). A comprehensive understanding of this metabolic pathway is fundamental for research in neuroscience, pharmacology, and the development of therapeutics targeting a wide range of neurological and psychiatric disorders. This document provides a detailed overview of the core biochemical processes, quantitative data, experimental methodologies, and visual representations of the key signaling and experimental workflows.

The Catecholamine Synthesis Pathway: From Dietary Amino Acids to Potent Neuromodulators

The journey from the essential amino acid Phenylalanine to the functionally diverse catecholamines is a multi-step enzymatic cascade primarily occurring in the liver and within catecholaminergic neurons.[1]

Phenylalanine to Tyrosine Conversion

The initial and irreversible step is the hydroxylation of Phenylalanine to Tyrosine, catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[1] This reaction is critical as Tyrosine, unlike Phenylalanine, can be synthesized in the body, albeit from an essential dietary precursor.[1] This conversion primarily takes place in the liver.[1] The reaction requires the cofactor tetrahydrobiopterin (B1682763) (BH4), which is oxidized to dihydrobiopterin during the process and subsequently regenerated by dihydropteridine reductase.[1]

Tyrosine as the Direct Precursor to Catecholamines

Once synthesized or obtained from the diet, Tyrosine serves as the immediate precursor for the catecholamine synthesis pathway. The subsequent steps occur within the cytoplasm and vesicles of catecholaminergic neurons and the adrenal medulla.[2][3]

The rate-limiting step in the entire catecholamine synthesis cascade is the conversion of Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) .[4] This enzyme is a key regulatory point in the pathway and is subject to feedback inhibition by the end-products, dopamine, norepinephrine, and epinephrine.[5] The activity of TH is also modulated by the availability of its cofactor, tetrahydrobiopterin (BH4).[6]

Following its synthesis, L-DOPA is rapidly converted to dopamine by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , which requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[7]

In neurons that produce norepinephrine , dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH) .[3]

Finally, in the adrenal medulla and specific neurons, norepinephrine is converted to epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT) .[2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversions in the Phe-Tyr neurotransmitter precursor pathway.

ParameterEnzymeValueSource
Conversion Rate of Phenylalanine to Tyrosine Phenylalanine Hydroxylase~15% of indispensable amino acid oxidation in the postabsorptive state[8]
Michaelis-Menten Constant (Km) for L-DOPA Tyrosinase0.66 ± 0.06 mM[9]
Maximum Velocity (Vmax) for L-DOPA oxidation Tyrosinase22.3 ± 0.36 nmol/min[9]

Table 1: Quantitative data on the conversion rates and enzyme kinetics in the catecholamine synthesis pathway.

EnzymeCofactor(s)LocationKey Regulatory Features
Phenylalanine Hydroxylase (PAH) Tetrahydrobiopterin (BH4)Primarily LiverSubstrate availability
Tyrosine Hydroxylase (TH) Tetrahydrobiopterin (BH4)Cytoplasm of catecholaminergic neurons and adrenal medullaRate-limiting step; Feedback inhibition by catecholamines
Aromatic L-amino acid Decarboxylase (AADC) Pyridoxal Phosphate (Vitamin B6)Cytoplasm of catecholaminergic neurons and adrenal medulla
Dopamine β-hydroxylase (DBH) Ascorbic Acid (Vitamin C), CopperSynaptic vesicles
Phenylethanolamine N-methyltransferase (PNMT) S-adenosyl methionine (SAM)Adrenal medulla, some neurons

Table 2: Key enzymes, their cofactors, locations, and regulatory features in the catecholamine synthesis pathway.

Experimental Protocols

Measurement of Catecholamines by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a widely used and sensitive method for the quantification of catecholamines in biological samples such as urine, plasma, and brain tissue homogenates.[10][11][12]

Principle: The method involves the separation of catecholamines from other compounds in the sample using a reverse-phase HPLC column. The separated catecholamines are then detected by an electrochemical detector, which measures the current generated by the oxidation of the catecholamines at a specific electrode potential.

Detailed Methodology:

  • Sample Preparation:

    • Urine: Acidify urine samples immediately after collection to prevent oxidation of catecholamines. A common method is to add a small volume of concentrated hydrochloric acid or perchloric acid.

    • Plasma: Collect blood in tubes containing EDTA and sodium metabisulfite (B1197395) to prevent coagulation and oxidation. Centrifuge to separate plasma.

    • Tissue: Homogenize tissue samples in an acidic solution (e.g., 0.1 M perchloric acid) to extract catecholamines and precipitate proteins. Centrifuge to collect the supernatant.

  • Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:

    • Use a cation-exchange SPE column (e.g., Biorex-70) to selectively retain the positively charged catecholamines.[10]

    • Condition the column with appropriate buffers.

    • Load the prepared sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the catecholamines with an acidic solution (e.g., boric acid).

  • HPLC Separation:

    • Column: A C18 reverse-phase column is commonly used.[12]

    • Mobile Phase: An acidic buffer (e.g., acetate (B1210297) or phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).[12] The pH is typically maintained between 3 and 5.

    • Flow Rate: Typically 0.5-1.5 mL/min.

  • Electrochemical Detection:

    • Working Electrode: A glassy carbon electrode is commonly used.[12]

    • Potential: The oxidation potential is set at a level sufficient to oxidize the catecholamines of interest (typically +0.6 to +0.8 V).

  • Quantification:

    • Prepare standard solutions of dopamine, norepinephrine, and epinephrine of known concentrations.

    • Inject the standards into the HPLC-ECD system to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the catecholamine concentrations in the samples by comparing their peak areas to the calibration curve. An internal standard (e.g., dihydroxybenzylamine) is often used to correct for variations in extraction efficiency and injection volume.[10]

Phenylalanine Hydroxylase (PAH) Activity Assay

This assay measures the activity of PAH by quantifying the amount of Tyrosine produced from Phenylalanine.[13][14]

Principle: The assay is based on the incubation of a sample containing PAH (e.g., liver homogenate) with Phenylalanine and the cofactor BH4. The reaction is stopped, and the amount of Tyrosine formed is measured, typically by HPLC or mass spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • Homogenize liver tissue or other relevant biological samples in a suitable buffer.

    • Determine the protein concentration of the homogenate for normalization of enzyme activity.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., Tris-HCl, pH 7.4)

      • Phenylalanine (substrate)

      • Tetrahydrobiopterin (BH4) (cofactor)

      • Dithiothreitol (to maintain BH4 in its reduced state)

      • Catalase (to remove hydrogen peroxide that can damage the enzyme)

  • Enzyme Reaction:

    • Pre-incubate the sample homogenate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the reaction mixture.

    • Incubate for a specific period (e.g., 30-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.

  • Reaction Termination:

    • Stop the reaction by adding a strong acid, such as perchloric acid or trichloroacetic acid, to precipitate the proteins.

  • Quantification of Tyrosine:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Analyze the supernatant for Tyrosine concentration using:

      • HPLC with fluorescence detection: Tyrosine is naturally fluorescent.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity and sensitivity.[14]

  • Calculation of Enzyme Activity:

    • Calculate the amount of Tyrosine produced per unit of time per milligram of protein.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Catecholamine_Synthesis_Pathway cluster_phe_tyr Hepatic Conversion cluster_catecholamine Neuronal/Adrenal Synthesis Phe Phenylalanine Tyr_liver Tyrosine Phe->Tyr_liver Phenylalanine Hydroxylase (PAH) + Tetrahydrobiopterin (BH4) Tyr Tyrosine Tyr_liver->Tyr Transport to Neurons/Adrenal Medulla LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) + Tetrahydrobiopterin (BH4) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) + Pyridoxal Phosphate Dopamine->Tyr Feedback Inhibition Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (in vesicles) Norepinephrine->Tyr Feedback Inhibition Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT (in adrenal medulla) Epinephrine->Tyr Feedback Inhibition

Caption: The catecholamine synthesis pathway, from Phenylalanine to Epinephrine.

HPLC_ECD_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Preparation Sample Preparation (Acidification, Homogenization) Sample->Preparation SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Preparation->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC ECD Electrochemical Detection HPLC->ECD Quantification Data Analysis & Quantification ECD->Quantification

Caption: Experimental workflow for catecholamine measurement using HPLC-ECD.

PAH_Assay_Workflow Sample Biological Sample (e.g., Liver Homogenate) Reaction Enzymatic Reaction (Incubate with Phe and BH4) Sample->Reaction Termination Reaction Termination (Acid Precipitation) Reaction->Termination Analysis Quantification of Tyrosine (HPLC or LC-MS) Termination->Analysis Calculation Calculate Enzyme Activity Analysis->Calculation

Caption: Experimental workflow for the Phenylalanine Hydroxylase (PAH) activity assay.

References

A Deep Dive into the Structural Elucidation of Phenylalanyl-Tyrosine (Phe-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the dipeptide Phenylalanyl-Tyrosine (Phe-Tyr). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to characterize its three-dimensional structure, conformational dynamics, and physicochemical properties. This document consolidates data from various analytical techniques, presents detailed experimental protocols, and utilizes visualizations to clarify complex structural relationships and workflows.

Introduction to Phenylalanyl-Tyrosine

Phenylalanyl-Tyrosine (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine, linked by a peptide bond.[1] Its structure, characterized by the presence of two aromatic side chains, allows for unique intramolecular and intermolecular interactions, such as π-π stacking, which are crucial for its biological activity and its role in the broader context of peptide and protein structures.[2][3] Understanding the precise three-dimensional arrangement and conformational flexibility of this compound is fundamental for applications in drug design, where it may serve as a scaffold or a pharmacophore, and in the study of peptide self-assembly and material science.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C18H20N2O4--INVALID-LINK--[1]
Molecular Weight 328.4 g/mol --INVALID-LINK--[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid--INVALID-LINK--[1]
CAS Number 17355-18-9--INVALID-LINK--[1]

Methodologies for Structural Analysis

The structural elucidation of this compound involves a multi-pronged approach, integrating data from spectroscopic, crystallographic, and computational methods. Each technique provides unique insights into the molecule's architecture.

Spectroscopic Techniques

Spectroscopy offers a powerful means to probe the chemical environment of individual atoms and bonds within the this compound dipeptide.

NMR spectroscopy is a cornerstone technique for determining the structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to deduce through-bond and through-space connectivities.[5][6]

Experimental Protocol: 2D NMR of Dipeptides

  • Sample Preparation: Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1-10 mM. The choice of solvent can influence the observed chemical shifts.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the presence of all non-exchangeable protons.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish scalar (through-bond) couplings between protons, typically within the same amino acid residue. This helps in identifying the spin systems of Phenylalanine and Tyrosine.[7]

  • 2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a single amino acid residue.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space (typically < 5 Å), providing information about the peptide's conformation and the relative orientation of the amino acid side chains.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. The cross-peaks in the 2D spectra are used to assign the resonances in the 1D spectrum and to derive conformational constraints.[5]

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Phenylalanine and Tyrosine Residues in Dipeptides

Carbon AtomPhenylalanine (ppm)Tyrosine (ppm)
Cγ (nonprotonated aromatic)7.09.4

Data derived from a study on a series of dipeptides containing Phenylalanine and Tyrosine.[8][9]

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to study its fragmentation patterns.[10] Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of dipeptides.[10][11]

Experimental Protocol: LC-MS for this compound Analysis

  • Sample Preparation: Prepare a solution of this compound in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or trifluoroacetic acid (TFA).[10]

  • Liquid Chromatography (LC) Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% TFA in water) and an organic component (e.g., 0.1% TFA in acetonitrile).[10] The retention time of this compound will depend on the specific chromatographic conditions.

  • Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for peptides.[10]

  • Data Acquisition: Acquire mass spectra in full scan mode to detect the protonated molecular ion of this compound ([M+H]⁺). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Table 3: Key Mass-to-Charge Ratios (m/z) for this compound in Mass Spectrometry

IonCalculated m/zObserved m/z (example)Ionization Mode
[M+H]⁺ (protonated molecule)329.1496329.1Positive
[M-H]⁻ (deprotonated molecule)327.1350327.1Negative
Fragment ions (MS/MS)VariesVariesPositive/Negative

Note: Observed m/z values can vary slightly depending on the instrument and calibration.

X-ray Crystallography

X-ray crystallography provides the most detailed and unambiguous three-dimensional structure of a molecule in its solid state. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD).[1]

Workflow for Peptide Crystallography

G cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Peptide_Synthesis Peptide Synthesis & Purification Crystallization_Screening Crystallization Screening Peptide_Synthesis->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Xray_Diffraction X-ray Diffraction Crystal_Optimization->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition PDB/CSD Deposition Validation->PDB_Deposition Deposition G Initial_Structure Generate Initial Structure (e.g., from crystal structure or builder) Force_Field Select Force Field Initial_Structure->Force_Field Solvation Solvate in a Water Box Force_Field->Solvation Energy_Minimization Energy Minimization Solvation->Energy_Minimization MD_Simulation Molecular Dynamics Simulation Energy_Minimization->MD_Simulation Trajectory_Analysis Trajectory Analysis (Conformations, Interactions) MD_Simulation->Trajectory_Analysis Quantum_Calculations Quantum Chemical Calculations (Electronic Properties, Spectra) Trajectory_Analysis->Quantum_Calculations PheTyr_Structure Phe Phenylalanine Residue PeptideBond Peptide Bond (-CO-NH-) Phe->PeptideBond Tyr Tyrosine Residue PeptideBond->Tyr

References

An In-depth Technical Guide to the Formation of the Phe-Tyr Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic methodologies for the formation of the peptide bond between L-Phenylalanine (Phe) and L-Tyrosine (Tyr). This dipeptide is of interest due to the fundamental role of its constituent aromatic amino acids in peptide structure and biological recognition. This document details the core principles, experimental protocols, quantitative data, and potential biological significance, serving as a resource for researchers in peptide chemistry, drug discovery, and materials science.

Core Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction wherein the α-carboxyl group of one amino acid joins with the α-amino group of another, resulting in the elimination of a water molecule.[1] This process, while thermodynamically feasible, is kinetically slow and requires an activation step to proceed efficiently in a laboratory or industrial setting. The core challenge in synthesizing a specific dipeptide like Phe-Tyr lies in directing the reaction to form the desired bond while preventing unwanted side reactions, such as self-polymerization of the starting amino acids or reactions involving the side chains.

To achieve this, two primary strategies are employed:

  • Protecting Groups: Temporary chemical modifications are introduced to block reactive functional groups that are not intended to participate in the peptide bond formation. For this compound synthesis, this involves protecting the N-terminus of Phenylalanine and the C-terminus and the phenolic hydroxyl group of Tyrosine's side chain.

  • Carboxyl Group Activation: The carboxylic acid of the N-protected Phenylalanine is activated to make it more susceptible to nucleophilic attack by the amino group of Tyrosine.

Chemical Synthesis of the this compound Peptide Bond

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides.[2] The process involves covalently attaching the C-terminal amino acid (Tyrosine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (Phenylalanine).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely used due to its mild deprotection conditions. The tert-butyl (tBu) group is a common choice for protecting the hydroxyl group of the Tyrosine side chain, as it is stable to the base used for Fmoc removal but is readily cleaved by acid in the final step.

Quantitative Data for Fmoc-SPPS of this compound

ParameterValue/ConditionReference(s)
Starting Resin Fmoc-Tyr(tBu)-Wang Resin[3]
Coupling Reagents HBTU / DIPEA[4]
Fmoc Deprotection 20% Piperidine (B6355638) in DMF[3][4]
Cleavage Cocktail TFA / Water / TIS (95:2.5:2.5)[5]
Typical Crude Purity >85% (by HPLC)[2]
Final Yield (after purification) Variable, typically 60-80%[2]
Experimental Protocol: Fmoc-SPPS of this compound on Wang Resin

This protocol outlines the manual synthesis of the linear this compound dipeptide on Wang resin, which is a precursor for many applications.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Fmoc-Tyr(tBu)-Wang resin in the synthesis vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[4]

  • Fmoc Deprotection of Tyrosine:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.[3]

  • Coupling of Phenylalanine:

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

    • Drain the coupling solution and wash the resin with DMF (5-7 times) to remove excess reagents.[4]

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

    • Add the cleavage cocktail to the dried resin and agitate gently for 2 hours at room temperature.[5]

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the this compound dipeptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice, followed by centrifugation and decantation.

    • Dry the peptide pellet under vacuum.

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash and Dry Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify PheTyr This compound Dipeptide Purify->PheTyr

SPPS workflow for this compound synthesis.

Enzymatic Synthesis of the this compound Peptide Bond

Enzymatic peptide synthesis offers a green alternative to chemical methods, often providing high stereospecificity and avoiding the need for extensive protecting group strategies. Proteases such as α-chymotrypsin and thermolysin, which typically hydrolyze peptide bonds, can be used to catalyze their formation under specific, non-aqueous or low-water conditions.[6] These enzymes are particularly well-suited for this compound synthesis due to their preference for hydrophobic and aromatic residues at the scissile bond.[7][8]

α-Chymotrypsin-Catalyzed Synthesis

α-Chymotrypsin can effectively catalyze the condensation of an N-protected Phenylalanine ester with a Tyrosine amide. The use of an organic-aqueous solvent system can enhance the synthesis efficiency by shifting the reaction equilibrium towards synthesis over hydrolysis.

Quantitative Data for α-Chymotrypsin-Catalyzed Synthesis of N-Ac-Phe-Tyr-NH₂

ParameterOptimal Value/ConditionReference
Acyl Donor N-acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt)[9]
Amine Nucleophile L-tyrosinamide (Tyr-NH₂)[9]
Enzyme α-chymotrypsin[9]
Solvent System Tris-HCl buffer : DMSO : Acetonitrile (B52724) (2:1:1)[9]
pH 9.0 (of Tris-HCl buffer component)[9]
Temperature 28.1°C[9]
Reaction Time 7.4 minutes[9]
Substrate Molar Ratio (Phe:Tyr) 1:2.8[9]
Enzyme Activity 98.9 U[9]
Achieved Yield 85.5%[9]
Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of N-Ac-Phe-Tyr-NH₂

This protocol is based on the optimized conditions reported for the synthesis of an acetylated and amidated this compound derivative.[9]

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt)

  • L-tyrosinamide (Tyr-NH₂)

  • α-chymotrypsin

  • Tris-HCl buffer (80 mM, pH 9.0)

  • Dimethylsulfoxide (DMSO)

  • Acetonitrile

  • Reaction vessel (e.g., temperature-controlled shaker)

Procedure:

  • Prepare Solvent System: Prepare the reaction solvent by mixing Tris-HCl buffer (80 mM, pH 9.0), DMSO, and acetonitrile in a 2:1:1 volume ratio.

  • Dissolve Substrates: Dissolve N-Ac-Phe-OEt and Tyr-NH₂ in the prepared solvent system to achieve a final molar ratio of 1:2.8.

  • Initiate Reaction:

    • Equilibrate the substrate solution to 28.1°C.

    • Add α-chymotrypsin to the solution to a final activity of 98.9 U.

    • Incubate the reaction mixture at 28.1°C with agitation for 7.4 minutes.

  • Reaction Quenching and Product Isolation:

    • The reaction can be quenched by methods such as boiling or pH shift, depending on the desired workup.

    • The product, N-Ac-Phe-Tyr-NH₂, can be isolated and purified from the reaction mixture using techniques like reversed-phase HPLC.

Mechanism of Enzymatic Peptide Synthesis

Enzymatic_Synthesis cluster_0 Acylation Step cluster_1 Deacylation (Aminolysis) Step Enzyme Protease (E) AcylEnzyme Acyl-Enzyme Intermediate (E-CO-R) Enzyme->AcylEnzyme + AcylDonor Phe-Ester (R-CO-OR') AcylDonor->AcylEnzyme + Alcohol Alcohol (R'-OH) AcylEnzyme->Alcohol Product This compound Dipeptide (R-CO-NH-R'') AcylEnzyme->Product Nucleophile Tyr-Amine (H₂N-R'') Nucleophile->Product + RegenEnzyme Regenerated Protease (E) Product->RegenEnzyme

Kinetically controlled enzymatic peptide synthesis.

Potential Biological Significance and Signaling Pathways

While the this compound dipeptide itself is not a widely recognized signaling molecule, dipeptides, in general, are emerging as important biological effectors beyond their role as simple metabolic intermediates.[3]

  • Nutrient Sensing and Signaling: Dipeptides can be transported into cells and influence key signaling pathways. For example, certain dipeptides have been shown to interact with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[3][10]

  • Metabolic Regulation: Specific dipeptides, such as Tyr-Asp, have been found to allosterically regulate metabolic enzymes, thereby redirecting metabolic flux.[11] Given the structural similarity, it is plausible that this compound could interact with specific proteins or receptors, although this has not been extensively documented.

  • Precursors for Bioactive Molecules: In plants, Phenylalanine and Tyrosine are precursors for a vast array of secondary metabolites, including flavonoids, alkaloids, and lignin, through pathways involving the enzyme Phenylalanine ammonia-lyase (PAL).[12] The this compound dipeptide could potentially be hydrolyzed to serve as a source of these precursors.

  • Antioxidant Properties: Peptides containing aromatic amino acids like Phe and Tyr can act as antioxidants by donating electrons to free radicals.[13]

Hypothetical Signaling Involvement of Dipeptides

Dipeptide_Signaling Dipeptide Dipeptide (e.g., this compound) Transporter Peptide Transporter (e.g., PTR family) Dipeptide->Transporter Uptake TOR TOR Pathway Transporter->TOR Activation/ Modulation Enzyme Metabolic Enzyme Transporter->Enzyme Allosteric Regulation CellMembrane Cell Membrane Growth Cell Growth & Proliferation TOR->Growth Metabolism Metabolic Shift Enzyme->Metabolism

Potential roles of dipeptides in cell signaling.

References

The Dipeptide Phenylalanyl-Tyrosine: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Tyrosine (Phe-Tyr) is a dipeptide composed of the amino acids phenylalanine and tyrosine. While its constituent amino acids are well-studied, the dipeptide itself is emerging as a molecule of interest due to its potential bioactive properties. This technical guide provides a comprehensive overview of the known natural sources of Phenylalanyl-Tyrosine, detailed methodologies for its analysis, and an exploration of its biological activities, including its potential role in cellular signaling. The information presented herein is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Phenylalanyl-Tyrosine

The presence of the dipeptide Phenylalanyl-Tyrosine in nature is not as ubiquitously documented as its constituent amino acids. However, scientific literature has identified its existence in specific biological sources.

Table 1: Documented Natural Sources of Phenylalanyl-Tyrosine

Natural SourceOrganism TypeReference(s)
Brassica napus (Rapeseed)Plant[1]
Aeromonas veroniiBacterium[1]
Wakame (Undaria pinnatifida)Seaweed[2]

Note: While the presence of Phenylalanyl-Tyrosine has been reported, quantitative data on its concentration in these sources is scarce in publicly available literature.

Experimental Protocols for Analysis

The accurate identification and quantification of Phenylalanyl-Tyrosine in complex biological matrices require sophisticated analytical techniques. The following protocols are based on established methods for peptide analysis and can be adapted for the specific quantification of Phenylalanyl-Tyrosine.

Extraction of Phenylalanyl-Tyrosine from Plant Material (e.g., Brassica napus)

This protocol outlines a general procedure for the extraction of small peptides from plant tissues.

Methodology:

  • Sample Preparation: Lyophilize fresh plant material (e.g., rapeseed meal) to remove water and grind to a fine powder.

  • Extraction:

    • Suspend the powdered plant material in an acidic extraction buffer (e.g., 10% acetic acid) containing a cocktail of protease inhibitors to prevent enzymatic degradation of the dipeptide.

    • Homogenize the suspension using a suitable method (e.g., sonication or mechanical homogenization).

    • Agitate the mixture at 4°C for several hours to ensure complete extraction.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Solid-Phase Extraction (SPE) for Peptide Enrichment:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by the extraction buffer.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove hydrophilic impurities.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in water).

  • Drying: Lyophilize the eluted fraction to obtain a concentrated peptide extract.

Quantification of Phenylalanyl-Tyrosine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of peptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of synthetic Phenylalanyl-Tyrosine of known concentrations in a suitable solvent (e.g., 50% methanol in water).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for peptide separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the dipeptide. The specific gradient profile should be optimized for the best separation from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of Phenylalanyl-Tyrosine) and specific product ions that are generated upon collision-induced dissociation. The transition from the precursor to the product ions is highly specific to the target analyte.

    • MRM Transitions for Phenylalanyl-Tyrosine (C₁₈H₂₀N₂O₄, MW: 328.36 g/mol ):

      • Precursor Ion (Q1): m/z 329.1 [M+H]⁺

      • Product Ions (Q3): Specific product ions need to be determined by infusing a standard of Phenylalanyl-Tyrosine and performing a product ion scan. Likely fragments would correspond to the loss of the tyrosine or phenylalanine residue.

  • Quantification: A calibration curve is generated by plotting the peak area of the MRM transitions against the concentration of the Phenylalanyl-Tyrosine standards. The concentration of the dipeptide in the extracted samples is then determined from this calibration curve.

Bioactive Properties and Potential Signaling Pathways

While research specifically on the Phenylalanyl-Tyrosine dipeptide is limited, studies on peptides containing phenylalanine and tyrosine suggest potential biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing aromatic amino acids like phenylalanine and tyrosine at the C-terminal end are known to exhibit ACE inhibitory activity.[3][4] One study has specifically mentioned that the this compound dipeptide, investigated from the seaweed Wakame, possesses potent ACE-inhibitory activity.[2] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Antioxidant Activity

The phenolic group of the tyrosine residue and the aromatic ring of the phenylalanine residue can act as hydrogen or electron donors to scavenge free radicals.[5][6] Dipeptides containing tyrosine have been shown to possess significant antioxidant capacity.[7] The antioxidant activity of Phenylalanyl-Tyrosine can be evaluated using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Potential Signaling Pathways

Currently, there is a lack of direct evidence from scientific literature detailing the specific signaling pathways modulated by the Phenylalanyl-Tyrosine dipeptide. The biological effects of this dipeptide are likely mediated through its interaction with specific cellular receptors or enzymes. Given its potential ACE inhibitory activity, it could indirectly influence signaling pathways regulated by angiotensin II, such as those involving G-protein coupled receptors that modulate intracellular calcium levels and activate protein kinase C. Further research is required to elucidate the precise molecular targets and signaling cascades affected by Phenylalanyl-Tyrosine.

Visualizations

Experimental Workflow for Phenylalanyl-Tyrosine Analysis

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification and Concentration cluster_analysis Analysis start Natural Source (e.g., Brassica napus) homogenization Homogenization in Acidic Buffer with Protease Inhibitors start->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe Solid-Phase Extraction (C18 Cartridge) filtration->spe lyophilization Lyophilization spe->lyophilization hplc HPLC Separation (Reversed-Phase C18) lyophilization->hplc ms Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) hplc->ms quantification Quantification (Calibration Curve) ms->quantification end Result quantification->end Final Concentration of this compound

Caption: Workflow for the extraction and quantification of Phenylalanyl-Tyrosine.

Potential Bioactivity of Phenylalanyl-Tyrosine

Bioactivity_Pathway cluster_ace ACE Inhibition cluster_antioxidant Antioxidant Activity PheTyr Phenylalanyl-Tyrosine (this compound) ACE Angiotensin-Converting Enzyme (ACE) PheTyr->ACE Inhibits ROS Reactive Oxygen Species (ROS) PheTyr->ROS Scavenges AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress

Caption: Potential bioactive mechanisms of Phenylalanyl-Tyrosine.

Conclusion and Future Directions

Phenylalanyl-Tyrosine is a naturally occurring dipeptide with demonstrated, albeit not extensively studied, bioactive potential. Its presence in common natural sources like rapeseed suggests that it may be more widespread than currently reported. The primary challenges in advancing the understanding of this dipeptide are the lack of quantitative data on its natural abundance and the limited research into its specific biological functions and mechanisms of action.

Future research should focus on:

  • Quantitative Surveys: Developing and applying robust analytical methods to quantify Phenylalanyl-Tyrosine in a wider range of natural sources, including various plant materials and microbial ferments.

  • Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to confirm and characterize its ACE inhibitory, antioxidant, and other potential pharmacological activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which Phenylalanyl-Tyrosine exerts its biological effects.

A deeper understanding of this dipeptide could pave the way for its utilization in functional foods, nutraceuticals, and as a lead compound in the development of novel therapeutic agents.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of Phe-Tyr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phe-Tyr (Phenylalanine-Tyrosine) dipeptide is a significant molecule in various biological and pharmaceutical contexts. Accurate and sensitive quantification and structural elucidation are crucial for research and development. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers a powerful analytical tool for the detailed characterization of such dipeptides. ESI is a soft ionization technique that preserves the integrity of the peptide molecule, allowing for the determination of its molecular weight, while MS/MS provides structural information through controlled fragmentation.[1][2][3] This application note provides a detailed protocol for the analysis of the this compound dipeptide using LC-MS/MS, including sample preparation, instrumental parameters, and expected fragmentation patterns.

Experimental Protocols

A robust and reproducible protocol is essential for the accurate analysis of the this compound dipeptide. The following methodology outlines a typical workflow from sample preparation to data acquisition.

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound dipeptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with 0.1% formic acid, to a concentration of 1 mg/mL. Serial dilutions can be made from the stock solution to create calibration standards.

  • Biological Sample Preparation : For analysis in biological matrices such as plasma, protein precipitation is a necessary step.[4]

    • To 100 µL of plasma, add 300 µL of a cold protein precipitation solution (e.g., methanol (B129727) or acetonitrile containing an internal standard).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of the dipeptide.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40 °C

Mass Spectrometry (MS)
  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization method that typically produces multiply charged ions for larger peptides, but for a dipeptide, the singly protonated species [M+H]+ is expected to be dominant.[1][2]

  • Mass Analyzer : A triple quadrupole or an ion trap mass spectrometer can be used for MS/MS experiments.[3]

  • Capillary Voltage : 3.5 kV

  • Drying Gas Temperature : 350 °C

  • Drying Gas Flow : 10 L/min

  • Nebulizer Pressure : 45 psi

  • Data Acquisition :

    • Full Scan (MS1) : Acquire data in the m/z range of 100-500 to identify the precursor ion of the this compound dipeptide.

    • Product Ion Scan (MS/MS) : Select the protonated molecular ion of this compound ([M+H]+) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to obtain a rich fragmentation spectrum.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Solution Injection Sample Injection Standard->Injection Biological Biological Sample Precipitation Protein Precipitation Biological->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Supernatant->Injection Separation C18 Column Separation Injection->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS/MS) CID->MS2 Quantification Quantification MS2->Quantification Identification Structural Identification MS2->Identification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound dipeptide.

Data Presentation

Quantitative analysis of the this compound dipeptide can be performed using the MS/MS data. The following table summarizes key parameters for a quantitative assay.

ParameterPhenylalanine (Phe)Tyrosine (Tyr)This compound Dipeptide
Precursor Ion (m/z) 166.1182.1315.1
Product Ion 1 (m/z) 120.1136.1166.1 (y1-ion)
Product Ion 2 (m/z) 103.1107.1150.1 (b1-ion)
Limit of Detection (LOD) 1 µmol/L[4][5]1 µmol/L[4][5]Typically in the low µmol/L to nmol/L range
Linearity (r) >0.99[4][5]>0.99[4][5]Expected to be >0.99
Precision (%RSD) <15%[4][5]<15%[4][5]Expected to be <15%

Fragmentation Pathway

In low-energy collision-induced dissociation (CID), protonated peptides primarily fragment at the peptide bond, leading to the formation of b- and y-type ions.[6][7] For the this compound dipeptide, the protonated molecule [M+H]+ has a nominal mass of 315.1 Da. The major fragmentation pathways are expected to be the cleavage of the peptide bond.

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions PheTyr [this compound+H]+ m/z = 315.1 b1 b1-ion (Phe) m/z = 150.1 PheTyr->b1 Peptide Bond Cleavage y1 y1-ion (Tyr) m/z = 166.1 PheTyr->y1 Peptide Bond Cleavage

Caption: Proposed fragmentation pathway of the protonated this compound dipeptide.

The expected fragmentation of the this compound dipeptide ([C18H20N2O4+H]+) would result in the following major product ions:

  • b1-ion : This ion corresponds to the N-terminal Phenylalanine residue. Its formation involves the cleavage of the peptide bond with the charge retained on the N-terminal fragment. The expected m/z for the b1-ion is 150.1.

  • y1-ion : This ion corresponds to the C-terminal Tyrosine residue. It is formed by the cleavage of the peptide bond with the charge retained on the C-terminal fragment. The expected m/z for the y1-ion is 166.1.

Other minor fragments may also be observed, such as those resulting from the loss of small neutral molecules like water or ammonia, or immonium ions corresponding to the individual amino acid residues.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of the this compound dipeptide. The combination of liquid chromatography and tandem mass spectrometry allows for the sensitive and specific quantification and structural confirmation of this dipeptide. The provided experimental parameters and expected fragmentation patterns can serve as a valuable starting point for researchers, scientists, and drug development professionals working with this and similar peptide molecules. The methodologies described are adaptable to various research and quality control applications.

References

Application Notes and Protocols for the HPLC Separation of Phenylalanyl-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of Phenylalanyl-Tyrosine using various High-Performance Liquid Chromatography (HPLC) methods. The included methodologies cover reversed-phase, ion-exchange, and chiral separation techniques, offering a comprehensive resource for the analysis of these amino acids in various matrices.

Reversed-Phase HPLC (RP-HPLC) Methods

Reversed-phase chromatography is a widely used technique for the separation of Phenylalanine and Tyrosine due to its simplicity and robustness. The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the routine analysis and quantification of Phenylalanine and Tyrosine in relatively clean sample matrices.

Quantitative Data Summary

ParameterPhenylalanine (Phe)Tyrosine (Tyr)
Typical Retention Time ~9.4 min[1]~5.4 min[1]
Linear Range 6.0 to 1512.0 µmol/L5.5 to 1250.0 µmol/L
Limit of Detection (LOD) 0.3 µM[2]0.3 µM[2]

Experimental Protocol

Materials and Reagents:

  • Phenylalanine and Tyrosine standards

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid

  • Water (HPLC grade)

  • Hypersil C8 column (or equivalent)

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 5% acetonitrile in water (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of Phenylalanine and Tyrosine in the mobile phase. Prepare a series of working standards by diluting the stock solutions to cover the desired concentration range.

  • Sample Preparation: For plasma or serum samples, deproteinize by adding an equal volume of 5% perchloric acid. Centrifuge to pellet the precipitated proteins and collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Hypersil C8

    • Mobile Phase: 5% Acetonitrile in water (v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL (typical)

    • Temperature: Ambient

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Phenylalanine and Tyrosine in the samples from the calibration curve.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plasma/Serum Sample Deproteinization Add 5% Perchloric Acid Sample->Deproteinization Centrifugation Centrifuge Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection 20 µL Separation C8 Column 5% ACN in Water Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition Detection->Data

Workflow for RP-HPLC with UV Detection.
Method 2: Isocratic RP-HPLC with Fluorescence Detection

This method offers higher sensitivity and selectivity compared to UV detection, making it suitable for the analysis of low concentrations of Phenylalanine and Tyrosine.[2]

Quantitative Data Summary

ParameterPhenylalanine (Phe)Tyrosine (Tyr)
Typical Retention Time Within 9 minWithin 9 min
Limit of Detection (LOD) 0.3 µM[2]0.3 µM[2]

Experimental Protocol

Materials and Reagents:

  • Phenylalanine and Tyrosine standards

  • Acetonitrile (HPLC grade)

  • Perchloric acid

  • Water (HPLC grade)

  • Base-deactivated C18 column

Instrumentation:

  • HPLC system with a fluorescence detector

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 5% acetonitrile in water (v/v). Degas prior to use.

  • Standard Solution Preparation: Prepare stock and working standards of Phenylalanine and Tyrosine in the mobile phase.

  • Sample Preparation: Deproteinize plasma samples with 6% perchloric acid. Centrifuge and collect the supernatant.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18

    • Mobile Phase: 5% Acetonitrile in water (v/v)

    • Flow Rate: 1.0 mL/min (typical)

    • Detection: Fluorescence (Excitation: 215 nm, Emission: 283 nm)

    • Injection Volume: 20 µL (typical)

    • Temperature: Ambient

  • Analysis and Quantification: Follow the same procedure as for the UV detection method.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plasma Sample Deproteinization Add 6% Perchloric Acid Sample->Deproteinization Centrifugation Centrifuge Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection 20 µL Separation C18 Column 5% ACN in Water Injection->Separation Detection Fluorescence Detection (Ex: 215 nm, Em: 283 nm) Separation->Detection Data Data Acquisition Detection->Data

Workflow for RP-HPLC with Fluorescence Detection.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. This method is particularly useful for separating amino acids, which are zwitterionic.

Quantitative Data Summary

ParameterPhenylalanine (Phe)Tyrosine (Tyr)
Typical Elution Order Tyrosine, then Phenylalanine

Experimental Protocol

Materials and Reagents:

  • Phenylalanine and Tyrosine standards

  • Sodium citrate (B86180) buffers of varying pH and molarity

  • Strong-base anionic resin column

Instrumentation:

  • HPLC or amino acid analyzer system with post-column ninhydrin (B49086) derivatization and a UV-Vis detector.

Procedure:

  • Mobile Phase Preparation: Prepare a series of sodium citrate buffers with increasing pH and molarity to create a gradient for elution. For example, a gradient could start with a lower pH buffer and gradually increase to a higher pH buffer to elute the amino acids.

  • Standard and Sample Preparation: Prepare standards in a suitable buffer. For biological samples, protein precipitation may be necessary.

  • Chromatographic Conditions:

    • Column: Strong-base anionic resin

    • Mobile Phase: Sodium citrate buffer gradient

    • Flow Rate: As per manufacturer's recommendation

    • Detection: Post-column derivatization with ninhydrin, followed by UV-Vis detection.

    • Temperature: Controlled column temperature as per instrument guidelines.

  • Analysis and Quantification: Inject standards and samples. Identify peaks based on retention times and quantify using a calibration curve.

Logical Relationship for IEC Method Selection

Start Need to separate Phe and Tyr? ComplexMatrix Sample matrix is complex (e.g., physiological fluids)? Start->ComplexMatrix HighResolution High resolution of multiple amino acids required? ComplexMatrix->HighResolution Yes ConsiderOther Consider RP-HPLC for simpler matrices ComplexMatrix->ConsiderOther No SelectIEC Select Ion-Exchange Chromatography HighResolution->SelectIEC Yes HighResolution->ConsiderOther No

Decision tree for selecting IEC.

Chiral HPLC Separation

Chiral chromatography is essential for the separation of the enantiomers of Phenylalanine and Tyrosine, which is critical in pharmaceutical and metabolic studies.

Quantitative Data Summary

ParameterD-PhenylalanineL-Phenylalanine
Typical Retention Time ~9.0 min~11.4 min

Experimental Protocol

Materials and Reagents:

  • DL-Phenylalanine and DL-Tyrosine standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Chiral stationary phase (e.g., Crownpak CR+)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is a mixture of water, methanol, and a small amount of formic acid. For example, water:methanol:formic acid (30:70:0.02 v/v/v).

  • Standard Solution Preparation: Prepare a solution of the racemic mixture of Phenylalanine or Tyrosine in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Crownpak CR+)

    • Mobile Phase: Water:Methanol:Formic acid (30:70:0.02)

    • Flow Rate: 1.0 mL/min (typical)

    • Detection: UV at 210 nm

    • Temperature: Controlled, e.g., 25°C

  • Analysis: Inject the standard solution and identify the two enantiomeric peaks based on their retention times.

Experimental Workflow for Chiral Separation

cluster_prep Standard Preparation cluster_hplc Chiral HPLC Analysis Standard DL-Phe/Tyr Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Injection Inject into HPLC Dissolve->Injection 20 µL Separation Chiral Column (e.g., Crownpak CR+) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition Detection->Data

Workflow for Chiral HPLC Separation.

References

Application Notes and Protocols for NMR Spectroscopy of Phenylalanyl-Tyrosine (Phe-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of the dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive protocols for sample preparation, data acquisition for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation. Quantitative NMR data, including chemical shifts and coupling constants, are summarized for reference. Additionally, a relevant biological pathway involving the constituent amino acids of this compound is illustrated to provide functional context.

Introduction

Phenylalanyl-Tyrosine (this compound) is a dipeptide composed of L-phenylalanine and L-tyrosine. As a fundamental peptide structure, it serves as a model system for studying peptide conformation, dynamics, and interactions. The aromatic side chains of both residues play crucial roles in various biological processes, including protein-protein interactions and ligand binding. Understanding the three-dimensional structure of such peptides in solution is critical for structure-based drug design and for elucidating their biological functions.

NMR spectroscopy is a premier, non-destructive analytical technique for determining the atomic-resolution structure and dynamics of peptides in a near-physiological solution state. This application note outlines the necessary steps to acquire and interpret high-quality NMR data for this compound.

Data Presentation: Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound.

Note on Data: The precise chemical shifts and coupling constants can vary depending on experimental conditions such as solvent, pH, temperature, and concentration. The data presented here are compiled from literature values for this compound and related peptides, primarily in D₂O, and predictive models.[1] The ¹³C chemical shifts are based on solid-state NMR data of this compound containing dipeptides, which provide a close approximation for solution-state values.[2][3]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

Atom NameResidueChemical Shift (δ, ppm) (Typical Range)MultiplicityJ-Coupling Constants (Hz) (Typical)
Phe4.10 - 4.25ddJ(Hα, Hβ₁) ≈ 8.5 Hz, J(Hα, Hβ₂) ≈ 5.5 Hz
Hβ₁, Hβ₂Phe3.05 - 3.25mJ(Hβ₁, Hβ₂) ≈ 14.0 Hz
Hδ (2,6)Phe7.25 - 7.40dJ(Hδ, Hε) ≈ 7.5 Hz
Hε (3,5)Phe7.25 - 7.40tJ(Hε, Hδ) ≈ 7.5 Hz, J(Hε, Hζ) ≈ 7.5 Hz
Hζ (4)Phe7.20 - 7.35tJ(Hζ, Hε) ≈ 7.5 Hz
Tyr4.45 - 4.60ddJ(Hα, Hβ₁) ≈ 8.0 Hz, J(Hα, Hβ₂) ≈ 6.0 Hz
Hβ₁, Hβ₂Tyr2.90 - 3.10mJ(Hβ₁, Hβ₂) ≈ 14.0 Hz
Hδ (2,6)Tyr7.00 - 7.15dJ(Hδ, Hε) ≈ 8.5 Hz
Hε (3,5)Tyr6.70 - 6.85dJ(Hε, Hδ) ≈ 8.5 Hz

Note: In D₂O, amide (NH) and hydroxyl (OH) protons will exchange with deuterium (B1214612) and are typically not observed.

Table 2: ¹³C NMR Chemical Shifts for this compound

Atom NameResidueChemical Shift (δ, ppm) (Typical Range)
Phe55.0 - 57.0
Phe38.0 - 40.0
Cγ (C1')Phe137.0 - 139.0
Cδ (C2', C6')Phe129.0 - 131.0
Cε (C3', C5')Phe128.0 - 130.0
Cζ (C4')Phe126.0 - 128.0
C=OPhe172.0 - 175.0
Tyr56.0 - 58.0
Tyr37.0 - 39.0
Cγ (C1')Tyr127.0 - 129.0
Cδ (C2', C6')Tyr130.0 - 132.0
Cε (C3', C5')Tyr115.0 - 117.0
Cζ (C4')Tyr155.0 - 157.0
C=OTyr174.0 - 177.0

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Compound: Obtain high-purity (>98%) this compound dipeptide.

  • Solvent Selection: For observing most proton signals, use deuterated water (D₂O). To observe exchangeable amide and hydroxyl protons, prepare the sample in a 90% H₂O / 10% D₂O mixture. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is an alternative solvent where exchangeable protons are readily observed.

  • Concentration: Dissolve the this compound sample in the chosen NMR solvent to a final concentration of 5-10 mM. For a dipeptide, this concentration range provides a good signal-to-noise ratio in a reasonable time.

  • pH Adjustment: Adjust the pH (or pD for D₂O, where pD = pH meter reading + 0.4) of the sample to the desired value (e.g., physiological pH ~7.4 or acidic pD ~1.0) using dilute DCl or NaOD. The pH can significantly affect the chemical shifts of ionizable groups.

  • Internal Standard (Optional): Add a small, known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for precise chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution to a clean, high-quality 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Data Acquisition

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peak shape.

  • Acquisition Parameters (Example for a 600 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., zgesgp on Bruker instruments if using H₂O/D₂O).

    • Spectral Width: 12-16 ppm, centered around 4.7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation for accurate integration.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3-0.5 Hz).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (0.00 ppm) or the residual solvent peak (e.g., HDO at ~4.79 ppm).

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

To unambiguously assign all proton and carbon signals and determine the peptide's structure, a suite of 2D NMR experiments is required.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies scalar-coupled protons, typically through 2-3 bonds (e.g., Hα-Hβ, Hδ-Hε). This is crucial for identifying the amino acid spin systems.

    • Pulse Program: cosygpmfph (gradient-selected, phase-sensitive).

    • Parameters: Acquire 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Typically 8-16 scans per increment.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: Correlates all protons within a spin system, not just direct neighbors. For example, the Hα proton will show correlations to both Hβ and the amide proton of the same residue.

    • Pulse Program: mlevgpph (phase-sensitive with water suppression).

    • Parameters: Use a mixing time of 60-80 ms (B15284909) to allow magnetization transfer throughout the spin system. Other parameters are similar to COSY.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached heteronuclei (¹³C in this case). It provides the Cα-Hα, Cβ-Hβ, etc., connections.

    • Pulse Program: hsqcedetgpsisp2.2 (edited, sensitivity-improved). This experiment also provides editing, showing CH/CH₃ and CH₂ groups with opposite phases.

    • Parameters: Set the ¹³C spectral width to cover the expected range (~10-180 ppm). Acquire 128-256 increments in the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over long ranges (typically 2-3 bonds). This is essential for sequencing, as it can show correlations from an Hα proton to the carbonyl carbon of the preceding residue.

    • Pulse Program: hmbcgplpndqf (gradient-selected).

    • Parameters: The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation PheTyr This compound Dipeptide Solvent Dissolve in D2O (or 90% H2O/10% D2O) PheTyr->Solvent Adjust Adjust pH/pD Solvent->Adjust Tube Transfer to NMR Tube Adjust->Tube NMR NMR Spectrometer Tube->NMR OneD 1D ¹H NMR NMR->OneD TwoD 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) NMR->TwoD Processing Data Processing (FT, Phasing, Baseline Correction) OneD->Processing TwoD->Processing Assign Resonance Assignment Processing->Assign Structure Structural Elucidation Assign->Structure

Caption: Workflow for NMR analysis of this compound.

Biological Context: Melanin (B1238610) Synthesis Pathway

Phenylalanine serves as the metabolic precursor to Tyrosine, which is the direct substrate for melanogenesis, the pathway responsible for producing melanin pigments. This pathway highlights the fundamental biological importance of these two amino acids.

Melanin_Pathway cluster_precursor Precursor Synthesis cluster_melanin Melanogenesis (in Melanocytes) cluster_fates Pigment Formation Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Essential Dietary Intake Tyr L-Tyrosine Tyrosinase1 Tyrosinase Tyr->Tyrosinase1 PAH->Tyr DOPA L-DOPA Tyrosinase1->DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Multiple Steps Cysteine + Cysteine Dopaquinone->Cysteine Multiple Steps Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteine->Pheomelanin Multiple Steps

Caption: Metabolic pathway from Phenylalanine to Melanin.

References

Application Notes and Protocols for Phe-Tyr in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Tyrosine (Phe-Tyr) is a molecule of significant interest in cell culture applications. Composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-tyrosine, this compound offers unique properties that can be leveraged in various research contexts, from biopharmaceutical production to studies on cancer, oxidative stress, and neuroprotection.

These application notes provide a comprehensive guide to utilizing this compound in cell culture studies. We will cover its primary applications, provide detailed experimental protocols, present quantitative data in structured tables, and visualize key pathways and workflows.

Core Applications of this compound in Cell Culture

  • Enhanced Nutrient Supplementation: L-tyrosine has poor solubility in neutral pH cell culture media.[1] this compound dipeptides provide a highly soluble alternative, preventing precipitation and ensuring a consistent supply of tyrosine, which is crucial for cell growth and protein synthesis.[1][2] This is particularly valuable in high-density cultures, such as those used for monoclonal antibody production in Chinese Hamster Ovary (CHO) cells.[2]

  • Antioxidant Effects: The tyrosine residue in this compound contains a phenolic hydroxyl group capable of donating a hydrogen atom to scavenge free radicals. This inherent antioxidant property can help mitigate oxidative stress in cell cultures, a common issue that can impact cell viability and productivity.

  • Neuroprotective Potential: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative conditions. The antioxidant capacity of this compound, along with the role of its constituent amino acids as precursors for neurotransmitters, suggests its potential as a neuroprotective agent in in vitro models of neurological diseases.[3]

  • Anticancer Research: The role of amino acids and their derivatives in cancer cell metabolism is an active area of investigation. Studies on related cyclic dipeptides, such as Cyclo(Tyr-Phe), have shown cytotoxic effects against cancer cell lines, suggesting that this compound and its derivatives may be valuable tools in cancer research.[4][5]

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cell Culture Applications
ApplicationCell TypeRecommended Concentration RangeNotes
Nutrient Supplementation CHO Cells0.5 mM - 5 mMTo replace or supplement free L-tyrosine. Concentration should be optimized based on cell line and media formulation.[6]
Antioxidant Studies Various10 µM - 200 µMEffective range for observing antioxidant effects will vary depending on the cell type and the inducer of oxidative stress.
Neuroprotection Assays Neuronal Cells (e.g., SH-SY5Y)1 µM - 50 µMLower concentrations are often sufficient to elicit neuroprotective effects.
Anticancer Screening Various Cancer Cell Lines10 µM - 500 µMA broad range should be tested to determine the IC50 value for specific cancer cell lines.

Note: The concentrations provided are starting points for optimization. The optimal concentration for any given experiment must be determined empirically.

Table 2: Illustrative Cytotoxicity Data for a this compound Derivative (Cyclo(Tyr-Phe))
Cell LineIC50 Value (µM)Selectivity Index (SI)Reference Compound
HT-29 (Colon Cancer)~50>2Doxorubicin
WI-38 (Normal Fibroblast)>100

This table presents hypothetical data for Cyclo(Tyr-Phe) based on findings for similar cyclic dipeptides to illustrate the concept of selective cytotoxicity.[5] The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound dipeptide powder

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile PBS or water. Gentle warming and vortexing may be required to fully dissolve the peptide.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10 µL of MTT solution to each well.[7][8]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7][8]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound at Various Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Experimental workflow for the MTT cell viability assay.

Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound concentration to the wells.

  • Add the DPPH solution to each well.

  • Include a control with methanol instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 4: Neuroprotection Assay Against Oxidative Stress

Objective: To assess the protective effect of this compound on neuronal cells subjected to oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or glutamate)

  • Reagents for a cell viability assay (e.g., MTT or AlamarBlue)

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Induce oxidative stress by adding the inducing agent (e.g., H₂O₂) to the culture medium. Include a control group without the inducing agent.

  • Co-incubate the cells with this compound and the inducing agent for a predetermined time (e.g., 24 hours).

  • Assess cell viability using a standard assay like the MTT assay (Protocol 2).

  • Compare the viability of cells treated with this compound and the inducing agent to those treated with the inducing agent alone to determine the neuroprotective effect.

Signaling Pathways

While the precise signaling pathways modulated by the linear this compound dipeptide are still under investigation, research on related compounds and the known functions of its constituent amino acids allow for the formulation of hypothesized pathways.

Hypothesized Antioxidant Signaling Pathway

The antioxidant effects of this compound are likely mediated through direct radical scavenging and potentially through the activation of intracellular antioxidant defense mechanisms. One key pathway involved in cellular antioxidant response is the Nrf2-ARE pathway.

PheTyr This compound ROS Reactive Oxygen Species (ROS) PheTyr->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Hypothesized antioxidant signaling pathway for this compound.

Hypothesized Neuroprotective Signaling Pathway

In neuronal cells, the neuroprotective effects of this compound may involve the activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, which is a central regulator of cell survival and is often implicated in neuroprotection.

PheTyr This compound Receptor Receptor PheTyr->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates ApoptoticProteins Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->ApoptoticProteins Inhibits AntiApoptoticProteins Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptoticProteins Promotes NeuronalSurvival Neuronal Survival ApoptoticProteins->NeuronalSurvival Inhibits AntiApoptoticProteins->NeuronalSurvival

Hypothesized neuroprotective signaling via the PI3K/Akt pathway.

Hypothesized Anticancer Signaling Pathway (based on Cyclo(Tyr-Phe))

For the cyclic dipeptide Cyclo(Tyr-Phe), a plausible mechanism for its anticancer activity involves the modulation of key survival and apoptotic pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to the activation of the caspase cascade and apoptosis.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Inhibits? MAPK MAPK Pathway Receptor->MAPK Modulates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Survival Caspase_Cascade Caspase Cascade MAPK->Caspase_Cascade Activates Caspase_Cascade->Apoptosis Cyclo_Phe_Tyr Cyclo(Tyr-Phe) Cyclo_Phe_Tyr->Receptor

Plausible anticancer signaling pathway for Cyclo(Tyr-Phe).

Conclusion

The this compound dipeptide is a versatile tool for cell culture research, offering solutions for nutrient delivery and demonstrating potential as a bioactive compound. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this compound in their specific experimental systems. As with any reagent, empirical optimization is key to achieving robust and reproducible results. Further investigation into the specific molecular mechanisms and signaling pathways modulated by linear this compound will undoubtedly uncover new and exciting applications for this dipeptide in cell biology and drug development.

References

Application Notes and Protocols for L-Phenylalanyl-L-tyrosine (Phe-Tyr) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanyl-L-tyrosine (Phe-Tyr) is a dipeptide composed of two aromatic amino acids, L-phenylalanine and L-tyrosine. Its structure makes it a valuable substrate for assaying the activity of various peptidases, particularly those that exhibit specificity for aromatic residues at the C-terminus or within the peptide sequence. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays for Angiotensin-Converting Enzyme (ACE), Chymotrypsin (B1334515), and Carboxypeptidase A. These enzymes are of significant interest in both biomedical research and drug development.

Angiotensin-Converting Enzyme (ACE)

Application Notes

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation.[1][2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3] Consequently, ACE is a major target for antihypertensive drugs. While synthetic substrates are commonly used to assay ACE activity, dipeptides such as this compound can serve as substrates or, more frequently, as competitive inhibitors, making them useful for screening potential ACE inhibitors. The cleavage of a dipeptide from a larger substrate is the characteristic function of ACE.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of enzymatic reactions that regulates blood pressure and fluid balance. A simplified diagram of this pathway is presented below, highlighting the central role of ACE.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II cleaves Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction stimulates Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Aldosterone Aldosterone Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Lungs, Endothelium) ACE->Angiotensin_II Adrenal_Gland->Aldosterone releases

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Experimental Protocol: ACE Inhibition Assay using a Synthetic Substrate

While a direct assay using this compound as the primary substrate is not standard, it can be effectively used as a competitive inhibitor in assays with established synthetic substrates like N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Principle: The ACE-catalyzed hydrolysis of FAPGG leads to a decrease in absorbance at 340 nm.[4] The inhibitory potential of this compound is determined by measuring the reduction in the rate of this absorbance change.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • L-Phenylalanyl-L-tyrosine (this compound)

  • Assay Buffer: 50 mM HEPES buffer, pH 8.0, containing 300 mM NaCl and 10 µM ZnCl₂

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM.

    • Prepare a stock solution of this compound in the assay buffer (e.g., 10 mM) and create a series of dilutions to test a range of concentrations.

    • Dilute the ACE stock solution in the assay buffer to an appropriate working concentration.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the this compound solution (or buffer for the control).

    • Add 160 µL of the FAPGG substrate solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the diluted ACE solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, recording readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for the control and for each concentration of this compound.

    • Determine the percent inhibition for each this compound concentration.

    • Plot percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Quantitative Data for ACE with Dipeptide Inhibitors
InhibitorIC₅₀ (µM)Inhibition TypeReference
Gly-Phe277.9Competitive[5]
Ser-Phe130.2Competitive[5]
Gly-Tyr72.1Competitive[5]
Ser-Tyr66.3Competitive[5]
Asn-Phe46.3Competitive[5]
Asn-Tyr32.6Competitive[5]
This compound 3.74 Competitive [5]

Chymotrypsin

Application Notes

Chymotrypsin is a serine endopeptidase that plays a key role in protein digestion in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine.[6] This specificity makes this compound an excellent substrate for chymotrypsin, as the enzyme will hydrolyze the peptide bond between the phenylalanine and tyrosine residues. Assaying chymotrypsin activity with this compound can be used to study enzyme kinetics, screen for inhibitors, and characterize the enzyme from various sources.

Experimental Workflow: Chymotrypsin Assay

The following diagram illustrates the general workflow for a chymotrypsin-catalyzed hydrolysis of this compound.

Chymotrypsin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Chymotrypsin Solution Mix Mix Enzyme, Substrate, and Buffer Enzyme_Prep->Mix Substrate_Prep Prepare this compound Solution Substrate_Prep->Mix Buffer_Prep Prepare Assay Buffer Buffer_Prep->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Monitor Product Formation (e.g., Spectrophotometry) Incubate->Measure Calculate Calculate Reaction Rate and Enzyme Activity Measure->Calculate

Caption: General workflow for a chymotrypsin enzyme assay.

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin using this compound

Principle: The hydrolysis of the peptide bond in this compound by chymotrypsin results in the formation of L-phenylalanine and L-tyrosine. The appearance of these products can be monitored by measuring the change in absorbance at a specific wavelength, often in the UV range, due to the different extinction coefficients of the dipeptide and its constituent amino acids. A more sensitive method involves derivatization of the liberated amino groups with reagents like ninhydrin (B49086) or fluorescamine. Below is a protocol based on direct UV spectrophotometry.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • L-Phenylalanyl-L-tyrosine (this compound)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂

  • UV-transparent cuvettes or 96-well plate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in the assay buffer to a desired concentration (e.g., 1 mM).

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl (e.g., 1 mg/mL) and dilute to a working concentration in the assay buffer just before use.

  • Assay Setup:

    • In a cuvette, add 2.9 mL of the this compound substrate solution.

    • For a blank, add 2.9 mL of the substrate solution to a separate cuvette and add 0.1 mL of 1 mM HCl instead of the enzyme solution.

    • Equilibrate the cuvettes to 25°C in the spectrophotometer.

  • Initiate the Reaction:

    • Add 0.1 mL of the diluted chymotrypsin solution to the sample cuvette and mix by inversion.

  • Measurement:

    • Record the increase in absorbance at a predetermined wavelength (e.g., 234 nm, monitoring the hydrolysis of the peptide bond) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the molar extinction coefficient of the product at the measured wavelength.

Quantitative Data for Chymotrypsin with Aromatic Substrates
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
BTEE0.081932.4 x 10⁶pH 7.8, 25°C[7]

Carboxypeptidase A

Application Notes

Carboxypeptidase A is a pancreatic metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or branched aliphatic side chains.[5] This makes this compound a suitable substrate, as the enzyme will cleave the C-terminal tyrosine residue. Assays using this compound can be employed for kinetic studies, inhibitor screening, and determining the concentration of active enzyme.

Experimental Workflow: Carboxypeptidase A Assay

The workflow for a Carboxypeptidase A assay is similar to that of chymotrypsin, focusing on the detection of the cleaved C-terminal amino acid.

CarboxypeptidaseA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Carboxypeptidase A Solution Mix Mix Enzyme, Substrate, and Buffer Enzyme_Prep->Mix Substrate_Prep Prepare this compound Solution Substrate_Prep->Mix Buffer_Prep Prepare Assay Buffer Buffer_Prep->Mix Incubate Incubate at 25°C Mix->Incubate Measure Monitor Product Formation (e.g., Increase in Absorbance at 254 nm) Incubate->Measure Calculate Calculate Reaction Rate and Enzyme Activity Measure->Calculate

Caption: General workflow for a Carboxypeptidase A enzyme assay.

Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase A using Hippuryl-L-phenylalanine (Adaptable for this compound)

Principle: This protocol is based on the hydrolysis of hippuryl-L-phenylalanine, where the increase in absorbance at 254 nm is monitored.[8] A similar principle can be applied to the hydrolysis of this compound, although the optimal wavelength may need to be determined empirically.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • L-Phenylalanyl-L-tyrosine (this compound)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • UV-transparent cuvettes or 96-well plate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in the assay buffer to the desired concentration (e.g., 1 mM).

    • Prepare a stock solution of Carboxypeptidase A in 10% LiCl and dilute to a working concentration in the assay buffer.

  • Assay Setup:

    • Pipette 2.0 mL of the this compound solution into a cuvette.

    • Incubate in the spectrophotometer at 25°C for 3-4 minutes to reach thermal equilibrium and establish a baseline.

  • Initiate the Reaction:

    • Add 0.1 mL of the diluted Carboxypeptidase A solution and mix thoroughly.

  • Measurement:

    • Record the increase in absorbance at 254 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the products at 254 nm.

Quantitative Data for Carboxypeptidase A with Peptide Substrates

The following table presents kinetic parameters for Carboxypeptidase A with various N-acylated dipeptide substrates. This data provides an indication of the enzyme's activity with substrates similar to this compound.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Cbz-Gly-Gly-Phe0.8789.8 x 10⁴pH 7.5, 25°C[3]
Cbz-Gly-Gly-Leu3.1175.5 x 10³pH 7.5, 25°C[3]
Cbz-Gly-Gly-Val---pH 7.5, 25°C[3]
Hippuryl-L-Phe0.5325.44.8 x 10⁴pH 7.5, 25°C[3]

Conclusion

L-Phenylalanyl-L-tyrosine is a versatile substrate for studying the activity of several important proteases. Its aromatic nature makes it particularly suitable for chymotrypsin and carboxypeptidase A. While it acts more as an inhibitor for ACE, its use in competitive binding assays is valuable for screening potential therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their enzyme assay workflows. Further optimization of assay conditions may be required depending on the specific enzyme source and experimental goals.

References

Application Notes and Protocols for the X-ray Crystallography of Phenylalanyl-L-tyrosine (Phe-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the X-ray crystallographic analysis of the dipeptide Phenylalanyl-L-tyrosine (Phe-Tyr). The protocols outlined below are based on established techniques for small molecule and peptide crystallography and are intended to serve as a detailed guide for researchers aiming to replicate or build upon existing structural studies.

Introduction

Phenylalanyl-L-tyrosine (this compound) is a dipeptide composed of L-phenylalanine and L-tyrosine residues. Understanding its three-dimensional structure at an atomic level is crucial for various fields, including structural biology, medicinal chemistry, and materials science. X-ray crystallography provides the definitive method for elucidating the solid-state conformation of such molecules, offering insights into intermolecular interactions, packing arrangements, and the influence of the crystalline environment on molecular geometry.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 653680. This structural information is vital for computational modeling, drug design, and understanding the physicochemical properties of this dipeptide.

Experimental Protocols

The following sections detail a representative protocol for the crystallization and subsequent X-ray diffraction analysis of this compound.

Peptide Preparation and Purification

For successful crystallization, high-purity this compound is essential. Commercially available this compound should be of >98% purity. If synthesized in-house, the dipeptide should be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). It is also critical to remove any residual salts, like trifluoroacetate, which can interfere with crystallization.

Protocol for Purification:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., water with a small percentage of acetonitrile).

  • Purify the dipeptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid or a volatile buffer) to elute the peptide.

  • Collect the fractions containing the pure this compound and confirm the identity and purity by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain a fluffy, white powder.

Crystallization of this compound

The crystallization of small peptides like this compound can be achieved through various methods, with vapor diffusion being one of the most common and effective techniques.

Protocol for Hanging Drop Vapor Diffusion:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of purified this compound (e.g., 10-50 mg/mL) in a suitable solvent, such as deionized water or a weak buffer. The optimal concentration should be determined empirically.

  • Crystallization Screen Setup:

    • Use a 24-well crystallization plate. Pipette 500 µL of various crystallization screen solutions (containing different precipitants like polyethylene (B3416737) glycols (PEGs), salts, and buffers at various pH levels) into the reservoir of each well.

    • Apply a thin, even ring of vacuum grease to the rim of each well.

    • On a siliconized glass coverslip, pipette a 1 µL drop of the this compound stock solution.

    • Add 1 µL of the reservoir solution to the peptide drop.

  • Incubation:

    • Carefully invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed by the vacuum grease.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitoring: Monitor the drops periodically under a microscope for the formation of crystals. This compound crystals are expected to grow within a few days to several weeks.

X-ray Diffraction Data Collection

Once suitable single crystals of this compound are obtained, they can be analyzed using X-ray diffraction.

Protocol for Data Collection:

  • Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a cryoloop. The loop should be slightly smaller than the crystal.

  • Cryo-protection: Briefly pass the crystal through a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol.

  • Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to flash-cool it to approximately 100 K.

  • Mounting: Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors are typically used.

    • The data collection strategy (e.g., exposure time per frame, rotation angle) should be optimized to obtain a complete dataset with adequate resolution.

  • Data Processing:

    • The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.

    • The data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the three-dimensional structure of this compound.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are standard for small molecules.

  • Model Building: An initial model of the this compound molecule is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods.

  • Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking bond lengths, bond angles, and other geometric parameters.

  • Deposition: The final atomic coordinates and experimental data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation

The following table summarizes the key crystallographic data for this compound, as would be found in the Crystallographic Information File (CIF) from the CCDC deposition 653680.

Parameter Value
Empirical Formula C₁₈H₂₀N₂O₄
Formula Weight 328.36
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
aValue (Å)
bValue (Å)
cValue (Å)
α90°
β90°
γ90°
Volume Value (ų)
Z 4
Calculated Density Value (g/cm³)
Radiation type e.g., Mo Kα or Cu Kα
Wavelength e.g., 0.71073 Å or 1.54184 Å
Temperature Value (K)
Data Collection Range (2θ) Value (°)
Reflections Collected Value
Independent Reflections Value
R(int) Value
Final R indices [I>2σ(I)]
R₁Value
wR₂Value
Goodness-of-fit (S) Value

Note: Specific numerical values for unit cell dimensions, volume, density, and R-factors should be obtained directly from the CCDC deposition 653680.

Visualizations

Experimental Workflow for X-ray Crystallography of this compound

The following diagram illustrates the logical steps involved in determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Peptide Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis This compound Synthesis/ Procurement purification RP-HPLC Purification synthesis->purification prep Prepare Concentrated Peptide Solution purification->prep screen Vapor Diffusion Crystallization Screening prep->screen growth Crystal Growth and Optimization screen->growth harvest Crystal Harvesting and Cryo-cooling growth->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction processing Data Processing and Scaling diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Model Building and Refinement solution->refinement validation Structure Validation refinement->validation deposition Deposition to CCDC validation->deposition

Caption: A flowchart of the X-ray crystallography process for this compound.

Application Notes and Protocols for Phenylalanine-Tyrosine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the dipeptide Phenylalanine-Tyrosine (Phe-Tyr) in neuroscience is limited. The following application notes and protocols are based on the extensive research conducted on its constituent amino acids, Phenylalanine (Phe) and Tyrosine (Tyr), and serve as a foundational guide for proposing and conducting novel research on the this compound dipeptide.

Introduction

Phenylalanine (Phe) and Tyrosine (Tyr) are large neutral amino acids (LNAAs) that play a critical role in neuroscience as precursors for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497).[1][2] The concentration of these amino acids in the brain is a rate-limiting factor for catecholamine synthesis, making their transport across the blood-brain barrier (BBB) a crucial regulatory step.[1][2] The dipeptide this compound is of interest for its potential as a more stable or efficiently transported source of these essential precursors. These notes provide an overview of the established roles of Phe and Tyr and propose experimental approaches to investigate the potential of the this compound dipeptide in neuroscience research.

Core Concepts and Signaling Pathways

Catecholamine Synthesis Pathway

In catecholaminergic neurons, Tyr is converted to L-DOPA by the enzyme Tyrosine Hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis.[1][3] L-DOPA is then decarboxylated to dopamine. Dopamine can be further converted to norepinephrine and epinephrine in specific neuronal populations. Phenylalanine can be converted to Tyrosine by the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver.[4][5] While Phe can also be a substrate for TH, Tyr is the preferred substrate.[1][2]

Catecholamine Synthesis Pathway cluster_blood Blood cluster_neuron Neuron Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH (liver) LDOPA L-DOPA Tyr->LDOPA TH Dopamine Dopamine LDOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Phe_Tyr This compound Dipeptide Phe_Tyr->Tyr Hydrolysis

Figure 1. Simplified overview of the catecholamine synthesis pathway.

Blood-Brain Barrier Transport

Phe, Tyr, and other LNAAs are transported across the BBB by the L-type amino acid transporter 1 (LAT1).[6][7][8] This transporter is saturable and competitive, meaning that high concentrations of one LNAA, such as Phe in the case of Phenylketonuria (PKU), can inhibit the transport of other LNAAs, including Tyr.[6][9] This competition can lead to a deficiency of Tyr in the brain, impairing catecholamine synthesis.[3][10] The potential for the this compound dipeptide to utilize different transport mechanisms is a key area for future research.

Blood_Brain_Barrier_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Phe_blood Phenylalanine LAT1 LAT1 Transporter Phe_blood->LAT1 Tyr_blood Tyrosine Tyr_blood->LAT1 LNAA_blood Other LNAAs LNAA_blood->LAT1 Phe_Tyr_dipeptide This compound Peptide_Transporter Peptide Transporter? Phe_Tyr_dipeptide->Peptide_Transporter Hypothesized Phe_brain Phenylalanine LAT1->Phe_brain Tyr_brain Tyrosine LAT1->Tyr_brain LNAA_brain Other LNAAs LAT1->LNAA_brain Phe_Tyr_brain This compound Peptide_Transporter->Phe_Tyr_brain Hypothesized

Figure 2. Competitive transport of LNAAs across the blood-brain barrier.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Phe and Tyr, which can serve as a baseline for designing experiments with the this compound dipeptide.

Table 1: Effects of Phe/Tyr Depletion on Dopamine Neurotransmission

Parameter Effect of Phe/Tyr Depletion Species Brain Region Reference
Dopamine Transients ~50-75% decrease in frequency Rat Nucleus Accumbens [11]
Amphetamine-induced Dopamine Release Reduced Rat Frontal Cortex, Striatum [11]

| Nucleus Accumbens Activation | Blunted by anticipation of high rewards | Human | Nucleus Accumbens |[12][13] |

Table 2: Neuroprotective Effects of Tyr and Phe Derivatives

Compound Effect Model Concentration Reference
3,5-dibromo-l-tyrosine (B556669) (DBrT) Decreased infarct volume and neurological deficits Rat MCAO Not specified in abstract [14][15]
3,5-diiodo-l-tyrosine (DIT) Depressed glutamatergic synaptic transmission Rat cultured neurons IC50: 104.6 µM [15]

| 3,5-dibromo-l-tyrosine (DBrT) | Depressed glutamatergic synaptic transmission | Rat cultured neurons | IC50: 127.5 µM |[15] |

Proposed Research Applications and Experimental Protocols

Application: Investigating this compound as a Catecholamine Precursor

Objective: To determine if administration of the this compound dipeptide can increase brain Tyr levels and subsequent catecholamine synthesis, potentially more efficiently than equimolar concentrations of free Phe and Tyr.

Hypothetical Protocol: In Vivo Microdialysis in Rodents

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula targeting the striatum or prefrontal cortex. Allow for a 3-5 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • Collect baseline samples every 20 minutes for at least 2 hours.

    • Administer one of the following via intraperitoneal (i.p.) injection:

      • Vehicle (saline)

      • L-Tyrosine

      • L-Phenylalanine

      • Equimolar mixture of L-Phe and L-Tyr

      • This compound dipeptide

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze dialysate samples for concentrations of Tyr, Phe, dopamine, and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16][17]

  • Data Analysis: Express post-injection neurotransmitter and amino acid levels as a percentage of the baseline average. Compare the effects of the different treatments using appropriate statistical tests (e.g., ANOVA).

Microdialysis_Workflow Animal_Prep Animal Preparation (Guide Cannula Implantation) Recovery Recovery Period (3-5 days) Animal_Prep->Recovery Probe_Insertion Microdialysis Probe Insertion and Baseline Collection Recovery->Probe_Insertion Treatment Treatment Administration (Vehicle, Phe, Tyr, this compound) Probe_Insertion->Treatment Sample_Collection Post-Treatment Sample Collection Treatment->Sample_Collection HPLC HPLC-ED Analysis (Neurochemicals) Sample_Collection->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Figure 3. Experimental workflow for in vivo microdialysis.

Application: Assessing Neuroprotective Potential of this compound

Objective: To evaluate whether this compound can protect neurons from excitotoxicity or oxidative stress, potentially by providing a sustained release of Tyr for antioxidant pathways or by modulating neuronal signaling.

Hypothetical Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

  • Cell Culture: Primary cortical neurons from embryonic day 18 (E18) rat pups are cultured for 10-12 days.[14]

  • OGD Procedure:

    • Replace the culture medium with a glucose-free DMEM.

    • Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 60-90 minutes) to induce neuronal injury.

  • Treatment:

    • During OGD, treat the neuronal cultures with:

      • Vehicle (glucose-free DMEM)

      • L-Tyrosine

      • L-Phenylalanine

      • This compound dipeptide at various concentrations.

  • Reoxygenation: After OGD, replace the medium with the original conditioned medium and return the cultures to a normoxic incubator for 24 hours.

  • Assessment of Neuronal Viability:

    • LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death.[15]

    • MTT Assay: Assess cell viability by measuring the metabolic activity of the remaining cells.[18]

    • Immunocytochemistry: Stain for neuronal markers (e.g., NeuN or MAP2) and markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and death.

  • Data Analysis: Compare the levels of cell death and viability across the different treatment groups.

OGD_Protocol Culture Primary Neuronal Culture (10-12 days) OGD Oxygen-Glucose Deprivation (OGD) + Treatment Application Culture->OGD Reoxygenation Reoxygenation (24 hours) OGD->Reoxygenation Viability_Assay Assessment of Neuronal Viability (LDH, MTT, ICC) Reoxygenation->Viability_Assay Analysis Data Analysis Viability_Assay->Analysis

Figure 4. Workflow for in vitro neuroprotection assay.

Conclusion

While the dipeptide this compound remains largely unexplored in neuroscience, the well-established roles of its constituent amino acids provide a strong rationale for its investigation. The proposed applications and protocols offer a starting point for researchers to explore the potential of this compound as a novel tool to modulate catecholamine neurotransmission and neuronal resilience. Future studies should focus on elucidating its transport mechanisms across the BBB and its specific effects on neuronal function in both healthy and disease models.

References

Application Notes and Protocols for Studying Phe-Tyr and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) is a subject of growing interest in the field of oxidative stress research. Composed of two aromatic amino acids, phenylalanine and tyrosine, this dipeptide possesses structural features that suggest a potential role in mitigating oxidative damage. The phenolic hydroxyl group of the tyrosine residue can act as a hydrogen donor, a key mechanism for scavenging free radicals.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds like this compound are of significant interest for the development of new therapeutic and preventative strategies.

This document provides a comprehensive guide for researchers interested in investigating the antioxidant properties of the this compound dipeptide. It includes a summary of available data, detailed protocols for key in vitro and cell-based antioxidant assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Antioxidant Activity of Tyrosine-Containing Dipeptides

While specific IC50 values for this compound in common antioxidant assays are not extensively reported in the literature, comparative studies provide valuable insights into its potential efficacy. The following table summarizes the antioxidant capacity of various tyrosine-containing dipeptides, offering a basis for contextualizing the activity of this compound.

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Notes
Tyr-X (N-terminal Tyr)TEAC (ABTS)4.81 ± 0.10 (average)Dipeptides with an N-terminal tyrosine residue generally exhibit higher antioxidant capacity in the ABTS assay compared to free tyrosine. This is attributed to the role of the α-amino group in the reaction mechanism.[3]
X-Tyr (C-terminal Tyr)TEAC (ABTS)1.70 ± 0.27 (average)Dipeptides with a C-terminal tyrosine residue tend to show lower antioxidant capacity in the ABTS assay compared to free tyrosine.[3]
Trp-Tyr ORAC5.1 A synergistic effect is observed in the ORAC assay for Trp-Tyr, suggesting intramolecular electron transfer from the tyrosine residue to the tryptophan radical.[3]
Tyr-Tyr TEAC (ABTS)5.62 Exhibits a higher antioxidant capacity than the theoretical additive value of two tyrosine residues, suggesting a synergistic interaction.[3]

Signaling Pathways and Mechanisms

The antioxidant effects of peptides like this compound can be attributed to both direct radical scavenging and the modulation of cellular antioxidant defense mechanisms. The presence of aromatic residues like phenylalanine and tyrosine allows for the donation of electrons to stabilize free radicals.[2]

A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[4][5] While direct evidence for this compound activating this pathway is still emerging, it represents a key potential mechanism for its cytoprotective effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PheTyr This compound PheTyr->Keap1_Nrf2 potential activation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection cluster_workflow In Vitro Antioxidant Assay Workflow PheTyr_Prep This compound Sample Preparation (various concentrations) Assay_Selection Assay Selection (DPPH, ABTS, ORAC) PheTyr_Prep->Assay_Selection Reaction Reaction with Radical/Reagent Assay_Selection->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis Comparison Comparison with Standard Antioxidants (e.g., Trolox, Ascorbic Acid) Analysis->Comparison cluster_workflow Cell-Based Antioxidant Assay Workflow Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Pretreatment Pre-treatment with this compound (various concentrations) Cell_Culture->Pretreatment Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂, FeSO₄) Pretreatment->Oxidative_Stress Assay Cell Viability/ROS Measurement Oxidative_Stress->Assay Analysis Data Analysis and Comparison Assay->Analysis

References

Application Notes and Protocols: Phe-Tyr in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Tyrosine (Phe-Tyr), composed of L-phenylalanine and L-tyrosine, is a naturally occurring bioactive peptide with emerging significance in food science and nutrition research.[1] Found in various food sources and formed during protein digestion, this compound exhibits a range of biological activities, most notably angiotensin-converting enzyme (ACE) inhibition and antioxidant effects.[2] These properties position this compound as a promising ingredient for functional foods and nutraceuticals aimed at cardiovascular health and mitigating oxidative stress.

This document provides detailed application notes, quantitative data, and experimental protocols relevant to the study of this compound for researchers, scientists, and professionals in drug development.

Bioactivities of this compound

ACE Inhibitory Activity

This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, this compound can lead to a reduction in the production of angiotensin II, a potent vasoconstrictor, thereby exerting an antihypertensive effect.

Quantitative Data: ACE Inhibitory Activity of this compound

DipeptideIC50 Value (µM)Source
This compound (FY)45.11 ± 15.34Parma ham digest
Antioxidant Activity

The antioxidant properties of peptides are often attributed to the presence of specific amino acid residues. Aromatic amino acids such as phenylalanine and tyrosine can act as direct radical scavengers due to the hydrogen-donating ability of their phenolic and aromatic groups.

Quantitative Data: Antioxidant Activity of this compound

AssayIC50 / Activity ValueSource
DPPH Radical ScavengingData not available for this compound specifically.-
ABTS Radical ScavengingData not available for this compound specifically.-
Oxygen Radical Absorbance Capacity (ORAC)Data not available for this compound specifically.-

Applications in Food Science and Nutrition

Functional Food Ingredient

Due to its antihypertensive properties, this compound is a strong candidate for incorporation into functional foods and beverages designed to support cardiovascular health. Its natural origin makes it an attractive alternative to synthetic ACE inhibitors.

Nutraceutical Development

This compound can be isolated, synthesized, and formulated into nutraceutical supplements for targeted delivery and dosage. Encapsulation technologies, such as PLGA nanoparticles, are being explored to enhance its bioavailability.[2]

Experimental Protocols

ACE Inhibition Assay (In Vitro)

This protocol is based on the spectrophotometric method described by Cushman and Cheung, with modifications.

Principle: The assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The inhibitor (this compound) will reduce the amount of HA formed.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound dipeptide

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions to determine the IC50 value.

  • Reaction Mixture:

    • In a microcentrifuge tube, add 50 µL of HHL solution (8 mM in borate buffer).

    • Add 20 µL of the this compound sample solution at different concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of ACE solution (0.25 U/mL in deionized water).

    • Incubate the mixture at 37°C for 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extraction of Hippuric Acid:

    • Add 375 µL of ethyl acetate to the reaction mixture.

    • Vortex thoroughly for 15 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 800 x g for 15 minutes.

  • Quantification:

    • Carefully transfer 200 µL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate in a vacuum oven.

    • Dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • A control is performed without the inhibitor. A blank is performed with the buffer instead of the ACE solution.

    • The percentage of ACE inhibition is calculated as follows: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound dipeptide

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the this compound sample solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity:

    • A control is performed with methanol instead of the sample.

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

In Vitro Gastrointestinal Digestion Model

This protocol is based on the standardized INFOGEST static in vitro digestion method.

Principle: This method simulates the physiological conditions of the human upper gastrointestinal tract (mouth, stomach, and small intestine) to assess the stability and release of bioactive compounds from a food matrix.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • α-amylase solution

  • Pepsin solution

  • Pancreatin (B1164899) solution

  • Bile salt solution

  • pH meter

  • Shaking water bath (37°C)

Procedure:

  • Oral Phase:

    • Mix the food sample containing this compound with SSF at a 1:1 (w/v) ratio.

    • Add α-amylase solution.

    • Adjust the pH to 7.0.

    • Incubate at 37°C for 2 minutes with constant shaking.

  • Gastric Phase:

    • Add SGF to the oral bolus at a 1:1 (v/v) ratio.

    • Add pepsin solution.

    • Adjust the pH to 3.0 with HCl.

    • Incubate at 37°C for 2 hours with constant shaking.

  • Intestinal Phase:

    • Add SIF to the gastric chyme at a 1:1 (v/v) ratio.

    • Add pancreatin solution and bile salt solution.

    • Adjust the pH to 7.0 with NaOH.

    • Incubate at 37°C for 2 hours with constant shaking.

  • Sample Analysis:

    • At the end of each phase, samples can be taken and the enzymatic reaction stopped by heat treatment or addition of inhibitors.

    • The concentration of intact this compound and any resulting metabolites can be quantified using methods like HPLC-MS/MS.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS) and ACE Inhibition

This compound exerts its antihypertensive effect by inhibiting ACE within the RAS. The following diagram illustrates this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I ACE->Bradykinin Phe_Tyr This compound Phe_Tyr->ACE Inhibition

This compound inhibits ACE, blocking Angiotensin II production.
Cellular Antioxidant Defense and the Nrf2 Pathway

Bioactive peptides may exert antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Nrf2_cyto Binds & targets for degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activation Phe_Tyr This compound (Potential Activator) Phe_Tyr->Keap1_Nrf2 Dissociation?

This compound may activate the Nrf2 antioxidant pathway.
Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening food-derived peptides for bioactivity.

Workflow Protein_Source Protein Source (e.g., Plant, Animal) Hydrolysis Enzymatic Hydrolysis Protein_Source->Hydrolysis Filtration Fractionation/ Ultrafiltration Hydrolysis->Filtration Purification RP-HPLC Purification Filtration->Purification Identification Mass Spectrometry (Identification of this compound) Purification->Identification In_Vitro_Assays In Vitro Bioactivity Assays (ACE Inhibition, Antioxidant) Identification->In_Vitro_Assays Cell_Culture Cell Culture Studies (Caco-2 for absorption, Endothelial cells for mechanism) In_Vitro_Assays->Cell_Culture In_Vivo In Vivo Animal Studies (e.g., Spontaneously Hypertensive Rats) Cell_Culture->In_Vivo

Workflow for identifying and characterizing bioactive peptides.

Bioavailability, Stability, and Analysis

Bioavailability and Digestion

Dipeptides like this compound can be absorbed intact through the intestinal epithelium, primarily via the PepT1 transporter. However, they are also susceptible to hydrolysis by peptidases in the gastrointestinal tract. In vivo studies have shown that the related dipeptide Val-Tyr can be absorbed into the human circulatory system.

Stability in Food Processing

The stability of peptides during food processing is influenced by factors such as temperature, pH, and the presence of other components. The peptide bond is generally stable, but extreme pH and high temperatures can lead to hydrolysis. The stability of this compound under specific food processing conditions requires further investigation.

Analytical Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and specific quantification of this compound in complex matrices such as food hydrolysates and biological samples.

Protocol: Quantification of this compound by HPLC-MS/MS

Principle: This method uses liquid chromatography to separate this compound from other components in a sample, followed by tandem mass spectrometry for selective and sensitive detection and quantification.

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Internal standard (e.g., isotopically labeled this compound)

  • Sample extracts

Procedure:

  • Sample Preparation:

    • Food Samples: Homogenize the sample and extract the peptides using an appropriate solvent (e.g., water or buffer). Centrifuge to remove solids and filter the supernatant.

    • Biological Samples (e.g., plasma): Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample extract.

    • Apply a gradient elution to separate the components. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode).

      • This compound Precursor Ion ([M+H]+): m/z 329.1

      • Example Product Ions: m/z 165.1 (Tyrosine immonium ion), m/z 120.1 (Phenylalanine immonium ion)

  • Quantification:

    • Create a calibration curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

This compound is a promising bioactive dipeptide with potential applications in functional foods and nutraceuticals for cardiovascular health. The protocols and data presented here provide a foundation for researchers to further investigate its mechanisms of action, bioavailability, and efficacy. Future research should focus on obtaining more extensive quantitative data on its antioxidant properties, natural occurrence in foods, and stability under various processing conditions to facilitate its commercial application.

References

Application Notes and Protocols for the Synthesis and Evaluation of Phe-Tyr Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of Phenylalanine-Tyrosine (Phe-Tyr) dipeptide derivatives. These compounds are of significant interest in biomedical research due to their diverse biological activities, including their potential as enzyme inhibitors.[1][2]

Introduction to this compound Derivatives

This compound dipeptides and their derivatives are small molecules composed of two amino acids, phenylalanine and tyrosine. Their structural similarity to endogenous peptides allows them to interact with various biological targets, including enzymes and receptors.[1][2] This has led to their investigation in diverse therapeutic areas, such as hypertension management through the inhibition of Angiotensin-Converting Enzyme (ACE).[3]

Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification of the final product.[4] The most prevalent SPPS strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-amino group protection and tert-butyl (tBu) based protecting groups for amino acid side chains.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Boc-Phe-Tyr-OH

This protocol details the manual synthesis of a representative Boc-protected this compound dipeptide on a Wang resin.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: HPLC Purification of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[7][8]

Materials:

  • Crude this compound derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 40 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm (for aromatic residues).

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired this compound derivative.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar gradient.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Protocol 3: Characterization by Mass Spectrometry and NMR

The identity and purity of the synthesized this compound derivative must be confirmed.[8][9]

Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.[1][8]

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified peptide in a deuterated solvent (e.g., DMSO-d₆).[9]

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the dipeptide.[9][10] The spectra should show characteristic peaks for the aromatic protons of phenylalanine and tyrosine, as well as the amide and alpha-protons.[9]

Protocol 4: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of this compound derivatives against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-His-Leu (HHL)

  • This compound derivative (inhibitor)

  • Borate (B1201080) buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the borate buffer, ACE solution, and the this compound derivative at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the HHL substrate to the mixture.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1M HCl.

  • Extraction:

    • Add ethyl acetate to extract the hippuric acid product.

    • Centrifuge to separate the layers.

  • Quantification:

    • Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the hippuric acid in water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the this compound derivative compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[11]

Quantitative Data

The following tables summarize representative data for the synthesis and biological activity of this compound derivatives.

Table 1: Synthesis and Purification of this compound Derivatives

Compound IDSynthesis MethodCrude Purity (%)Purification MethodFinal Purity (%)Overall Yield (%)Reference
Boc-Phe-Tyr-OH SPPS (Fmoc/tBu)~70RP-HPLC>9560-75[12]
H-Phe-Tyr-NH₂ SPPS (Fmoc/tBu)~65RP-HPLC>9855-70[12]
Ac-Phe-Tyr-OMe Solution Phase~80Column Chromatography>9765-80[13]

Table 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Tyrosine-Containing Dipeptides

DipeptideIC50 (μM)Inhibition TypeReference
This compound (FY) 210.03 ± 18.29Noncompetitive[3][14]
Ala-Tyr (AY) 178.91 ± 5.18Competitive[3][14]
Leu-Tyr (LY) 196.31 ± 2.87Competitive[3][14]
Ile-Tyr (IY) 121.11 ± 3.38Competitive[3][14]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the Graphviz (DOT language), illustrate the key experimental workflow for solid-phase peptide synthesis and the signaling pathway for ACE inhibition.

spss_workflow Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (DIC, HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

ace_inhibition cluster_renin_angiotensin Renin-Angiotensin System cluster_inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinI->AngiotensinII Inhibited by This compound Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction PheTyr This compound Derivative ACE Angiotensin-Converting Enzyme (ACE) PheTyr->ACE Binds to Allosteric Site InactiveACE Inactive ACE Complex

Caption: ACE Inhibition by this compound Derivative.

References

Application Notes and Protocols for Utilizing Phe-Tyr Motifs in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Consequently, the modulation of PPIs has emerged as a promising therapeutic strategy. A significant challenge in this field is the development of small molecules or peptidomimetics that can effectively and specifically disrupt these interactions, which often occur over large and relatively featureless interfaces.

Aromatic amino acids, particularly Phenylalanine (Phe) and Tyrosine (Tyr), are frequently found at the core of PPI interfaces, contributing significantly to the binding energy through hydrophobic and π-stacking interactions. These residues are often termed "hotspot" residues.[1] The dipeptide motif Phe-Tyr, therefore, represents a key pharmacophore that can be exploited in the design of inhibitors for PPIs where these residues play a critical role.

These application notes provide a comprehensive guide to the use of this compound and its mimetics in the study and inhibition of PPIs. We will cover the design and synthesis of this compound based peptidomimetics, and detail protocols for biophysical and cell-based assays to characterize their activity.

Designing this compound Based Peptidomimetics

The design of effective PPI inhibitors based on the this compound motif often involves creating peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and cell permeability. The goal is to mimic the spatial orientation of the Phe and Tyr side chains as they appear in the native protein-protein complex.

A common strategy is to use a scaffold that constrains the Phe and Tyr analogs in a specific conformation that mimics a secondary structure element, like a β-turn or an α-helix, involved in the PPI.

Logical Relationship: From PPI Hotspot to Peptidomimetic Inhibitor

G PPI Target Protein-Protein Interaction (PPI) Hotspot Identify 'Hotspot' Residues (e.g., Phe, Tyr) PPI->Hotspot Structure Determine 3D Structure of PPI Interface Hotspot->Structure Scaffold Select Peptidomimetic Scaffold Structure->Scaffold PheTyr Incorporate this compound Pharmacophore Scaffold->PheTyr Synthesis Chemical Synthesis of Peptidomimetic PheTyr->Synthesis Assay Biophysical & Cellular Assays Synthesis->Assay Lead Lead Compound Assay->Lead

Caption: Workflow for developing this compound peptidomimetic inhibitors.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Peptidomimetic

This protocol describes the synthesis of a hypothetical β-turn peptidomimetic incorporating Phe and Tyr analogs using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (including unnatural analogs if desired)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the Phe and Tyr analogs at the desired positions.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity of the purified peptidomimetic by mass spectrometry.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique to measure the binding kinetics and affinity of the synthesized peptidomimetic to its target protein.[2][3]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Synthesized this compound peptidomimetic

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the this compound peptidomimetic in running buffer.

    • Inject the different concentrations of the peptidomimetic over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[2]

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • Synthesized this compound peptidomimetic

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and dissolve the peptidomimetic in the same buffer to minimize buffer mismatch effects.

    • Degas both solutions.

  • ITC Experiment:

    • Load the target protein into the sample cell and the peptidomimetic into the injection syringe.

    • Perform a series of injections of the peptidomimetic into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 4: Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the ability of the this compound peptidomimetic to disrupt the native PPI.

Materials:

  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled peptide corresponding to the binding motif of the partner protein (the "tracer")

  • Target protein

  • Synthesized this compound peptidomimetic

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add a dilution series of the this compound peptidomimetic.

    • Include controls with no protein (minimum polarization) and no competitor (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the peptidomimetic that displaces 50% of the tracer.

Experimental Workflow: Characterizing a this compound Peptidomimetic

G cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays SPPS Solid-Phase Peptide Synthesis (SPPS) HPLC HPLC Purification SPPS->HPLC MS Mass Spectrometry Confirmation HPLC->MS SPR Surface Plasmon Resonance (SPR) MS->SPR Binding Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) MS->ITC Thermodynamics FP Fluorescence Polarization (FP) MS->FP Inhibitory Potency (IC50) Permeability Cell Permeability Assay FP->Permeability CoIP Co-Immunoprecipitation Assay Permeability->CoIP Functional Functional Cellular Assay CoIP->Functional G p53 p53 MDM2 MDM2 p53->MDM2 Binds Degradation Proteasomal Degradation p53->Degradation TargetGenes Activation of p53 Target Genes p53->TargetGenes MDM2->Degradation Ubiquitinates PTM1 This compound Peptidomimetic (PTM-1) PTM1->MDM2 Inhibits Apoptosis Apoptosis TargetGenes->Apoptosis

References

Application Notes and Protocols for the Quantification of Phenylalanine and Tyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylalanine (Phe) is an essential amino acid that is converted to Tyrosine (Tyr) by the enzyme phenylalanine hydroxylase.[1] This metabolic pathway is critical for normal growth and development, and its dysregulation is implicated in several metabolic disorders, most notably Phenylketonuria (PKU). PKU is an inborn error of metabolism characterized by the inability to properly metabolize Phe, leading to its accumulation in the blood and tissues, which can cause severe intellectual disability if left untreated.[2][3] Therefore, the accurate quantification of Phe and Tyr in biological samples is crucial for the diagnosis, monitoring, and management of PKU and other related disorders.[4][5] This document provides detailed application notes and protocols for the quantification of Phe and Tyr using various analytical techniques.

Phenylalanine and Tyrosine Metabolic Pathway

The metabolic conversion of Phenylalanine to Tyrosine is a key step in amino acid metabolism. Tyrosine is a precursor for the synthesis of several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[1][6]

Phenylalanine and Tyrosine Metabolic Pathway Phenylalanine and Tyrosine Metabolic Pathway Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr Tyrosine Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyr->Neurotransmitters Precursor to Melanin Melanin Tyr->Melanin Precursor to PAH->Tyr Product PKU Phenylketonuria (PKU) (PAH deficiency) PAH->PKU Deficient in BH4 Tetrahydrobiopterin (BH4) BH4->PAH Cofactor

Caption: Metabolic pathway of Phenylalanine to Tyrosine.

Quantitative Data Presentation

The following tables summarize the typical concentration ranges of Phenylalanine and Tyrosine in various biological samples for healthy individuals and patients with Phenylketonuria (PKU).

Table 1: Phenylalanine Concentration in Biological Samples

Biological SampleConditionConcentration Range (µmol/L)
Plasma/SerumHealthy Newborns69.3 ± 13.1[5]
Plasma/SerumHealthy Adults26 - 86[7]
Plasma/SerumClassical PKU (untreated)> 1200[3][8]
Plasma/SerumMild Hyperphenylalaninemia120 - 360[3]
Dried Blood SpotHealthy Newborns69.3 ± 13.1[5]

Table 2: Tyrosine Concentration in Biological Samples

Biological SampleConditionConcentration Range (µmol/L)
Plasma/SerumHealthy Newborns42.7 ± 12.9[5]
Plasma/SerumHealthy Adults26 - 110[7]
Plasma/SerumPKU PatientsOften low or low-normal[4]
Dried Blood SpotHealthy Newborns42.7 ± 12.9[5]

Table 3: Phenylalanine/Tyrosine Ratio

ConditionPhe/Tyr RatioSignificance
Healthy Individuals< 3Normal metabolic function[4]
PKU Patients> 3Indicative of impaired Phe metabolism[4]

Experimental Protocols

This section provides detailed protocols for the quantification of Phenylalanine and Tyrosine using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an Enzymatic Assay.

Experimental Workflow Overview

Experimental Workflow General Experimental Workflow Sample Biological Sample (Plasma, Serum, Tissue) Preparation Sample Preparation (Deproteinization, Homogenization) Sample->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC-Fluorescence Analysis->HPLC Option 1 LCMS LC-MS/MS Analysis->LCMS Option 2 Enzymatic Enzymatic Assay Analysis->Enzymatic Option 3 Data Data Acquisition and Analysis HPLC->Data LCMS->Data Enzymatic->Data Quantification Quantification of Phe and Tyr Data->Quantification

Caption: General workflow for Phe and Tyr quantification.

Protocol 1: HPLC with Fluorescence Detection

This method utilizes the intrinsic fluorescence of Phenylalanine and Tyrosine for their simultaneous quantification.[6][9]

1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 100 µL of 6% (w/v) perchloric acid to precipitate proteins.[1][9]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]

  • Collect the supernatant for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., LiChroCart 125-4, Purospher RP-18e, 5µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of ethanol (B145695) and deionized water (5:95, v/v) or 5% acetonitrile (B52724) in water.[5][9]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 210-215 nm.[6][9]

    • Emission Wavelength: 283-303 nm.[1][9]

3. Quantification

  • Prepare standard solutions of Phenylalanine and Tyrosine in the mobile phase at known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration for each analyte.

  • Determine the concentration of Phe and Tyr in the samples by interpolating their peak areas on the standard curve.

Protocol 2: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of Phe and Tyr, especially in complex biological matrices.

1. Sample Preparation (Plasma/Serum)

  • Protein precipitation is a common method. To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., deuterated Phe and Tyr).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Use a gradient elution to separate the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Phenylalanine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 166 -> 120).

    • Tyrosine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 182 -> 136).

    • Internal Standards: Monitor the corresponding transitions for the deuterated standards.

3. Quantification

  • Prepare a calibration curve using known concentrations of Phe and Tyr with the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the concentration to generate the calibration curve.

  • Determine the concentration of Phe and Tyr in the samples from the calibration curve.

Protocol 3: Enzymatic Assay for Phenylalanine

This colorimetric/fluorometric assay is based on a coupled enzyme reaction.[11]

1. Sample Preparation

  • Serum/Plasma: Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[11]

  • Tissue: Homogenize 20 mg of tissue in 100 µL of Phenylalanine Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[11]

  • Cells: Homogenize 1 x 10^6 cells in 100 µL of Phenylalanine Assay Buffer and centrifuge.[11]

2. Assay Procedure (96-well plate format)

  • Prepare Phenylalanine standards in the range of 0.2 to 1.0 nmole/well.[11]

  • Add 50 µL of prepared samples and standards to the wells.

  • Prepare a Reaction Mix containing Phenylalanine Assay Buffer, Phenylalanine Enzyme Mix, and a developer.

  • Add 50 µL of the Reaction Mix to each well.

  • Incubate the plate for 20 minutes at 37°C, protected from light.[11]

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[11]

3. Quantification

  • Subtract the blank reading from all standard and sample readings.

  • Plot the standard curve of fluorescence intensity versus the amount of Phenylalanine.

  • Determine the Phenylalanine concentration in the samples from the standard curve.

Protocol 4: Sample Preparation from Tissue

1. Homogenization

  • Weigh the frozen tissue sample (50-150 mg).[12]

  • Place the tissue in a pre-cooled 2 mL homogenization tube containing ceramic beads.[12]

  • Add pre-cooled extraction solvent (e.g., methanol/water mixture or a specific lysis buffer).[13][14] A common starting point is 500 µL of lysis buffer per 100 mg of tissue.[12]

  • Homogenize the tissue using a bead beater or other homogenizer. Keep the sample on ice during the process.[13]

2. Lysate Clarification

  • Centrifuge the homogenate at a high speed (e.g., 13,000 - 16,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[12][13][15]

  • Carefully collect the supernatant containing the extracted metabolites.

3. Further Processing for Analysis

  • The clarified supernatant can then be further processed depending on the chosen analytical method (e.g., protein precipitation for HPLC or LC-MS/MS).

Conclusion

The quantification of Phenylalanine and Tyrosine in biological samples is essential for the management of metabolic disorders like PKU. The choice of analytical method depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. HPLC with fluorescence detection offers a robust and cost-effective method, while LC-MS/MS provides the highest sensitivity and specificity. Enzymatic assays can be a convenient option for high-throughput screening. Adherence to detailed and validated protocols is critical for obtaining accurate and reliable quantitative data.

References

Troubleshooting & Optimization

Technical Support Center: Phe-Tyr Dipeptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phe-Tyr dipeptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered when working with Phenylalanine-Tyrosine (this compound) dipeptides in solution.

Frequently Asked Questions (FAQs)

Question 1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

This is a classic sign of oxidation of the tyrosine residue. The phenol (B47542) side-chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1][2][3] This process can lead to the formation of dityrosine (B1219331) cross-links and other oxidized species, often resulting in a yellow or brown color.[3][4]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions using degassed buffers.[5] After preparation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation.[5][6]

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants, especially trace metals that can catalyze oxidation.

  • Consider Antioxidants: For applications where it won't interfere with your experiment, adding a small amount of an antioxidant like ascorbic acid can help prevent oxidation.

  • Control pH: Maintaining a pH between 3 and 5 can help diminish oxidation.[6]

Question 2: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored properly. What is the likely cause?

Answer:

The most probable cause is the hydrolysis of the peptide bond connecting the phenylalanine and tyrosine residues. This reaction breaks the dipeptide into its constituent amino acids. The rate of hydrolysis is highly dependent on pH and temperature.[7][8][9] It is generally catalyzed by both acidic and basic conditions.[8][10][11]

Troubleshooting Steps:

  • Optimize pH: The most practical approach to minimizing hydrolysis is pH optimization.[7][12] For many peptides, a pH range of 5-6 is recommended for storage to slow this degradation pathway.[5]

  • Control Temperature: Store stock solutions frozen at -20°C or -80°C.[13][14][15] When not in use, keep solutions on ice.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the peptide in single-use aliquots.[13][15]

  • Use Aprotic Solvents for Stock: If your experiment allows, consider creating a highly concentrated primary stock in an aprotic organic solvent like DMSO, where hydrolysis cannot occur. This stock can then be diluted into your aqueous buffer immediately before use.

Question 3: My this compound solution appears cloudy or has formed a precipitate. What is happening?

Answer:

This is likely due to aggregation or the peptide coming out of solution. This compound contains two aromatic residues, which can lead to self-assembly and aggregation through π-π stacking and hydrophobic interactions, especially in aqueous solutions.[16][17][18] This is often concentration-dependent and can be influenced by pH, ionic strength, and temperature.[18]

Troubleshooting Steps:

  • Check Solubility Limits: You may be exceeding the solubility limit of the dipeptide in your chosen buffer. Try preparing a more dilute solution.

  • Modify pH: The net charge of the peptide affects its solubility. Adjusting the pH away from its isoelectric point (pI) can increase solubility by increasing electrostatic repulsion between molecules.

  • Use Organic Solvents for Initial Dissolution: For highly hydrophobic peptides, it's recommended to first dissolve the lyophilized powder in a minimal amount of an organic solvent like DMSO, and then slowly add this stock solution to your stirring aqueous buffer.[19]

  • Incorporate Chaotropic Agents: For non-biological assays, adding a chaotropic agent such as 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can help break up hydrogen bonds and prevent aggregation.[5]

  • Sonication: Gentle sonication can help to break up small aggregates and get the peptide into solution.[5]

Degradation Pathways Overview

The primary chemical stability concerns for this compound in solution are oxidation of the tyrosine residue and hydrolysis of the peptide bond.

G PheTyr This compound Dipeptide in Solution Oxidation Oxidation PheTyr->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolysis PheTyr->Hydrolysis H₂O, H⁺ or OH⁻ Aggregation Aggregation (Physical Instability) PheTyr->Aggregation Hydrophobic & π-π Interactions DegradationProducts Dityrosine, Quinones, etc. Oxidation->DegradationProducts AminoAcids Free Phenylalanine + Free Tyrosine Hydrolysis->AminoAcids Precipitate Insoluble Aggregates / Precipitate Aggregation->Precipitate

Primary degradation and instability pathways for this compound dipeptide in solution.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables provide a summary of how different factors influence degradation.

Table 1: Effect of pH on Degradation Pathway Dominance

pH Range Dominant Hydrolysis Mechanism Relative Oxidation Rate (Tyrosine)
1 - 3 Acid-catalyzed scission[8] Lower
5 - 7 Minimal hydrolysis[8] Moderate

| > 8 | Base-catalyzed scission[8] | Higher (thiol deprotonation)[13] |

Table 2: General Storage Recommendations

Condition Lyophilized Powder In Solution
Temperature -20°C or -80°C for long-term[13][14] -20°C or -80°C in single-use aliquots[5]
Light Store in the dark[5] Protect from light (amber vials)[6]

| Atmosphere | Tightly sealed container[14] | Purge with inert gas (Ar, N₂)[5] |

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Solution

This protocol is designed to minimize oxidation, hydrolysis, and aggregation during solution preparation.

G cluster_prep Preparation Steps A Equilibrate lyophilized This compound to room temp in a desiccator D Weigh peptide quickly and dissolve in a minimal volume of sterile DMSO (if needed) A->D B Prepare buffer (e.g., pH 5-6) using high-purity water C Degas buffer via sonication or inert gas sparging B->C E Slowly add peptide or DMSO stock to the stirring, degassed buffer C->E D->E F Filter solution through a 0.2 µm sterile filter E->F G Aliquot into single-use amber vials F->G H Purge headspace with Ar or N₂, seal tightly, and freeze at -80°C G->H

Workflow for preparing a stable this compound dipeptide stock solution.

Methodology:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the peptide.[5][14]

  • Buffer Preparation: Prepare your desired aqueous buffer (pH 5-6 is often a good starting point) using high-purity, sterile water.

  • Degassing: Degas the buffer by sonicating for 15-30 minutes or by sparging with an inert gas (argon or nitrogen) for a similar duration to remove dissolved oxygen.

  • Dissolution:

    • Aqueous-Soluble: If the peptide is soluble directly in your buffer, weigh the desired amount quickly and add it to the degassed buffer. Mix gently to dissolve.

    • Hydrophobic: If solubility is low, first dissolve the peptide in a minimal volume of sterile DMSO.[19] Then, add this concentrated stock drop-wise into the vortexing aqueous buffer to the final desired concentration.

  • Sterilization & Aliquoting: Filter the final solution through a 0.2 µm sterile filter to remove potential microbial contamination.[5] Distribute the solution into single-use amber vials.

  • Storage: Purge the headspace of each vial with inert gas, seal tightly, and immediately store at -20°C or -80°C.[14]

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study intentionally stresses the peptide to identify potential degradation products and validate the stability-indicating power of your analytical method (e.g., HPLC).[20][21][22] The goal is typically to achieve 5-20% degradation.[21][23]

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C. Take time points at 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.[23]

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature. Take time points at 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.[23]

  • Oxidation: Incubate this compound solution with 0.5% hydrogen peroxide (H₂O₂) at room temperature, protected from light. Take time points at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the aqueous solution at 70°C and the lyophilized powder at 105°C. Monitor over several days.

  • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

Analytical Method:

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used.

  • Column: C18 column

  • Mobile Phase: A gradient of Water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA.

  • Detection: UV detector at ~220 nm (for the peptide bond) and ~275 nm (for the tyrosine aromatic ring).

  • Analysis: Monitor the decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify these products.[24]

References

Technical Support Center: Phenylalanyl-Tyrosine (Phe-Tyr) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylalanyl-Tyrosine (Phe-Tyr) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions encountered during the synthesis of this dipeptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Phenylalanyl-Tyrosine, providing potential causes and actionable solutions.

Question 1: Why is my final product yield significantly lower than expected?

Low yield is a common issue in peptide synthesis and can stem from several factors throughout the process. A systematic approach is necessary to diagnose the root cause.

  • Possible Cause 1: Incomplete Coupling. The formation of the peptide bond between Phenylalanine and Tyrosine may be inefficient.

    • Solution:

      • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Aminium/uronium salts like HATU or HBTU are generally more efficient than carbodiimides like DCC or DIC, especially for potentially hindered couplings.[1][2]

      • Increase Reagent Equivalents: Use a higher concentration (e.g., increase from 3 to 5 equivalents) of the activated amino acid and coupling reagent to drive the reaction to completion.[2]

      • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 2-4 hours.[2]

      • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[2]

      • Monitor the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling, and a second coupling is necessary.[2][3]

  • Possible Cause 2: Peptide Aggregation (Solid-Phase Synthesis). The growing peptide chain can form secondary structures on the resin, blocking reactive sites. This is more common in longer peptides but can occur in difficult sequences.

    • Solution:

      • Change Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which can improve resin swelling and disrupt aggregation.[4]

      • Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help break up secondary structures.[4]

  • Possible Cause 3: Inefficient Cleavage or Product Precipitation. The final yield can be compromised during the cleavage of the peptide from the resin or during work-up.

    • Solution:

      • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the protecting groups used. For a standard Fmoc/tBu strategy, a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is common.[5]

      • Ensure Complete Cleavage: Extend the cleavage time if necessary (e.g., from 2-3 hours to 4 hours) and ensure efficient agitation.

      • Prevent Precipitation: After cleavage, precipitate the peptide in cold diethyl ether. If the peptide is very hydrophobic, it may be difficult to precipitate fully. Minimize the volume of the cleavage solution before precipitation.

G start Low Yield Observed test_cleavage Perform Test Cleavage on Small Resin Sample Analyze by Mass Spectrometry start->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass cleavage_issue Problem is in Cleavage / Work-up target_mass->cleavage_issue Yes synthesis_issue Problem is in Synthesis (Coupling / Deprotection) target_mass->synthesis_issue No kaiser_test Monitor Couplings with Kaiser Test synthesis_issue->kaiser_test test_positive Kaiser Test Positive? kaiser_test->test_positive test_positive->cleavage_issue No (Check Cleavage) incomplete_coupling Incomplete Coupling test_positive->incomplete_coupling Yes optimize_coupling Optimize Coupling: - Use stronger reagent (HATU) - Increase equivalents - Double couple - Increase temperature incomplete_coupling->optimize_coupling

Caption: Troubleshooting workflow for low peptide yield.

Question 2: My HPLC analysis shows a doublet or broadened peak for my product, but the mass is correct. What is the cause?

A doublet peak with the correct mass is a strong indication of racemization, where a portion of one of the L-amino acids has converted to its D-enantiomer, creating a diastereomer of your target dipeptide.[3]

  • Possible Cause 1: Racemization during Amino Acid Activation. This is the most common cause. The activated carboxylic acid of the N-protected Phenylalanine is susceptible to racemization, especially in the presence of a base, through the formation of a planar oxazolone (B7731731) intermediate.[6]

    • Solution:

      • Use Racemization-Suppressing Additives: When using carbodiimide (B86325) coupling reagents like DCC or DIC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. These additives form active esters that are less prone to racemization.[3][6]

      • Choose the Right Coupling Reagent: Modern uronium/aminium reagents like HATU and HBTU are pre-activated with HOBt or HOAt derivatives and generally suppress racemization well. Phosphonium reagents like PyBOP are also effective.[1][6]

      • Select a Weaker Base: If using a base like N,N-Diisopropylethylamine (DIEA), consider switching to a more sterically hindered or weaker base, such as 2,4,6-collidine or N-methylmorpholine (NMM), to minimize proton abstraction from the chiral center.[3]

      • Minimize Pre-activation Time: Do not allow the amino acid to sit in the activating solution for an extended period before adding it to the reaction vessel. A pre-activation time of 1-5 minutes is typically sufficient.[3]

      • Control Temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.[3]

  • Confirmation of Racemization: To confirm that the doublet is due to racemization, you can hydrolyze the peptide in 6N HCl and analyze the resulting amino acids using chiral HPLC or Gas Chromatography (GC) to quantify the presence of D-Phenylalanine or D-Tyrosine.[3]

G cluster_0 Desired Pathway: Coupling cluster_1 Side Reaction: Racemization Activated_AA Activated L-Amino Acid L_Peptide Desired L-L Peptide Activated_AA->L_Peptide Peptide_Amine Peptide Amine (H-Tyr-Resin) Peptide_Amine->L_Peptide Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate + Base, -H+ D_Peptide Diastereomeric D-L Peptide Enolate->D_Peptide Activated_AA_Main Activated L-Amino Acid (Fmoc-Phe-X) Activated_AA_Main->Activated_AA Faster Coupling Activated_AA_Main->Oxazolone Slower Coupling (Base-catalyzed cyclization)

Caption: Competing pathways of peptide coupling and racemization.

Question 3: I'm observing unexpected side-products related to the Tyrosine residue. What could be happening?

The phenolic hydroxyl group of Tyrosine is nucleophilic and can participate in side reactions if not properly protected.

  • Possible Cause 1: O-Acylation. The unprotected hydroxyl group can be acylated by the activated Phenylalanine, leading to the formation of an ester linkage. This results in a side-product with an added mass corresponding to the acyl group.[7]

    • Solution: Always use a side-chain protected Tyrosine derivative. For Fmoc-based synthesis, Fmoc-Tyr(tBu)-OH is standard. The tert-butyl (tBu) group is stable to the basic conditions of Fmoc deprotection but is easily removed during the final acidic cleavage.[8][9] For Boc-based synthesis, groups like Benzyl (Bzl) or 2,6-dichlorobenzyl (2,6-Cl2Bzl) are common.[8]

  • Possible Cause 2: Alkylation during Cleavage. Cationic species generated during the final cleavage (e.g., the tert-butyl cation from the deprotection of Boc or tBu groups) can alkylate the electron-rich aromatic ring of Tyrosine.[7][10]

    • Solution: Use a scavenger in your cleavage cocktail. Scavengers are nucleophilic compounds that "trap" the reactive cations before they can modify the peptide. Triisopropylsilane (TIS) and water are common scavengers used in TFA-based cleavage cocktails.[5]

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for this compound synthesis, Fmoc or Boc?

Both Fmoc/tBu and Boc/Bzl strategies can be used successfully. The choice often depends on the scale of the synthesis, the equipment available, and the desired final product.

  • Fmoc/tBu Strategy: This is the most common method used in modern research labs. It uses mild basic conditions (piperidine in DMF) for Nα-deprotection and strong acid (TFA) for final cleavage and side-chain deprotection. This orthogonality is a major advantage.[11]

  • Boc/Bzl Strategy: This method uses moderate acid (TFA) for Nα-deprotection and very strong acid (like HF) for final cleavage. While robust, the requirement for specialized, hazardous reagents like HF has made it less common for routine synthesis.[11]

Q2: What is the best coupling reagent for synthesizing this compound?

There is no single "best" reagent, as the optimal choice depends on balancing efficiency, cost, and the risk of side reactions like racemization.[12]

  • For High Efficiency: HATU and HBTU are highly efficient and generally provide fast reaction times and good yields.[1]

  • For Minimizing Racemization: The combination of a carbodiimide like DIC with an additive like Oxyma Pure is excellent for minimizing racemization, particularly for sensitive couplings.[3][6]

  • Cost-Effective Option: DIC/HOBt is a standard and cost-effective combination, though it may require longer coupling times and careful monitoring to avoid side reactions.[2]

Q3: How can I purify the final Phenylalanyl-Tyrosine dipeptide?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Column: A C18 column is typically used.

  • Mobile Phases: A gradient system of two solvents is used for elution.

    • Solvent A: Water with 0.1% TFA.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Detection: The peptide is detected by monitoring UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for the aromatic side chains of Phe and Tyr).[3]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis

Data adapted from studies on the synthesis of the hexapeptide GHRP-6 and other model peptides. Results are illustrative and can vary based on the specific sequence and conditions.[1][6]

Coupling ReagentBaseCrude Purity (%)Racemization (%)Notes
HATU DIEA~90-95%< 2%Highly reactive and efficient, good for difficult couplings.
HBTU DIEA~85-90%< 3%A widely used, reliable, and slightly less expensive alternative to HATU.
COMU DIEA~92-96%< 1.5%High solubility and safer byproducts (no benzotriazole).
PyBOP DIEA~80-88%< 4%Phosphonium salt, avoids potential guanidinylation side reactions.
DIC / Oxyma None~85-92%< 1% Excellent for suppressing racemization.
DIC / HOBt None~80-88%< 5%Cost-effective standard, but higher potential for racemization than with Oxyma.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of H-Phe-Tyr-NH₂ on a Rink Amide resin.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30 minutes. Drain the DMF.

  • Fmoc-Tyrosine Coupling (First Amino Acid):

    • Deprotection: Add 20% (v/v) piperidine (B6355638) in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a 20-minute agitation.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

    • Coupling:

      • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

      • Add DIEA (0.6 mmol, 6 eq.) and allow the solution to pre-activate for 2 minutes.

      • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Fmoc-Phenylalanine Coupling (Second Amino Acid):

    • Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from the resin-bound Tyrosine.

    • Washing: Wash the resin with DMF (5-7 times).

    • Coupling:

      • In a separate vial, activate Fmoc-Phe-OH (0.3 mmol, 3 eq.) using the same HBTU/HOBt/DIEA method.

      • Add the activated solution to the resin and agitate for 2 hours.

    • Washing: Drain and wash the resin with DMF (3-5 times).

  • Final Deprotection:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF as described above.

    • Wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (5 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

    • Purify by RP-HPLC as described in the FAQ section.

    • Confirm the product identity and purity by HPLC and Mass Spectrometry.

Protocol 2: Solution-Phase Synthesis of Boc-Phe-Tyr-OMe

This protocol describes a classic solution-phase coupling.

  • Preparation of Reactants:

    • Dissolve L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl) (1.1 eq.) in DMF.

    • Add a base like N-methylmorpholine (NMM) (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

    • In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq.), DIC (1.1 eq.), and HOBt (1.2 eq.) in DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Slowly add the neutralized H-Tyr-OMe solution to the cooled Boc-Phe-OH/coupling reagent mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC/DIC is used).

    • Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and saturated sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Boc-Phe-Tyr-OMe.

    • Characterize the product by NMR and Mass Spectrometry.

References

Technical Support Center: Optimizing Phenylalanine-Tyrosine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Phenylalanine (Phe) and Tyrosine (Tyr) separation by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the HPLC analysis of Phenylalanine and Tyrosine.

Q1: Why am I seeing poor resolution between my Phenylalanine and Tyrosine peaks?

Poor resolution is a common issue and can be caused by several factors. Here are the primary aspects to investigate:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) concentration directly impacts retention and selectivity. Phenylalanine, being slightly more hydrophobic than Tyrosine, will be more affected by changes in the organic content.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both amino acids. Operating at a pH well below the pKa of the carboxylic acid groups (around pH 2-3) can improve peak shape and retention on a reversed-phase column.[1][2]

  • Column Choice: A standard C18 or C8 column is typically suitable. However, if resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity.[3]

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, leading to better resolution, though it will increase the analysis time.[4]

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution (Phe & Tyr Peaks) Check_Mobile_Phase Verify Mobile Phase Composition & pH Start->Check_Mobile_Phase Adjust_Organic Adjust Organic Solvent % (e.g., Acetonitrile) Check_Mobile_Phase->Adjust_Organic Incorrect Composition Adjust_pH Optimize Mobile Phase pH (e.g., pH 2-3) Check_Mobile_Phase->Adjust_pH Suboptimal pH Check_Column Evaluate Column Performance Check_Mobile_Phase->Check_Column Composition & pH OK Success Resolution Achieved Adjust_Organic->Success Adjust_pH->Success Change_Column Switch to Different Stationary Phase Check_Column->Change_Column No Improvement Check_Flow_Rate Is Flow Rate Optimal? Check_Column->Check_Flow_Rate Column OK Change_Column->Success Adjust_Flow_Rate Decrease Flow Rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Flow_Rate->Success Yes Adjust_Flow_Rate->Success

Caption: Troubleshooting workflow for poor peak resolution.

Q2: My peak shapes are poor (e.g., tailing or fronting). What should I do?

Poor peak shape, particularly tailing, can often be attributed to secondary interactions with the stationary phase or issues with the sample solvent.

  • Address Peak Tailing: Peak tailing for these amino acids can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[3]

    • Lower Mobile Phase pH: Reducing the pH (e.g., to below 3 with 0.1% formic or trifluoroacetic acid) protonates the silanol groups, minimizing these secondary interactions.[3]

    • Use a Base-Deactivated Column: Modern columns are often end-capped or base-deactivated to reduce silanol activity.[5]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.[3] Injecting a sample in a much stronger solvent can lead to distorted peaks.

Q3: My retention times are shifting between injections. What is causing this?

Inconsistent retention times are a sign of instability in the HPLC system.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A minimum of 10-15 column volumes is recommended, especially when using buffered mobile phases or after a gradient.[3]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, even small variations in the organic-to-aqueous ratio or buffer concentration, can lead to shifts. It is advisable to prepare mobile phases gravimetrically.[3]

  • Temperature Control: Fluctuations in ambient temperature can affect solvent viscosity and, consequently, retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[3]

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause an inconsistent flow rate, leading to retention time variability. Ensure proper degassing of the mobile phase and regular pump maintenance.[3]

Logical Diagram for Diagnosing Retention Time Instability

Retention_Time_Instability Start Retention Time Instability Check_Equilibration Is Column Adequately Equilibrated (10-15 vols)? Start->Check_Equilibration Equilibrate Re-equilibrate Column Check_Equilibration->Equilibrate No Check_Temp Is Column Temperature Stable? Check_Equilibration->Check_Temp Yes Stable Stable Retention Times Equilibrate->Stable Use_Oven Use Column Oven Check_Temp->Use_Oven No Check_Mobile_Phase Is Mobile Phase Prepared Consistently? Check_Temp->Check_Mobile_Phase Yes Use_Oven->Stable Reprepare_MP Prepare Fresh Mobile Phase (Gravimetrically) Check_Mobile_Phase->Reprepare_MP No Check_Pump Check Pump for Leaks & Air Bubbles Check_Mobile_Phase->Check_Pump Yes Reprepare_MP->Stable Degas_And_Prime Degas Mobile Phase & Prime Pump Check_Pump->Degas_And_Prime Issues Found Check_Pump->Stable OK Degas_And_Prime->Stable

Caption: Diagnostic flowchart for retention time instability.

Q4: What are the best detection settings for Phenylalanine and Tyrosine?

The choice of detector settings depends on the required sensitivity and the complexity of your sample matrix.

  • UV Detection: Both amino acids absorb in the low UV range. A wavelength of 210 nm is commonly used for simultaneous detection.[6][7][8]

  • Fluorescence Detection: For higher sensitivity and selectivity, especially in complex matrices like plasma, fluorescence detection is recommended.[5][6] The natural fluorescence of both compounds can be utilized.

    • Excitation Wavelength: ~210-215 nm[5][6]

    • Emission Wavelength: ~283-302 nm[5][6]

Experimental Protocols & Data

This section provides detailed methodologies and summarizes key quantitative data from established methods.

Protocol 1: Isocratic RP-HPLC with UV Detection

This protocol is a general starting point for the separation of Phenylalanine and Tyrosine.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[3]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection: UV at 210 nm[7]

  • Injection Volume: 10 µL[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, protein precipitation using an acid (e.g., perchloric acid) is necessary.[5]

Protocol 2: Isocratic RP-HPLC with Fluorescence Detection

This method offers enhanced sensitivity.

  • Column: Base-deactivated C18 or C8 column.[5][9]

  • Mobile Phase: 5% Acetonitrile in water.[5]

  • Flow Rate: 1.5 mL/min[9]

  • Detection: Fluorescence with Excitation at 215 nm and Emission at 283 nm.[5]

  • Run Time: Typically under 10 minutes.[9]

Data Summary Tables

Table 1: Common HPLC Columns for Phe-Tyr Separation

Column TypeTypical DimensionsParticle Size (µm)Key Feature
C18 (Reversed-Phase)4.6 x 150 mm, 4.6 x 250 mm5General purpose, good hydrophobicity.[3][7]
C8 (Reversed-Phase)4.6 x 150 mm5Less retentive than C18, may be useful if retention times are too long.[9]
Phenyl-Hexyl--Offers alternative selectivity through pi-pi interactions.[3]

Table 2: Example Mobile Phase Compositions

Organic SolventAqueous ComponentpH ModifierMode
AcetonitrileWater0.1% Formic AcidGradient or Isocratic[3]
AcetonitrileWater-Isocratic (e.g., 5% ACN)[5]
Acetonitrile0.1 M Sodium Acetate BufferAcetic Acid (to adjust pH)Isocratic[10]
EthanolDeionized Water-Isocratic (e.g., 5:95 v/v)[11]

Table 3: Detection Parameters

Detection MethodExcitation (nm)Emission (nm)Wavelength (nm)
UV Absorbance--210 - 215[3][6][7]
Fluorescence210 - 215283 - 302-

References

Technical Support Center: Enhancing Phenylalanine (Phe) and Tyrosine (Tyr) NMR Signal-to-Noise

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your Nuclear Magnetic Resonance (NMR) experiments focusing on Phenylalanine (Phe) and Tyrosine (Tyr) residues.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues leading to poor S/N in Phe-Tyr NMR experiments.

Guide 1: Low Signal Intensity or No Signal

Problem: You are observing very weak signals for your Phe and Tyr residues, or no signal at all.

Possible Causes and Solutions:

  • Insufficient Sample Concentration: The signal-to-noise ratio is directly proportional to the concentration of your protein.

    • Verify Concentration: Ensure your protein concentration is adequate for NMR studies. For a typical 20 kDa protein, a concentration of 0.3-0.5 mM is recommended for 2D experiments.

    • Increase Concentration: If possible, concentrate your sample. Be mindful of potential aggregation at higher concentrations.

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field leads to broad lines and reduced signal intensity.

    • Automated Shimming: Always perform an automated shimming routine before your experiment.

    • Manual Shimming: If automated shimming is insufficient, manual shimming of the Z1, Z2, X, and Y gradients may be necessary.

  • Incorrect Receiver Gain: An improperly set receiver gain can lead to a poor signal or ADC overflows.

    • Automatic Receiver Gain Adjustment: Use the automatic receiver gain adjustment function (rga on many spectrometers).

    • Manual Adjustment: If you suspect the automatic setting is too high, manually reduce the receiver gain.

  • Sample Precipitation or Aggregation: Precipitated or aggregated protein will not contribute to the signal and will worsen spectral quality.

    • Visual Inspection: Check your NMR tube for any visible precipitate.

    • Solubility Test: Test the solubility of your protein under the NMR buffer conditions at various concentrations.

    • Buffer Optimization: Optimize buffer conditions (pH, salt concentration) to enhance protein stability and solubility.

Guide 2: High Noise Levels in the Spectrum

Problem: Your this compound signals are present but obscured by a high level of noise.

Possible Causes and Solutions:

  • Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans.

    • Increase Scans: Increase the number of scans acquired. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Suboptimal Pulse Width Calibration: An inaccurate 90° pulse width will result in inefficient signal excitation.

    • Calibrate Pulse Width: Calibrate the 90° pulse width for your specific sample and probe before starting the experiment.

  • Presence of Paramagnetic Impurities: Paramagnetic species (e.g., dissolved oxygen, metal ions) can cause line broadening and signal loss.

    • Degas Sample: Degas your sample by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.

    • Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for this compound NMR studies?

A1: The optimal concentration depends on the size of your protein and the type of experiment. For routine 2D ¹H-¹⁵N HSQC experiments on a protein of around 20 kDa, a concentration of 0.3-0.5 mM is a good starting point. For smaller peptides, higher concentrations (1-5 mM) may be achievable and beneficial. Keep in mind that the signal intensity is directly dependent on the sample concentration.

Q2: How does the choice of buffer affect the S/N ratio for Phe and Tyr signals?

A2: The buffer composition is critical for maintaining protein stability and solubility. Aggregation or precipitation will lead to significant signal loss. It is important to use a buffer system where your protein is stable for the duration of the NMR experiment (which can be days). Additionally, high salt concentrations can decrease the quality factor of the probe, leading to a reduction in S/N. It is recommended to keep the total ionic strength below 200 mM for room temperature probes and below 100 mM for cryoprobes.

Q3: My Phe and Tyr signals are overlapping. How can I improve their resolution?

A3: Resonance overlap in the aromatic region is a common challenge. Here are a few strategies to address this:

  • Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes shift the resonances enough to resolve them.

  • Isotopic Labeling: Uniform or selective ¹³C and ¹⁵N labeling can be used in conjunction with 3D and 4D NMR experiments to resolve overlapping signals. For specific assignment of Phe and Tyr, regio-/stereoselectively ¹³C/²H/¹⁵N-labeled amino acids can be used to avoid the presence of directly connected ¹³C-¹H pairs in the aromatic rings, simplifying the spectra.

Q4: How can I optimize the relaxation delay (d1) to improve the S/N for aromatic residues?

A4: The relaxation delay (d1) is a crucial parameter. Aromatic protons can have longer T1 relaxation times. Setting d1 too short will lead to signal saturation and a decrease in intensity. A common starting point for d1 is 1-1.5 seconds. For quantitative experiments, a longer d1 of at least 5 times the longest T1 of interest is required to ensure full relaxation.

Q5: What are the advantages of using a cryoprobe for studying Phe and Tyr residues?

A5: A cryoprobe significantly enhances the S/N ratio, typically by a factor of 3 to 4 compared to a room temperature probe. This is due to the cooling of the detection electronics, which reduces thermal noise. This sensitivity gain can be used to either reduce the experiment time or to study samples at lower concentrations.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to factors influencing the S/N ratio in protein NMR.

Table 1: Effect of Protein Concentration on Signal-to-Noise Ratio

Protein Concentration (mM)Relative Signal-to-Noise Ratio (Arbitrary Units)
0.11.0
0.252.5
0.55.0
1.010.0

Note: This table illustrates the general trend. The actual S/N will depend on the specific protein, spectrometer, and experimental parameters.

Table 2: Influence of Number of Scans on Signal-to-Noise Ratio and Experiment Time

Number of ScansRelative S/N Improvement (vs. 1 scan)Relative Experiment Time
11.01x
42.04x
164.016x
648.064x

Experimental Protocols

Protocol 1: Sample Preparation for a ¹⁵N-labeled Protein for this compound NMR Analysis
  • Protein Expression and Purification: Express the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. Purify the protein to >95% homogeneity.

  • Buffer Exchange: Exchange the protein into an appropriate NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Concentration: Concentrate the protein to the desired concentration (e.g., 0.5 mM).

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) to provide a lock signal for the spectrometer.

  • Filtration: Filter the final sample through a 0.22 µm filter directly into a clean, high-quality NMR tube to remove any particulate matter.

Protocol 2: Acquisition of a 2D ¹H-¹⁵N HSQC Spectrum
  • Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal from the D₂O.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁵N frequencies.

  • Shimming: Perform automated, and if necessary, manual shimming to optimize the magnetic field homogeneity.

  • Pulse Width Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Set Acquisition Parameters:

    • Experiment: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpphwg on a Bruker spectrometer).

    • Spectral Width: Set the ¹H spectral width to ~12-16 ppm centered around the water resonance. Set the ¹⁵N spectral width to ~35 ppm centered around 118 ppm.

    • Number of Points: Acquire 2048 complex points in the direct dimension (¹H) and 256-512 complex points in the indirect dimension (¹⁵N).

    • Number of Scans: Set the number of scans to a multiple of 8 or 16 (e.g., 16, 32, 64) to achieve the desired S/N.

    • Relaxation Delay (d1): Set the relaxation delay to 1-1.5 seconds.

  • Acquire Data: Start the acquisition.

  • Data Processing: After acquisition, process the data with appropriate window functions (e.g., squared sine-bell), Fourier transformation, and phase correction.

Visualizations

TroubleshootingWorkflow start Low this compound S/N check_conc Is Protein Concentration Sufficient? (>0.3 mM) start->check_conc increase_conc Increase Concentration check_conc->increase_conc No check_shimming Is Shimming Optimal? check_conc->check_shimming Yes increase_conc->check_shimming redo_shimming Perform Automated and/or Manual Shimming check_shimming->redo_shimming No check_scans Sufficient Number of Scans? check_shimming->check_scans Yes redo_shimming->check_scans increase_scans Increase Number of Scans check_scans->increase_scans No check_sample Is Sample Stable and Soluble? check_scans->check_sample Yes increase_scans->check_sample optimize_buffer Optimize Buffer Conditions (pH, Salt) check_sample->optimize_buffer No advanced Consider Advanced Techniques: - Cryoprobe - Isotopic Labeling check_sample->advanced Yes filter_sample Filter Sample optimize_buffer->filter_sample filter_sample->check_conc end_good Good S/N Achieved advanced->end_good

Caption: A troubleshooting workflow for improving this compound NMR signal-to-noise.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing expression Protein Expression (¹⁵N Labeling) purification Purification expression->purification buffer_exchange Buffer Exchange purification->buffer_exchange concentration Concentration buffer_exchange->concentration final_prep Add D₂O & Filter concentration->final_prep setup Lock, Tune, Match final_prep->setup shimming Shimming setup->shimming calibration Pulse Width Calibration shimming->calibration acquisition 2D ¹H-¹⁵N HSQC Acquisition calibration->acquisition processing Fourier Transform, Phasing, Windowing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: A general experimental workflow for this compound protein NMR.

Technical Support Center: Phe-Tyr Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Phenylalanine-Tyrosine (Phe-Tyr) dipeptide fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

The theoretical monoisotopic mass of this compound (C₁₈H₂₀N₂O₄) is 328.1423 Da.[1] Therefore, you should be looking for the singly charged precursor ion [M+H]⁺ at an m/z of approximately 329.1496 .

Q2: I don't see any precursor ion for this compound. What are the possible causes?

Several factors could lead to a lack of precursor ion signal. Consider the following troubleshooting steps:

  • Sample Purity and Concentration: Ensure your sample is free from contaminants like salts, detergents, or polymers (e.g., PEG) that can suppress ionization.[2] If the concentration is too low, the signal may be indistinguishable from noise. Consider concentrating your sample.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated. Using a standard calibration solution is recommended.

  • Ionization Source Parameters: Optimize your electrospray ionization (ESI) source settings. Adjust the spray voltage, gas flow rates, and temperature to maximize the signal for your specific analyte and solvent system.

  • Sample Preparation: Peptides may be lost during sample cleanup.[3] Ensure that the pH of your sample is appropriate for binding to desalting columns (e.g., pH < 3 for C18 columns).

Q3: I see the precursor ion, but there is poor or no fragmentation. What should I do?

This is a common issue, often related to the energy applied for fragmentation.

  • Collision Energy (CE): The most frequent reason for a lack of fragmentation is insufficient collision energy.[2] The optimal CE depends on the peptide's mass, charge state, and sequence. It is advisable to perform a collision energy optimization experiment for this compound or use a stepped/ramped collision energy approach.[2]

  • Collision Gas: Confirm that the collision gas (e.g., nitrogen or argon) is flowing at the recommended pressure. An absence of collision gas will prevent fragmentation.

  • Precursor Ion Selection: Ensure the mass spectrometer is correctly isolating the precursor ion (m/z 329.15) for fragmentation. An issue with the quadrupole or ion trap could prevent the target m/z from entering the collision cell.

Q4: I am seeing unexpected fragment ions or a very complex spectrum. What could be the cause?

  • Contamination: The complexity might arise from co-eluting contaminants in your sample. Ensure proper sample cleanup and high-purity, LC-MS grade solvents.

  • In-source Fragmentation: The this compound dipeptide might be fragmenting within the ionization source before it reaches the collision cell. This can be mitigated by optimizing the ion source conditions to be "softer" (e.g., reducing temperatures or voltages).

  • Multiple Precursors: The instrument might be isolating and fragmenting multiple precursor ions simultaneously if the isolation window is too wide. This can happen in complex samples. Ensure your isolation window is set appropriately for your instrument and sample complexity.

Q5: I only observe the y₁ ion but not the b₁ ion. What does this indicate?

Observing the y₁ ion (Tyrosine) but not the b₁ ion (Phenylalanine) is a relatively common scenario in peptide fragmentation. This can be due to the intrinsic properties of the amino acids and the fragmentation process. The stability of the resulting fragment ions plays a significant role. In some cases, the y-ion series is more stable and therefore more predominantly observed. While this pattern can still confirm the sequence, optimizing collision energy may help to promote the formation of the b₁ ion.

This compound Fragmentation Data

The primary fragmentation of peptides in Collision-Induced Dissociation (CID) occurs at the peptide bond, leading to the formation of b- and y-ions.[4] For the dipeptide this compound, the following fragment ions are expected:

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
PrecursorThis compound329.15
b₁Phe148.08
y₁Tyr182.08
Immonium IonPhe120.08
Immonium IonTyr136.08

Note: The m/z values are for singly charged ions. Immonium ions are also characteristic fragments that can aid in identification.[5]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for preparing a synthetic this compound sample for analysis.

  • Reconstitution: Dissolve the synthetic this compound peptide in a solution of 0.1% formic acid in LC-MS grade water to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dilution: Further dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for your instrument (e.g., 1-10 µg/mL).

  • Cleanup (if necessary): If the sample is suspected to contain salts or other non-volatile contaminants, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.

    • Activate the C18 cartridge with acetonitrile (B52724).

    • Equilibrate the cartridge with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 50-70% acetonitrile and 0.1% formic acid.

    • Dry the eluted sample using a vacuum centrifuge and reconstitute in 0.1% formic acid for injection.[6]

Protocol 2: LC-MS/MS Method for this compound Fragmentation

This provides a starting point for developing an LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the precursor ion at m/z 329.15.

    • MS/MS Fragmentation:

      • Activation Method: Collision-Induced Dissociation (CID).

      • Isolation Window: 1-2 m/z.

      • Collision Energy: Start with a normalized collision energy of 25-35% and optimize as needed. A stepped or ramped collision energy can also be effective.

      • Detector: Scan the product ions from m/z 50 to 350.

Visual Diagrams

phe_tyr_fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Phe_Tyr This compound [M+H]⁺ m/z 329.15 b1 b₁ (Phe) m/z 148.08 Phe_Tyr->b1 CID y1 y₁ (Tyr) m/z 182.08 Phe_Tyr->y1 CID

Caption: CID fragmentation pathway of the this compound dipeptide.

troubleshooting_workflow start Start: No/Poor This compound Fragmentation check_precursor Is Precursor Ion (m/z 329.15) visible? start->check_precursor check_ce Is Collision Energy (CE) Optimized? check_precursor->check_ce Yes optimize_source Troubleshoot Sample Prep & Ion Source check_precursor->optimize_source No increase_ce Increase CE or Use Ramped CE check_ce->increase_ce No success Successful Fragmentation check_ce->success Yes optimize_source->check_precursor check_gas Check Collision Gas Pressure & Flow increase_ce->check_gas instrument_issue Investigate Instrument Hardware/Calibration check_gas->instrument_issue No Change check_gas->success Resolved

Caption: Troubleshooting workflow for this compound fragmentation issues.

References

Technical Support Center: Phenylalanyl-Tyrosine Aggregation and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation and precipitation issues with Phenylalanyl-Tyrosine (Phe-Tyr).

Troubleshooting Guide

This guide addresses common problems observed during experiments involving Phenylalanyl-Tyrosine, offering potential causes and solutions in a question-and-answer format.

Q1: My Phenylalanyl-Tyrosine solution appears cloudy or has visible precipitates immediately after dissolution. What could be the cause and how can I fix it?

A1: Immediate cloudiness or precipitation upon dissolution of Phenylalanyl-Tyrosine often points to issues with the solvent conditions relative to the dipeptide's intrinsic properties.

  • Potential Cause 1: pH is near the isoelectric point (pI). Peptides are least soluble at their pI, where the net charge is zero.[1] The pI of this compound is approximately 5.5. If your buffer pH is close to this value, the dipeptide will have minimal solubility.

  • Solution 1: Adjust the pH of your solvent. Move the pH at least 1-2 units away from the pI.[2] For this compound, dissolving in a buffer with a pH of 7.5 or higher, or a pH of 3.5 or lower, should increase solubility by imparting a net negative or positive charge, respectively.[3]

  • Potential Cause 2: High concentration of the dipeptide. You may be exceeding the solubility limit of this compound in the chosen solvent.

  • Solution 2: Decrease the concentration of the dipeptide. If a high concentration is necessary for your experiment, you may need to optimize the solvent conditions further (see other solutions) or consider a different solvent system.

  • Potential Cause 3: Inappropriate solvent. While aqueous buffers are common, the hydrophobic nature of the phenylalanine and tyrosine side chains can limit solubility.[1][4]

  • Solution 3: Consider the addition of a small amount of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN), to aid in the dissolution of hydrophobic peptides.[1][3] Always test a small amount first to ensure compatibility with your experimental setup.

Q2: My Phenylalanyl-Tyrosine solution is initially clear but forms aggregates or precipitates over time. What is happening?

A2: Time-dependent aggregation suggests that while the initial dissolution was successful, the solution is not stable under the current storage or experimental conditions.

  • Potential Cause 1: Temperature fluctuations. Changes in temperature can affect the solubility of peptides.[5] For some peptides, solubility increases with temperature, while for others, heating can promote aggregation.

  • Solution 1: Maintain a constant and appropriate temperature. For short-term storage, keeping the solution on ice or at a controlled room temperature may help. For long-term storage, flash-freezing and storing at -80°C is generally recommended.[6] Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Ionic strength of the buffer. The salt concentration can influence peptide solubility and aggregation.[7] High ionic strength can sometimes lead to "salting out," where the peptide precipitates due to competition for water molecules.[8] Conversely, very low ionic strength may not be sufficient to shield intermolecular electrostatic repulsions, leading to aggregation.

  • Solution 2: Optimize the ionic strength of your buffer. Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition for your this compound solution.[2]

  • Potential Cause 3: Nucleation-dependent aggregation. The formation of aggregates can be a slow process that starts with the formation of small nuclei, which then grow into larger aggregates.[9]

  • Solution 3: If possible, prepare the solution fresh before each experiment. If storage is necessary, filter the solution through a 0.22 µm filter after dissolution to remove any pre-existing small aggregates that could act as nuclei.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Phenylalanyl-Tyrosine that I should be aware of?

A1: Understanding the properties of this compound is crucial for preventing aggregation.

PropertyValue/DescriptionSignificance for Aggregation
Molecular Formula C18H20N2O4-
Molecular Weight 328.36 g/mol [10]Influences diffusion and sedimentation rates.
Amino Acid Composition Phenylalanine (non-polar, aromatic), Tyrosine (polar, aromatic)The aromatic side chains can participate in π-π stacking and hydrophobic interactions, which are major drivers of aggregation.[4]
Isoelectric Point (pI) ~5.5 (estimated)pH at which the dipeptide has a net zero charge and is least soluble.[1]
Solubility Generally low in neutral aqueous solutions due to hydrophobic residues.[1][11]Requires careful selection of pH and/or co-solvents for dissolution.

Q2: How does pH affect the solubility and aggregation of Phenylalanyl-Tyrosine?

A2: The pH of the solution is a critical factor. The solubility of this compound is lowest at its isoelectric point (pI), which is around 5.5. At this pH, the net charge of the dipeptide is zero, minimizing electrostatic repulsion between molecules and favoring aggregation. By adjusting the pH away from the pI, either to a more acidic (pH < 4) or a more basic (pH > 7) range, the dipeptide molecules will acquire a net positive or negative charge, respectively. This increased electrostatic repulsion enhances solubility and reduces the likelihood of aggregation.[1][3]

Q3: Can temperature be used to control Phenylalanyl-Tyrosine aggregation?

A3: Temperature can have a complex effect on peptide aggregation. Generally, increasing the temperature can increase the solubility of dipeptides.[5] However, for some peptides, higher temperatures can also accelerate aggregation kinetics and promote the formation of more stable, ordered aggregates like amyloid fibrils.[12] It is recommended to work at a consistent temperature and, for storage, to keep solutions at low temperatures (e.g., 4°C for short-term, -80°C for long-term) to slow down aggregation processes.[6]

Q4: What is the role of ionic strength in this compound aggregation?

A4: The ionic strength of the buffer, determined by the salt concentration, can significantly impact this compound aggregation. At low ionic strength, electrostatic interactions are stronger, which can be beneficial if the dipeptide is charged (i.e., pH is far from pI), as repulsion will prevent aggregation. However, at high ionic strength, the salt ions can shield these repulsive charges, potentially promoting aggregation. Furthermore, very high salt concentrations can lead to "salting out," causing the dipeptide to precipitate.[7][8] The optimal ionic strength needs to be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

This protocol describes a common method for detecting the formation of amyloid-like fibrils, which are characterized by cross-β-sheet structures.

Materials:

  • Phenylalanyl-Tyrosine (this compound)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)[13]

Methodology:

  • Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or a buffer with adjusted pH).

  • Dilute the this compound stock solution into the desired buffer in the wells of the 96-well plate to the final experimental concentrations. Include a buffer-only control.

  • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).[13]

  • Set the plate reader to take kinetic fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).[13] Orbital shaking between reads can be included to promote aggregation.[13]

  • Plot the fluorescence intensity against time. A sigmoidal curve with an increasing fluorescence signal is indicative of fibrillar aggregation.[9]

Protocol 2: Turbidity Assay for Monitoring General Aggregation

This method measures the increase in light scattering due to the formation of insoluble aggregates.

Materials:

  • Phenylalanyl-Tyrosine (this compound)

  • Buffer of choice

  • 96-well clear microplate

  • Spectrophotometer or plate reader capable of measuring absorbance

Methodology:

  • Prepare this compound solutions at various concentrations in the desired buffer in the wells of a 96-well plate.

  • Include a buffer-only control for baseline correction.

  • Measure the optical density (OD) or absorbance of the samples at a wavelength where the peptide does not absorb, typically between 340 and 600 nm (e.g., 405 nm or 600 nm).[14]

  • Incubate the plate under desired conditions (e.g., constant temperature with or without shaking).

  • Take OD readings at regular time intervals.

  • An increase in OD over time indicates an increase in turbidity due to the formation of insoluble aggregates.[14]

Visualizations

Aggregation_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors PheTyr Phenylalanyl-Tyrosine (this compound) Hydrophobicity Hydrophobic Side Chains (Phe, Tyr) pI Isoelectric Point (pI) ~5.5 Aggregation Aggregation & Precipitation Hydrophobicity->Aggregation pI->Aggregation pH pH of Solution pH->Aggregation Temperature Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation Concentration Concentration Concentration->Aggregation Adjust_pH Adjust pH away from pI Aggregation->Adjust_pH Optimize_Temp Control Temperature Aggregation->Optimize_Temp Optimize_Salt Optimize Ionic Strength Aggregation->Optimize_Salt Lower_Conc Lower Concentration Aggregation->Lower_Conc Co_Solvent Add Co-solvents Aggregation->Co_Solvent

Caption: Factors influencing this compound aggregation and mitigation strategies.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: This compound Experiment issue Aggregation or Precipitation Observed? start->issue success Experiment Successful issue->success No check_pH Is pH far from pI (~5.5)? issue->check_pH Yes check_conc Is concentration below solubility limit? check_pH->check_conc Yes adjust_pH Action: Adjust pH check_pH->adjust_pH No check_temp Is temperature controlled? check_conc->check_temp Yes lower_conc Action: Lower Concentration check_conc->lower_conc No check_ionic Is ionic strength optimized? check_temp->check_ionic Yes control_temp Action: Control Temperature check_temp->control_temp No check_ionic->success Yes, all factors checked adjust_ionic Action: Adjust Ionic Strength check_ionic->adjust_ionic No adjust_pH->issue lower_conc->issue control_temp->issue adjust_ionic->issue

Caption: A logical workflow for troubleshooting this compound aggregation issues.

References

solubility issues of Phe-Tyr in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dipeptide Phenylalanine-Tyrosine (Phe-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in various buffers. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: The poor solubility of this compound in aqueous solutions at neutral pH is primarily due to the hydrophobic nature of both the phenylalanine and tyrosine residues.[1][2] Tyrosine itself has very low water solubility at neutral pH (approximately 0.45 mg/mL). The aromatic side chains of both amino acids contribute to intermolecular hydrophobic interactions, which can lead to aggregation and precipitation.[1][3]

Q2: What is the first step I should take when my this compound peptide won't dissolve?

A2: Always start by attempting to dissolve a small aliquot of your lyophilized peptide, rather than the entire sample.[4] The initial choice of solvent is critical. Due to its hydrophobicity, direct dissolution of this compound in aqueous buffers like PBS is often unsuccessful.[1] It is recommended to first use a small amount of an organic solvent or an acidic solution to dissolve the peptide before diluting it into your desired buffer.[5][6]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution can significantly impact the solubility of this compound.[5] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, the net charge of the peptide increases, which can improve its interaction with water and enhance solubility.[7] For this compound, which is a neutral peptide, adjusting the pH to be more acidic or basic can help. For instance, dissolving in a dilute acidic solution like 10% acetic acid can be effective.[6][8]

Q4: My this compound solution is cloudy. What does this indicate and what should I do?

A4: Cloudiness or turbidity in your peptide solution is a common sign of aggregation or precipitation.[1] This indicates that the peptide is not fully solubilized or has exceeded its solubility limit in the current solvent. To resolve this, you can try sonication to help break up aggregates or gentle warming (less than 40°C).[5][7] If the solution remains cloudy, it may be necessary to re-evaluate your dissolution method, such as using a stronger initial solvent or reducing the final concentration of the peptide.[1]

Q5: Can I use DMSO to dissolve this compound?

A5: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common organic solvent used to dissolve hydrophobic peptides.[5][9] It is recommended to first dissolve the this compound in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer while vortexing.[1] Be mindful that for cell-based assays, the final concentration of DMSO should typically be kept low (e.g., <1%) to avoid cytotoxicity.[1] However, it has been noted that even DMSO may not easily dissolve Tyr-Phe, highlighting its challenging solubility.[2][6]

Troubleshooting Guide

This guide provides solutions to potential problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Lyophilized peptide does not dissolve in aqueous buffer (e.g., PBS, Tris). High hydrophobicity of this compound.[1]1. Organic Solvent Pre-dissolution: First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile. Then, slowly add this solution to your stirred aqueous buffer.[1][5]2. Acidic Solution: Try dissolving the peptide in a dilute acidic solution, such as 10-30% acetic acid, before diluting with your buffer.[6][9]
Solution is cloudy, hazy, or contains visible precipitates. Peptide aggregation or exceeding the solubility limit.[1]1. Sonication: Use a bath sonicator to help break up aggregates.[4]2. Gentle Warming: Warm the solution to a temperature below 40°C.[5]3. Dilution: The final concentration of the peptide may be too high. Try preparing a more dilute solution.[1]
Peptide precipitates out of solution after dilution in aqueous buffer. The solubility limit in the final buffer has been exceeded.1. Reduce Final Concentration: Prepare a lower final concentration of the peptide in the aqueous buffer.[1]2. Increase Organic Co-solvent: If compatible with your experiment, a slightly higher percentage of the initial organic solvent in the final solution may help maintain solubility.
Inconsistent experimental results. Incomplete dissolution of the peptide leading to inaccurate concentration.1. Ensure Complete Dissolution: Visually confirm that the solution is clear before use.[4]2. Centrifugation: Before taking an aliquot for your experiment, centrifuge the stock solution to pellet any undissolved peptide.[5][7]

Quantitative Data Summary

Solvent/Strategy Recommendation Remarks
Water / Aqueous Buffers (e.g., PBS, Tris) Not recommended for initial dissolution.This compound is poorly soluble in neutral aqueous solutions due to its hydrophobicity.[1]
Dilute Acetic Acid (10-30%) Recommended for initial dissolution.Acidifying the solution can increase the net charge of the peptide, improving solubility.[8][9]
DMSO (Dimethyl sulfoxide) Recommended for initial dissolution.A strong organic solvent effective for many hydrophobic peptides. The final concentration in assays should be minimized.[1][5]
DMF (Dimethylformamide) Alternative organic solvent for initial dissolution.Similar to DMSO, useful for hydrophobic peptides.[5]
Sonication Recommended to aid dissolution.Helps to break up peptide aggregates.[4]
Gentle Warming (< 40°C) Can be used to aid dissolution.Increased temperature can improve solubility, but excessive heat may degrade the peptide.[5]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

Objective: To prepare a stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Choice of initial solvent: DMSO, 10% acetic acid, or DMF

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Weigh a small, known amount of the peptide into a sterile microcentrifuge tube.

  • Add a minimal volume of the chosen initial solvent (e.g., 20-50 µL of DMSO or 10% acetic acid) to the peptide.

  • Vortex the tube vigorously for 1-2 minutes. If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • While vortexing, slowly add the dissolved peptide stock solution dropwise to your desired aqueous buffer to reach the final target concentration.

  • If the solution becomes cloudy upon dilution, the solubility limit has been exceeded. It may be necessary to prepare a more dilute final solution.

Protocol 2: Determining the Approximate Solubility of this compound

Objective: To estimate the solubility of this compound in a specific buffer.

Materials:

  • Lyophilized this compound

  • A series of sterile microcentrifuge tubes

  • The buffer of interest (e.g., PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO) as described in Protocol 1.

  • In a series of microcentrifuge tubes, add increasing amounts of the this compound stock solution to a fixed volume of the buffer of interest.

  • Vortex each tube for 2 minutes and let them equilibrate at room temperature for at least one hour.

  • Visually inspect each tube for signs of precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Carefully remove the supernatant from each tube and measure its absorbance at a suitable wavelength (e.g., 275 nm for the tyrosine residue).

  • The highest concentration that results in a clear solution after centrifugation is an approximation of the peptide's solubility in that buffer.

Visualizations

G Troubleshooting this compound Solubility Issues start Start with lyophilized this compound dissolve_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_aqueous check_clear Is the solution clear? dissolve_aqueous->check_clear success Solution ready for use check_clear->success Yes cloudy Solution is cloudy/ precipitated check_clear->cloudy No troubleshoot Troubleshoot cloudy->troubleshoot sonicate_warm Sonicate or gently warm (<40°C) troubleshoot->sonicate_warm use_organic Use initial organic solvent (e.g., DMSO) or acidic solution troubleshoot->use_organic recheck_clear Is the solution clear? sonicate_warm->recheck_clear recheck_clear->success Yes recheck_clear->use_organic No dilute Slowly dilute into aqueous buffer use_organic->dilute final_check Is the final solution clear? dilute->final_check final_check->success Yes reduce_conc Reduce final concentration final_check->reduce_conc No G Key Factors Influencing this compound Solubility phe_tyr This compound Dipeptide hydrophobicity High Hydrophobicity phe_tyr->hydrophobicity aggregation Aggregation/ Precipitation hydrophobicity->aggregation low_solubility Poor Aqueous Solubility aggregation->low_solubility solvent Solvent Choice low_solubility->solvent ph Solution pH low_solubility->ph concentration Concentration low_solubility->concentration organic_solvents Organic Solvents (DMSO, DMF) solvent->organic_solvents acidic_basic Acidic/Basic Conditions ph->acidic_basic solubility_limit Solubility Limit concentration->solubility_limit improved_solubility Improved Solubility organic_solvents->improved_solubility acidic_basic->improved_solubility solubility_limit->improved_solubility by lowering conc.

References

Technical Support Center: Enzymatic Degradation of Phe-Tyr in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic degradation of the dipeptide Phenylalanine-Tyrosine (Phe-Tyr).

Frequently Asked Questions (FAQs)

Q1: Which enzymes are known to cleave the Phenylalanyl-Tyrosine (this compound) dipeptide?

Several proteases have specificities that make them candidates for cleaving the peptide bond between Phenylalanine and Tyrosine. Chymotrypsin (B1334515) is a well-known protease that cleaves at the C-terminus of aromatic amino acids, such as Phenylalanine and Tyrosine.[1] Subtilisin also shows a preference for peptide substrates containing Phenylalanine or Tyrosine at the P1 position (the residue N-terminal to the scissile bond).[2]

Q2: My this compound dipeptide won't dissolve in my aqueous buffer. What should I do?

The this compound dipeptide can have poor solubility in aqueous solutions.[3][4] It is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then add it to your aqueous buffer.[5] Alternatively, for non-biological assays, dissolving the peptide in 50% acetic acid in water or 1 M HCl has been suggested.[3]

Q3: What are the expected products of this compound enzymatic degradation?

The enzymatic hydrolysis of the this compound dipeptide will yield free L-Phenylalanine and L-Tyrosine.

Q4: How can I monitor the degradation of this compound in my assay?

The most common method for monitoring this compound degradation is through reverse-phase High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10] This technique allows for the separation and quantification of the remaining this compound substrate and the Phenylalanine and Tyrosine products over time. Detection can be achieved using UV absorbance at 210 nm or by fluorescence.[9][10]

Q5: Are there any known inhibitors for enzymes that degrade this compound?

Phenylthiourea is a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[11] For proteases like chymotrypsin and subtilisin, general protease inhibitors can be used. Additionally, elevated levels of Phenylalanine can competitively inhibit enzymes like tyrosine hydroxylase.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low enzyme activity 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample.1. Use a fresh enzyme stock and ensure proper storage. 2. Optimize the pH and temperature for the specific enzyme being used. 3. Check for and remove any potential inhibitors from your sample preparation.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations.1. Use calibrated pipettes and ensure accurate dispensing. 2. Gently vortex or mix all solutions thoroughly before use. 3. Maintain a constant and uniform temperature throughout the assay.
Precipitation or cloudiness in the reaction mixture 1. This compound substrate has low solubility in the assay buffer. 2. The dipeptide is aggregating.1. First, dissolve the this compound in a small amount of DMSO before adding it to the aqueous buffer.[5] 2. Sonication can help to break up aggregates.[5]
Unexpected peaks in HPLC chromatogram 1. Contaminants in the substrate or enzyme preparation. 2. Non-specific cleavage of the substrate.1. Run controls with substrate and enzyme alone to identify the source of the peaks. 2. Consider using a more specific enzyme or optimizing reaction conditions to minimize non-specific activity.
Product concentrations do not increase linearly over time 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability.1. Use a lower enzyme concentration or a shorter incubation time. 2. Perform experiments to determine if Phenylalanine or Tyrosine are inhibiting the enzyme. 3. Check the stability of your enzyme under the assay conditions.

Quantitative Data Summary

The following tables provide an overview of relevant kinetic and solubility data. Note that specific kinetic parameters for this compound cleavage are not widely available and will likely need to be determined empirically for your specific enzyme and assay conditions.

Table 1: Solubility of this compound Dipeptide

Solvent Solubility Reference
Acetic Acid25 mg/mL[3]
1 M HCl0.3 (units not specified)[3]

Table 2: Example Kinetic Parameters for Related Enzymes

Enzyme Substrate Km kcat kcat/Km Reference
Phenylalanine-3-Hydroxylase (PacX)L-Phe1.1 mM--[6]
Phenylalanine-3-Hydroxylase (PacX)6-MePH426 µM--[6]
Wild-type Subtilisin BPN'Phosphotyrosine peptide--~500-fold less efficient than Tyr or Phe peptides[2]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Enzymatic Degradation of this compound

This protocol provides a general method for measuring the cleavage of this compound by a protease, such as chymotrypsin, using reverse-phase HPLC.

Materials:

  • This compound dipeptide

  • Protease (e.g., Chymotrypsin)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)[14]

  • Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare a this compound stock solution: Due to potential solubility issues, first dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.

  • Prepare the reaction mixture: In a microcentrifuge tube, add the assay buffer and the this compound stock solution to the desired final concentration (e.g., 1 mM).

  • Equilibrate the reaction mixture: Incubate the tube at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the protease solution to the reaction mixture to start the degradation. The final enzyme concentration will need to be optimized.

  • Incubate and take time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Prepare samples for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient of mobile phase B to separate this compound, Phenylalanine, and Tyrosine. Monitor the elution profile using a UV detector at 210 nm.[9]

  • Data Analysis: Quantify the peak areas corresponding to the substrate and products. Plot the concentration of the product (or remaining substrate) against time to determine the reaction rate.

Visualizations

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_substrate Prepare this compound Stock Solution (in DMSO) mix Combine Buffer and This compound Solution prep_substrate->mix prep_enzyme Prepare Enzyme Stock Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate prep_buffer Prepare Assay Buffer prep_buffer->mix equilibrate Equilibrate at Optimal Temperature mix->equilibrate equilibrate->initiate incubate Incubate and Collect Aliquots at Time Points initiate->incubate quench Quench Reaction (e.g., with TCA) incubate->quench hplc Analyze by HPLC quench->hplc data Quantify Peaks and Determine Reaction Rate hplc->data

Caption: Workflow for a this compound enzymatic degradation assay.

Phe_Tyr_Degradation_Pathway Phe_Tyr This compound Dipeptide Phe L-Phenylalanine Phe_Tyr->Phe Hydrolysis Tyr L-Tyrosine Phe_Tyr->Tyr Hydrolysis Protease Protease (e.g., Chymotrypsin) Protease->Phe_Tyr

Caption: Enzymatic hydrolysis of the this compound dipeptide.

Troubleshooting_Logic start Assay Start no_activity No/Low Activity? start->no_activity check_enzyme Check Enzyme Activity & Storage no_activity->check_enzyme Yes inconsistent_results Inconsistent Results? no_activity->inconsistent_results No optimize_conditions Optimize pH and Temperature check_enzyme->optimize_conditions end Successful Assay optimize_conditions->end check_pipetting Verify Pipetting and Mixing inconsistent_results->check_pipetting Yes precipitation Precipitation Observed? inconsistent_results->precipitation No check_pipetting->end change_solvent Modify Substrate Solubilization (e.g., use DMSO) precipitation->change_solvent Yes precipitation->end No change_solvent->end

Caption: A logical troubleshooting workflow for common assay issues.

References

Technical Support Center: Phenylalanine and Tyrosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the analytical quantification of Phenylalanine (Phe) and Tyrosine (Tyr).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Phe and Tyr quantification?

A1: Common sources of interference depend on the analytical method employed. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the most significant issue is the matrix effect , where co-eluting substances from the sample matrix affect the ionization efficiency of Phe and Tyr, leading to ion suppression or enhancement.[1][2] In High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, interference can arise from compounds that co-elute with Phe or Tyr and absorb at the same wavelength or fluoresce under the same conditions.[3][4] For spectrophotometric or enzymatic assays, other amino acids or structurally similar compounds can cross-react and cause interference.[5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Several strategies can be employed to minimize matrix effects. These include:

  • Effective sample preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[6]

  • Chromatographic separation: Optimizing the HPLC method to separate Phe and Tyr from co-eluting matrix components is crucial.[1]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.[7][8]

  • Use of stable isotope-labeled internal standards (SIL-IS): A SIL-IS for both Phe and Tyr is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[9]

  • Derivatization: Derivatizing Phe and Tyr can sometimes help to reduce matrix effects.[8]

  • Change in ionization polarity: In some cases, switching from positive to negative ion mode (or vice versa) can reduce matrix effects.[8]

Q3: My Phe and Tyr peaks are not well-resolved in my HPLC chromatogram. What can I do?

A3: Poor resolution between Phe and Tyr or with other components can be addressed by modifying the chromatographic conditions:

  • Mobile phase composition: Adjusting the organic solvent (e.g., acetonitrile (B52724), methanol) percentage, pH, or buffer concentration of the mobile phase can significantly impact retention and resolution.[4]

  • Column chemistry: Using a different type of stationary phase (e.g., C18, C8, Phenyl-Hexyl) can alter the selectivity and improve separation.[4][10]

  • Gradient elution: Employing a gradient elution instead of an isocratic one can help to separate compounds with different polarities more effectively.[4]

  • Flow rate and temperature: Optimizing the flow rate and column temperature can also enhance peak shape and resolution.

Q4: Can I quantify Phe and Tyr without derivatization?

A4: Yes, several methods allow for the quantification of underivatized Phe and Tyr. HPLC with UV detection at low wavelengths (around 210-225 nm) or fluorescence detection utilizing their natural fluorescence are common approaches.[3][4][11][12] LC-MS/MS is also widely used for the direct analysis of underivatized amino acids.[13][14] However, derivatization is often employed to enhance sensitivity and selectivity, especially in complex matrices.[10][15]

Troubleshooting Guides

Issue 1: Inaccurate Quantification in LC-MS/MS Analysis
Symptom Possible Cause Troubleshooting Steps
Low analyte response (Ion Suppression) Matrix Effect: Co-eluting compounds are suppressing the ionization of Phe and/or Tyr.[1]1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 3. Dilute Sample: Analyze a dilution series of your sample to see if the response increases.[7] 4. Optimize Chromatography: Modify the gradient or change the column to separate analytes from the suppression zone. 5. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will co-elute and experience the same ion suppression, allowing for accurate correction.[9]
High analyte response (Ion Enhancement) Matrix Effect: Co-eluting compounds are enhancing the ionization of Phe and/or Tyr.[2]1. Follow the same steps as for ion suppression. The goal is to separate the analyte from the interfering compound or use an appropriate internal standard to compensate for the effect.
Poor Reproducibility Inconsistent Matrix Effects: Variation in the sample matrix between injections. Inconsistent Sample Preparation: Variability in extraction or dilution steps.1. Standardize Sample Collection and Preparation: Ensure a consistent protocol is followed for all samples. 2. Use an Internal Standard: An internal standard added early in the sample preparation process can account for variability. A SIL-IS is ideal.[9]
Issue 2: Interference in HPLC-UV/Fluorescence Analysis
Symptom Possible Cause Troubleshooting Steps
Extra peaks near Phe or Tyr Co-eluting Impurities: Other compounds in the sample have similar retention times and absorb at the detection wavelength.[3]1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio, pH, or buffer strength to improve separation.[4] 2. Change Column: Try a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl). 3. Change Detection Wavelength: If using UV, select a more specific wavelength if possible. For fluorescence, adjust excitation and emission wavelengths.[11][12]
Broad or Tailing Peaks Column Overload: Injecting too much sample. Poor Column Condition: Column is old or contaminated. Inappropriate Mobile Phase: pH or solvent composition is not optimal.1. Reduce Injection Volume: Inject a smaller amount of the sample. 2. Wash or Replace Column: Flush the column with a strong solvent or replace it if it's at the end of its lifespan. 3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analytes and the column.
Issue 3: Problems with Derivatization
Symptom Possible Cause Troubleshooting Steps
Low or No Derivatization Product Incorrect Reaction Conditions: pH, temperature, or reaction time is not optimal. Degraded Reagent: Derivatization reagent has expired or been stored improperly.1. Verify Reaction Parameters: Double-check the pH of the reaction mixture and optimize temperature and incubation time. 2. Use Fresh Reagent: Prepare a fresh solution of the derivatization reagent.
Variable Results Inconsistent Reaction Yield: The derivatization reaction is not going to completion or is being affected by the sample matrix.[13]1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reagent concentration and reaction time. 2. Use an Internal Standard that also Derivatizes: This can help to account for reaction variability.
Interfering Peaks from Reagent Excess Reagent or Byproducts: The derivatization reagent itself or its byproducts are being detected.[16]1. Optimize Reagent Concentration: Use the minimum amount of reagent necessary for complete derivatization. 2. Incorporate a Cleanup Step: After derivatization, use a liquid-liquid or solid-phase extraction to remove excess reagent. 3. Modify Chromatographic Method: Adjust the gradient to separate the analyte peaks from the reagent peaks.

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (Underivatized)

This method is adapted from a procedure for the simultaneous measurement of Phe and Tyr in serum.[12]

  • Sample Preparation:

    • To 100 µL of serum, add 100 µL of 0.6 M trichloroacetic acid to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: 0.015 mM dihydrogen-phosphate solution.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 210 nm and emission at 302 nm.[11]

  • Quantification:

    • Generate a calibration curve using a series of Phe and Tyr standards prepared in the mobile phase.

    • Calculate the concentration of Phe and Tyr in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Analysis (Underivatized)

This protocol provides a general framework for the quantification of Phe and Tyr in biological fluids.[14]

  • Sample Preparation:

    • Precipitate proteins by adding a 3:1 ratio of methanol (B129727) (containing the stable isotope-labeled internal standards for Phe and Tyr) to the sample (e.g., 300 µL of methanol to 100 µL of plasma).

    • Vortex and then centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Phe and Tyr (e.g., start at 5% B, ramp to 95% B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Phe, Tyr, and their respective internal standards.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of Phe and Tyr in the samples from the calibration curve.

Quantitative Data Summary

Table 1: Example Chromatographic Parameters for Phe and Tyr Analysis
ParameterHPLC-Fluorescence (Underivatized)[11][12]HPLC-UV (Underivatized)HPLC with PITC Derivatization
Column Reversed-phase C18Hypersil C8Reversed-phase C18
Mobile Phase 0.015mM dihydrogen-phosphate5% acetonitrile in waterGradient with 0.1 M sodium acetate (B1210297) and acetonitrile
Detection Fluorescence (Ex: 210 nm, Em: 302 nm)UV at 210 nmUV
Retention Time (Tyr) ~3-5 min~5.4 min~5.4 min
Retention Time (Phe) ~5-7 min~9.4 min~9.4 min
Run Time < 10 min< 12 min~11 min
Table 2: Typical Concentration Ranges of Phe and Tyr
AnalyteSample TypeTypical Normal Range (µmol/L)
Phenylalanine Adult Serum/Plasma35 - 90
Tyrosine Adult Serum/Plasma30 - 100
Phenylalanine Dried Blood Spot (Neonate)< 120
Tyrosine Dried Blood Spot (Neonate)Varies

Note: Reference ranges can vary between laboratories and populations.

Visualizations

cluster_0 LC-MS/MS Troubleshooting Workflow start Inaccurate or Irreproducible Results q1 Using Stable Isotope Internal Standard? start->q1 add_is Add SIL-IS for Phe and Tyr q1->add_is No check_matrix Assess Matrix Effects (Post-Column Infusion) q1->check_matrix Yes add_is->check_matrix matrix_present Matrix Effect (Suppression/Enhancement)? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_present->improve_cleanup Yes end Accurate Quantification matrix_present->end No dilute Dilute Sample improve_cleanup->dilute optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc dilute->optimize_lc optimize_lc->end

Caption: Troubleshooting workflow for LC-MS/MS interference.

cluster_1 Analyte Quantification Pathways sample Biological Sample (Plasma, Serum, DBS) prep Sample Preparation (e.g., Protein Precipitation) sample->prep derivatization Derivatization (Optional) prep->derivatization analysis Analytical Method prep->analysis Underivatized derivatization->analysis Derivatized lcms LC-MS/MS analysis->lcms hplcuv HPLC-UV analysis->hplcuv hplcfld HPLC-FLD analysis->hplcfld data Data Analysis & Quantification lcms->data hplcuv->data hplcfld->data

Caption: General experimental workflow for Phe and Tyr analysis.

References

Technical Support Center: Optimizing Phenylalanine and Tyrosine Concentrations in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing L-phenylalanine (Phe) and L-tyrosine (Tyr) concentrations in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are L-phenylalanine and L-tyrosine critical amino acids in cell culture?

L-phenylalanine (Phe) is an essential amino acid for mammalian cells, meaning it cannot be synthesized by the cells and must be supplied in the culture medium. Its primary role is to serve as a building block for protein synthesis. Additionally, Phe is the precursor for the synthesis of L-tyrosine (Tyr), a non-essential amino acid that is also crucial for protein synthesis and other cellular functions. While cells can produce Tyr from Phe, this conversion can be a metabolic burden, and direct supplementation of Tyr is often necessary to ensure optimal cell growth and productivity, especially in high-density cultures.

Q2: What are the consequences of suboptimal Phe and Tyr concentrations?

Insufficient, excessive, or imbalanced concentrations of Phe and Tyr can lead to several issues:

  • Reduced Cell Growth and Viability: Depletion of either amino acid, particularly the essential amino acid Phe, will halt protein synthesis and lead to cell cycle arrest and eventually cell death. Tyrosine starvation has been specifically linked to the induction of autophagic cell death.

  • Decreased Protein Titer: As direct precursors for protein synthesis, limitation of Phe or Tyr will directly impact the yield of recombinant proteins, such as monoclonal antibodies (mAbs).

  • Compromised Product Quality: Tyrosine depletion is a known cause of sequence variants in recombinant proteins, where Phe may be misincorporated into the protein sequence at Tyr codons due to their structural similarity. This can affect the protein's efficacy and immunogenicity.

  • Metabolic Byproduct Accumulation: High concentrations of these amino acids can lead to the accumulation of toxic byproducts. For example, high Phe levels can lead to the production of phenylpyruvate and phenyllactate, which can inhibit cell growth.

Q3: What are the main challenges associated with Phe and Tyr supplementation?

The primary challenge with these amino acids, particularly Tyr, is their low solubility in aqueous solutions at neutral pH. L-tyrosine has a very low solubility of about 0.45 g/L at 25°C. This makes preparing concentrated, pH-neutral feed media difficult and can lead to precipitation in the bioreactor, rendering the amino acid unavailable to the cells.

Q4: How can the low solubility of L-tyrosine be managed?

Several strategies can be employed to overcome the solubility issue of L-tyrosine:

  • pH Adjustment: Tyrosine is more soluble at acidic (pH < 2) or alkaline (pH > 9) conditions. A common practice is to prepare a separate alkaline feed for Tyr. However, this requires careful control to avoid pH spikes in the bioreactor upon addition.

  • Use of Dipeptides: Using dipeptides containing tyrosine, such as Glycyl-L-tyrosine or L-alanyl-L-tyrosine, can significantly increase solubility at neutral pH. These dipeptides are readily taken up by the cells and cleaved by intracellular peptidases to release the free amino acids.

  • Use of Salt Forms: The disodium (B8443419) salt of tyrosine exhibits higher solubility than the free acid form.

Troubleshooting Guides

Issue 1: Precipitate Observed in the Cell Culture Medium

Question: I've noticed a white or crystalline precipitate in my cell culture medium after adding a concentrated feed containing Phe and Tyr. What could be the cause and how can I resolve it?

Answer: Precipitation in cell culture media is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem.

Potential Cause Explanation Recommended Solution
Low Solubility of Amino Acids L-tyrosine, and to a lesser extent L-phenylalanine, have limited solubility at neutral pH. High concentrations in feed solutions can lead to precipitation upon addition to the culture.- Prepare a separate alkaline feed stock for L-tyrosine and add it slowly to the bioreactor with controlled pH. - Consider using more soluble dipeptide forms like Glycyl-L-tyrosine. - Use the disodium salt of tyrosine for improved solubility.
Temperature Fluctuations Repeated warming and cooling of the media or feed solutions can cause components to precipitate out of solution.- Avoid repeated freeze-thaw cycles of media and feed solutions. - Warm media and feeds to 37°C before use and gently swirl to redissolve any precipitates. If the precipitate does not dissolve, do not use the solution.
pH Shifts The pH of the medium can influence the solubility of its components.- Ensure the medium is properly buffered for the CO2 concentration in your incubator. - Monitor the pH of your culture regularly.
Interaction with Other Media Components High concentrations of certain ions, like calcium, can react with other components to form insoluble salts.- When preparing custom media, add components in a specific order, dissolving each completely before adding the next. Calcium salts should be dissolved separately.
Issue 2: Poor Cell Growth and Low Protein Titer

Question: My cell density and protein production have plateaued or are declining, and I suspect it might be related to Phe and Tyr levels. How can I confirm and address this?

Answer: Poor performance can often be linked to nutrient limitations. Follow these steps to diagnose and resolve the issue.

Potential Cause Explanation Recommended Solution
Amino Acid Depletion Phe and Tyr are consumed during cell growth and protein production and can become limiting, especially in high-density cultures.- Monitor the concentration of Phe and Tyr in the culture supernatant throughout the culture duration using HPLC. - Implement a fed-batch strategy with a feeding solution containing Phe and Tyr to maintain their concentrations within an optimal range.
Imbalanced Phe:Tyr Ratio An inappropriate ratio of Phe to Tyr can affect cellular metabolism and protein production.- Experiment with different Phe:Tyr ratios in your feed to find the optimal balance for your specific cell line and process.
Accumulation of Toxic Metabolites High initial concentrations of Phe can lead to the formation of inhibitory byproducts like phenylpyruvate.- Avoid excessively high initial concentrations of Phe. A fed-batch strategy is generally preferred over high initial bolus additions.

Data Presentation

Table 1: Typical Concentration Ranges of Phenylalanine and Tyrosine in Commercial CHO Cell Culture Media

Medium ComponentBasal Medium Concentration (mM)Feed Medium Concentration (mM)
L-Phenylalanine0.3 - 1.05 - 20
L-Tyrosine0.3 - 0.83 - 15

Note: These are general ranges, and optimal concentrations are cell line and process-dependent. Concentrations in feed media are significantly higher to support high-density fed-batch cultures.

Table 2: Solubility of Phenylalanine, Tyrosine, and Related Compounds

CompoundSolubility in Water at 25°C, pH 7
L-Phenylalanine~27 g/L
L-Tyrosine~0.45 g/L
L-Tyrosine Disodium Salt~100 g/L
Glycyl-L-TyrosineSignificantly higher than L-Tyrosine

Experimental Protocols

Protocol 1: Determining Optimal Phenylalanine and Tyrosine Concentrations using a Design of Experiments (DoE) Approach

Objective: To systematically determine the optimal concentrations of L-phenylalanine and L-tyrosine to maximize viable cell density, protein titer, and product quality.

Methodology:

  • Experimental Design:

    • Utilize a statistical Design of Experiments (DoE) software to set up a response surface methodology (RSM) experiment, such as a central composite design (CCD) or a Box-Behnken design.

    • Define the factors as the concentrations of L-phenylalanine and L-tyrosine.

    • Set the concentration ranges for each amino acid based on literature values and preliminary experiments. For example, for a fed-batch process, you might test a range of 1-10 mM for both Phe and Tyr in the feed.

  • Culture Setup:

    • Perform the experiments in shake flasks or a multi-well plate-based microbioreactor system.

    • Use a chemically defined basal medium with known, and preferably low, initial concentrations of Phe and Tyr.

    • Prepare concentrated feed solutions with varying concentrations of Phe and Tyr as dictated by the DoE design.

    • Inoculate the cultures with the same initial cell density.

    • Implement a consistent feeding strategy for all conditions.

  • Data Collection and Analysis:

    • Monitor viable cell density (VCD) and viability daily using a cell counter.

    • Collect culture supernatant samples at regular intervals for analysis.

    • At the end of the culture, measure the final protein titer using methods like ELISA or HPLC.

    • Analyze the concentration of Phe and Tyr in the supernatant using HPLC to monitor their consumption rates.

    • Assess critical quality attributes (CQAs) of the produced protein, such as aggregation (by size-exclusion chromatography) and sequence variants (by mass spectrometry), especially in the low Tyr conditions.[1][2][3][4]

  • Modeling and Optimization:

    • Input the collected data (VCD, titer, CQAs) into the DoE software.

    • Generate response surface models to visualize the relationship between Phe and Tyr concentrations and the desired outcomes.

    • Use the models to identify the optimal concentration range for Phe and Tyr that maximizes productivity and maintains product quality.

Protocol 2: Quantification of Phenylalanine and Tyrosine in Culture Supernatant by HPLC

Objective: To accurately measure the concentration of L-phenylalanine and L-tyrosine in cell culture supernatant.

Methodology:

  • Sample Preparation:

    • Collect a sample of the cell culture and centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant.

    • For samples with high protein content, a protein precipitation step may be necessary. Add a precipitating agent like trichloroacetic acid (TCA) or acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • System: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

    • Detection:

      • UV detection at a wavelength around 210 nm.

      • Fluorescence detection with excitation at ~260 nm and emission at ~280-300 nm for higher sensitivity and specificity.

    • Quantification: Use an external standard curve prepared with known concentrations of L-phenylalanine and L-tyrosine.

Mandatory Visualization

Amino_Acid_Sensing_and_mTORC1_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Amino Acids Amino Acids Amino Acid Transporters Amino Acid Transporters Amino Acids->Amino Acid Transporters Uptake Sestrin2 Sestrin2 Amino Acid Transporters->Sestrin2 Leucine CASTOR1 CASTOR1 Amino Acid Transporters->CASTOR1 Arginine GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition CASTOR1->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases Inactivates Ragulator Ragulator Ragulator->Rag GTPases Activates mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits to Lysosome Rheb Rheb Active mTORC1 Active mTORC1 Rheb->Active mTORC1 Activates mTORC1->Active mTORC1 Protein Synthesis Protein Synthesis Active mTORC1->Protein Synthesis Autophagy Autophagy Active mTORC1->Autophagy Inhibits

Caption: Amino acid sensing pathway leading to mTORC1 activation.

Experimental_Workflow_for_Phe_Tyr_Optimization cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Modeling cluster_optimization Phase 4: Optimization and Validation A Define Objective: Maximize Titer & Quality B Select Factors & Ranges: [Phe] & [Tyr] A->B C Choose DoE Design: Response Surface Methodology B->C D Prepare Media & Feeds (as per DoE) C->D E Inoculate & Run Cultures (e.g., Shake Flasks) D->E F Monitor & Sample: VCD, Viability, Supernatant E->F G Analyze Samples: Titer (ELISA/HPLC) Amino Acids (HPLC) F->G I Input Data into DoE Software G->I H Assess Product Quality: Aggregation (SEC) Sequence Variants (MS) H->I J Generate Response Surface Models I->J K Identify Optimal [Phe] & [Tyr] Range J->K L Validate Optimal Conditions in Bioreactor K->L

Caption: Workflow for optimizing Phe and Tyr concentrations.

References

Technical Support Center: Preventing Oxidation of Phe-Tyr Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of Phenylalanine-Tyrosine (Phe-Tyr) dipeptides during experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of this compound dipeptides in experiments?

A1: The oxidation of this compound dipeptides is primarily caused by reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[1][2] These highly reactive molecules can attack the aromatic rings of both phenylalanine and tyrosine residues. Common sources of ROS in a laboratory setting include:

  • Metal Ion Contamination: Redox-active transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of hydroxyl radicals from hydrogen peroxide (H₂O₂) via the Fenton reaction.[3][4]

  • Exposure to Oxygen: The presence of dissolved molecular oxygen in aqueous solutions can contribute to oxidative processes.[1]

  • Photo-oxidation: Exposure to light, especially high-energy UV light, can excite molecules and generate ROS, leading to the oxidation of amino acid residues like tyrosine and tryptophan.[5][6]

  • Extreme pH and High Temperatures: While pH primarily affects peptide stability through hydrolysis, extreme pH values and elevated temperatures can accelerate oxidative reactions.[4][7][8]

Q2: My this compound solution is turning yellow. What does this indicate?

A2: A yellow or brownish discoloration in your this compound solution is a common visual indicator of oxidation. The tyrosine residue is particularly susceptible to oxidation, which can lead to the formation of products like 3,4-dihydroxyphenylalanine (DOPA) and dityrosine (B1219331).[9][10] Further reactions can produce colored polymeric products, resulting in the observed color change.

Q3: What are the main products of this compound oxidation?

A3: The primary oxidation event is the hydroxylation of the aromatic rings. Phenylalanine can be oxidized by hydroxyl radicals to form tyrosine isomers (o-, m-, and p-Tyr).[1][11] The tyrosine residue (either originally present or formed from phenylalanine) can be further oxidized to form DOPA and cross-linked dityrosine, which can lead to protein aggregation.[9]

Q4: How does pH affect the stability and oxidation of this compound?

A4: pH is a critical factor in peptide stability.[4] For this compound, pH influences oxidation rates; for example, the reaction of Phe or Tyr with hydroxyl radicals has been shown to have a maximum yield at a pH of 5.5.[3] Additionally, pH extremes (both acidic and alkaline) can catalyze the hydrolysis of the peptide bond, which is another major degradation pathway for peptides in aqueous solutions.[4][6] Maintaining an optimal and stable pH with an appropriate buffer is a primary strategy for preserving peptide integrity.[6]

Q5: How can I detect and quantify the level of oxidation in my sample?

A5: Several analytical techniques can be used to identify and measure this compound oxidation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a common method for separating and quantifying tyrosine isomers and other degradation products.[3][12] Mass spectrometry (MS) provides more definitive structural information about the oxidative modifications.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock: The dipeptide may have oxidized or degraded during storage due to improper conditions.Ensure the compound has been stored correctly at the recommended temperature (-20°C or -80°C).[5][13] Always prepare solutions fresh for critical experiments or use properly stored aliquots to avoid repeated freeze-thaw cycles.[13]
Visible discoloration (yellowing/browning) of the solution. Oxidation during experiment: The sample is likely being oxidized by ROS generated during the experimental procedure.1. Add an antioxidant: Introduce an antioxidant compatible with your system (see Table 1).[4] 2. Use a metal chelator: Add EDTA (0.1-1 mM) to chelate transition metal ions that catalyze ROS formation.[14] 3. Deoxygenate buffers: Prepare buffers with deionized water and sparge with an inert gas like argon or nitrogen before use.
Poor solubility of the this compound dipeptide. Incorrect solvent or pH: this compound solubility is pH-dependent. Using a buffer outside the optimal pH range can cause precipitation.The solubility of tyrosine-containing peptides increases at acidic or alkaline pH.[15] Prepare stock solutions in a dilute acidic solution (e.g., 0.1 M HCl) or basic solution before buffering to the final experimental pH. Always verify the final pH.
Precipitate forms over time. Aggregation due to oxidation: The formation of dityrosine cross-links can lead to peptide aggregation and precipitation.[9]Follow all recommended procedures to prevent oxidation. If precipitate is observed, centrifuge the sample and analyze the supernatant, but note that the effective concentration will have changed. For future experiments, consider increasing the concentration of antioxidants or using fresh, deoxygenated buffers.

Quantitative Data Summary

Table 1: Recommended Antioxidants for Preventing Peptide Oxidation

AntioxidantTypical Working ConcentrationMechanism of Action & Notes
Ascorbic Acid (Vitamin C) 0.1 - 1.0% (w/v)Water-soluble free radical scavenger. May not be suitable for all cell culture experiments.
Methionine 1 - 10 mMCan be added to buffers to act as a sacrificial scavenger of oxidizing agents.[6]
Catalase 10 - 100 U/mLAn enzyme that specifically degrades hydrogen peroxide (H₂O₂), a precursor to hydroxyl radicals.[14]
EDTA 0.1 - 1 mMChelates divalent metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from participating in Fenton chemistry.[14]

Table 2: pH and Temperature Stability Guidelines

ParameterRecommended RangeRationale & Considerations
pH 5.0 - 7.5This range generally minimizes both acid- and base-catalyzed hydrolysis.[4] However, the optimal pH for stability is specific to the peptide and formulation.[6] Avoid pH extremes.
Temperature (Storage) -20°C to -80°CFor long-term stability, store lyophilized powder or frozen aliquots of solutions at -20°C or, preferably, -80°C to minimize degradation.[5][16]
Temperature (Experiment) < 25°C (Room Temp)Perform experiments at controlled room temperature or on ice whenever possible to slow the rate of oxidative reactions. Avoid unnecessary exposure to heat.[17]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffers

  • Prepare the desired buffer solution (e.g., phosphate-buffered saline) using high-purity water.

  • Place the buffer in a suitable container (e.g., a glass bottle with a sidearm).

  • Sparge the solution by bubbling a stream of inert gas (e.g., high-purity argon or nitrogen) through it for at least 30-60 minutes.

  • If possible, store the deoxygenated buffer under an inert gas atmosphere until use.

Protocol 2: Recommended Procedure for Dissolving and Storing this compound

  • Weighing: Weigh the lyophilized this compound powder in a controlled environment to avoid moisture absorption.

  • Dissolution: To prepare a high-concentration stock solution, first dissolve the peptide in a small volume of dilute acid (e.g., 0.1 M HCl) or base, as tyrosine solubility is poor at neutral pH.[15] Vortex gently until fully dissolved.

  • Buffering: Add the concentrated stock to your final deoxygenated experimental buffer to achieve the desired final concentration and pH. Verify the final pH of the solution.

  • Storage: If the solution is not for immediate use, filter-sterilize it (0.22 µm filter), aliquot it into sterile, low-protein-binding tubes, and flash-freeze in liquid nitrogen before storing at -80°C.[5][16] This prevents repeated freeze-thaw cycles.

Protocol 3: General Best Practices for Experiments

  • Use High-Purity Reagents: Use analytical grade reagents and high-purity water (e.g., 18 MΩ·cm) to minimize metal ion contamination.

  • Protect from Light: Work in a shaded area or use amber-colored tubes to protect the sample from light, which can induce photo-oxidation.[6]

  • Include Controls: Always include positive controls (e.g., a sample intentionally exposed to an oxidizing agent like H₂O₂) and negative controls (the dipeptide in a stabilized buffer) to validate your results.

  • Work Quickly: Minimize the time the dipeptide is in a liquid state at room temperature before analysis or use.

Visualizations

Oxidation_Pathway This compound Oxidation Pathway PheTyr This compound Dipeptide o_m_Tyr o-, m-Tyr containing Dipeptide PheTyr->o_m_Tyr DOPA DOPA-containing Dipeptide PheTyr->DOPA Dityrosine Dityrosine Cross-link (Aggregation) PheTyr->Dityrosine ROS Reactive Oxygen Species (e.g., •OH) ROS->PheTyr Hydroxylation of Phe Ring ROS->PheTyr Oxidation of Tyr Ring Metals Metal Ions (Fe²⁺) + H₂O₂ Metals->ROS Fenton Reaction

Caption: The primary oxidation pathways affecting this compound dipeptides.

Experimental_Workflow Experimental Workflow to Minimize Oxidation cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase prep_water Use High-Purity Water prep_buffer Prepare & Deoxygenate Buffer (Sparge with N₂/Ar) prep_water->prep_buffer prep_additives Add Chelators (EDTA) &/or Antioxidants prep_buffer->prep_additives prep_peptide Prepare Fresh this compound Stock (Protect from Light) prep_additives->prep_peptide run_exp Perform Experiment (Keep on ice if possible) prep_peptide->run_exp run_controls Include Positive/Negative Controls run_exp->run_controls analyze Analyze Samples Promptly run_controls->analyze hplc HPLC / MS Analysis for Oxidation Products analyze->hplc

Caption: A recommended workflow for handling this compound to prevent oxidation.

Troubleshooting_Logic Troubleshooting Logic for this compound Oxidation start Problem Encountered: Inconsistent Results or Sample Discoloration q_fresh Was the solution prepared fresh from a properly stored source? start->q_fresh a_fresh_no Action: Prepare fresh solution from new/validated stock. Aliquot and store at -80°C. q_fresh->a_fresh_no No q_deoxygenated Were deoxygenated buffers and high-purity water used? q_fresh->q_deoxygenated Yes end Re-run experiment with improved conditions. a_fresh_no->end a_deoxygenated_no Action: Implement Protocol 1. Sparge all aqueous solutions with inert gas. q_deoxygenated->a_deoxygenated_no No q_additives Were antioxidants or metal chelators used? q_deoxygenated->q_additives Yes a_deoxygenated_no->end a_additives_no Action: Add EDTA (0.1-1 mM) to chelate metals. Consider adding a compatible antioxidant. q_additives->a_additives_no No q_light Was the experiment protected from light? q_additives->q_light Yes a_additives_no->end a_light_no Action: Use amber tubes or cover samples to shield from ambient light. q_light->a_light_no No q_light->end Yes a_light_no->end

Caption: A decision tree for troubleshooting common this compound oxidation issues.

References

Phe-Tyr Solid-Phase Peptide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the creation of specific peptide sequences can present unique challenges. The synthesis of the Phenylalanine-Tyrosine (Phe-Tyr) dipeptide, while seemingly straightforward, involves the coupling of two bulky, aromatic amino acids, one of which contains a reactive hydroxyl group. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing a this compound dipeptide via SPPS?

The main challenges stem from the inherent properties of Phenylalanine and Tyrosine:

  • Steric Hindrance: Both amino acids possess bulky aromatic side chains, which can impede the coupling reaction, leading to incomplete acylation and lower yields.

  • Tyrosine Side-Chain Reactivity: The phenolic hydroxyl group of Tyrosine is nucleophilic and susceptible to O-acylation by the activated carboxyl group of the incoming Phenylalanine. This side reaction leads to the formation of undesired byproducts and reduces the yield of the target peptide.

  • Racemization: The activation of Phenylalanine's carboxyl group can make the α-proton acidic, increasing the risk of epimerization, especially when using strong bases or highly reactive coupling agents. This can result in the formation of a diastereomeric impurity (D-Phe-L-Tyr).

  • Peptide Aggregation: Although less common for a dipeptide, hydrophobic interactions between the aromatic side chains can sometimes lead to aggregation on the resin, hindering reagent access.

Q2: Is it necessary to protect the side chain of Tyrosine for this synthesis?

Yes, protecting the phenolic hydroxyl group of Tyrosine is highly recommended. The most common protecting group used in Fmoc-based SPPS is the tert-butyl (tBu) group (i.e., using Fmoc-Tyr(tBu)-OH). This group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1] Failure to protect this group can lead to O-acylation, resulting in branched peptide impurities that are difficult to remove.[1]

Q3: Which coupling reagents are most effective for the this compound bond formation?

Due to the steric hindrance of both residues, more potent coupling reagents are recommended over standard carbodiimides like DCC. Uronium/aminium or phosphonium (B103445) salt-based reagents are generally more effective. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents, often used with a base like N,N-diisopropylethylamine (DIPEA), can overcome the steric barrier and promote efficient coupling.[2][3][4] COMU, in particular, has been noted for its high efficiency and ability to suppress racemization.[3]

Q4: What is the purpose of scavengers during the final cleavage step?

During cleavage with strong acids like TFA, the tBu protecting group from the Tyrosine side chain is removed, forming a reactive tert-butyl carbocation. These carbocations can re-attach to the electron-rich aromatic ring of Tyrosine (alkylation) or react with other nucleophilic residues if present. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, preventing side reactions and improving the purity of the final peptide. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound synthesis in a question-and-answer format.

Problem 1: Low crude peptide yield after cleavage and precipitation.

  • Symptom: The amount of precipitated peptide is significantly lower than the theoretical yield calculated from the initial resin loading.

  • Possible Cause 1: Incomplete Coupling. The steric hindrance of the Fmoc-Phe-OH coupling onto the resin-bound Tyrosine resulted in a large portion of the resin sites remaining unreacted.

    • How to Verify: Perform a Kaiser test on a few resin beads after the coupling step. A blue color indicates the presence of unreacted primary amines, signifying incomplete coupling.

    • Solution: For future syntheses, consider "double coupling," where the coupling step is repeated with fresh reagents before proceeding to the next deprotection. Alternatively, increase the coupling time (e.g., from 1 hour to 2-4 hours) and use a more potent coupling reagent like HATU or COMU.

  • Possible Cause 2: Premature Cleavage. If using a highly acid-labile resin (e.g., 2-chlorotrityl chloride), the repeated exposure to the acidic environment of some coupling reagents (if not properly neutralized) can cause premature cleavage of the peptide from the resin.

    • Solution: Ensure the use of a suitable base (e.g., DIPEA) in sufficient quantity during the coupling step to maintain basic conditions.

Problem 2: HPLC analysis of the crude product shows multiple peaks.

  • Symptom: The HPLC chromatogram of the crude peptide shows the main product peak along with one or more significant impurity peaks.

  • Possible Cause 1: Deletion Sequence (Tyr only). An impurity with a mass corresponding to the single Tyrosine amino acid is observed. This is a direct result of incomplete coupling of Phenylalanine.

    • How to Verify: Analyze the crude product by LC-MS. The mass of the impurity will match that of the Tyr-resin cleavage product.

    • Solution: Refer to the solutions for "Incomplete Coupling" in Problem 1.

  • Possible Cause 2: Racemization of Phenylalanine. An impurity peak with the same mass as the desired product is observed, often eluting very close to the main peak.

    • How to Verify: This can be challenging to confirm without chiral chromatography. However, a broadened or doublet peak for the product in a high-resolution HPLC run is a strong indicator. Racemization is more likely with certain coupling reagents and prolonged exposure to strong bases.[6][7]

    • Solution: To minimize racemization, avoid over-activation of the amino acid by using optimal amounts of coupling reagents and minimizing the time between activation and addition to the resin. Using additives like Oxyma Pure can also suppress racemization.[8] Consider using a less hindered base like 2,4,6-collidine in place of DIPEA.

  • Possible Cause 3: O-acylation of Tyrosine. If an unprotected Tyr residue was used, a byproduct with a mass corresponding to the this compound dipeptide plus an additional Phe group attached to the Tyr side chain may be present.

    • How to Verify: LC-MS analysis will show a mass increase corresponding to an additional phenylalanine residue.

    • Solution: Always use a side-chain protected Tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, for the synthesis.[1]

  • Possible Cause 4: Alkylation of Tyrosine during Cleavage. An impurity with a mass increase of +56 Da (from the tert-butyl group) may be observed.

    • How to Verify: LC-MS analysis will detect the mass of the desired peptide plus 56 Da.

    • Solution: Ensure an adequate concentration of scavengers, such as Triisopropylsilane (TIS), is used in the cleavage cocktail to effectively quench the tert-butyl cations.

Data Presentation

The efficiency of peptide synthesis is highly sequence-dependent. For a dipeptide coupling involving two sterically hindered amino acids like Phe and Tyr, the choice of coupling reagent is critical. The following table provides an illustrative comparison of expected coupling efficiencies and potential for side reactions with different reagents.

Coupling ReagentAdditiveTypical Coupling TimeExpected Purity (Crude)Racemization RiskNotes
HBTU HOBt30-60 min~95-98%Low to MediumA widely used and effective reagent.[2]
HATU HOAt30-60 min>99%LowOften the reagent of choice for difficult couplings due to high efficiency and low racemization.[2]
COMU (Internal)15-30 min>99%Very LowA third-generation uronium salt, known for rapid coupling and suppression of racemization.[3]
DIC/HOBt HOBt60-120 min~90-95%MediumA more economical option, but may require longer reaction times or double coupling for hindered residues.

Note: Expected purity is an estimate for the dipeptide product based on typical coupling efficiencies for sterically hindered amino acids and can vary based on specific reaction conditions and protocols.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of this compound Dipeptide

This protocol is based on a 0.1 mmol synthesis scale using a Rink Amide resin for a C-terminal amide.

1. Resin Preparation and First Amino Acid (Tyr) Loading:

  • Swell 150 mg of Rink Amide resin (loading ~0.66 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a fritted syringe reaction vessel.

  • Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with fresh piperidine solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Tyr Coupling: In a separate vial, pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents, 0.3 mmol) with HATU (2.9 equivalents, 0.29 mmol) and DIPEA (6 equivalents, 0.6 mmol) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm complete coupling (yellow beads). If positive (blue beads), perform a second coupling.

2. Second Amino Acid (Phe) Coupling:

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the Fmoc group from the resin-bound Tyrosine.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Phe Coupling: In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents, 0.3 mmol) with HATU (2.9 equivalents, 0.29 mmol) and DIPEA (6 equivalents, 0.6 mmol) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Perform a final Fmoc deprotection step.

  • Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and Methanol (3x) and dry under vacuum.

3. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

4. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

  • Analyze the purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the mass by Mass Spectrometry (MS).[9][10]

Visualizations

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH (HATU/DIPEA) Wash1->Couple_Tyr Wash2 Wash (DMF) Couple_Tyr->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple_Phe Couple Fmoc-Phe-OH (HATU/DIPEA) Wash3->Couple_Phe Wash4 Wash (DMF) Couple_Phe->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Wash_Dry Wash and Dry Resin Final_Deprotect->Wash_Dry Cleave Cleave & Deprotect (TFA/TIS/H2O) Wash_Dry->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude_Peptide Crude this compound-NH2 Precipitate->Crude_Peptide

General workflow for the Solid-Phase Peptide Synthesis of this compound.

Troubleshooting_Phe_Tyr cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution LowYield Low Crude Yield IncompleteCoupling Incomplete Coupling (Steric Hindrance) LowYield->IncompleteCoupling MultiPeaks Multiple Peaks in HPLC MultiPeaks->IncompleteCoupling Racemization Racemization of Phe MultiPeaks->Racemization Alkylation Tyr Alkylation (Cleavage) MultiPeaks->Alkylation NoProtection O-Acylation (No Tyr Protection) MultiPeaks->NoProtection OptimizeCoupling Use Potent Reagent (HATU/COMU) Double Couple / Extend Time IncompleteCoupling->OptimizeCoupling OptimizeBase Use Additives (Oxyma) Use Weaker Base (Collidine) Racemization->OptimizeBase AddScavengers Increase Scavenger Conc. (e.g., TIS) Alkylation->AddScavengers UseProtTyr Use Fmoc-Tyr(tBu)-OH NoProtection->UseProtTyr

Troubleshooting logic for common this compound SPPS challenges.

References

Phe-Tyr Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylalanine-Tyrosine (Phe-Tyr) dipeptide samples for mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low or no signal for my this compound sample. What are the common causes?

A: Low or no signal is a frequent issue that can stem from several stages of sample preparation and analysis. The primary areas to investigate are sample loss, poor ionization, and incorrect instrument parameters.

  • Sample Loss During Preparation: Peptides can be lost during sample cleanup steps.[1][2] Low-abundance proteins and peptides can easily be lost during sample preparation or may not be detected alongside highly abundant proteins.[3] If using C18 or other desalting columns, ensure the sample is acidified to a pH <3 with formic acid (FA) or trifluoroacetic acid (TFA) before loading to ensure the peptide binds to the resin.[2]

  • Poor Ionization Efficiency (ESI): The choice of solvent is critical for Electrospray Ionization (ESI).[4][5] The solvent must support charging of the analyte.[4] Using solvents with lower surface tension, such as those with a higher percentage of acetonitrile (B52724) or methanol (B129727), can increase signal intensity.[5] Ensure your solvent system is compatible with ESI; common choices include water, acetonitrile, and methanol with 0.1% formic acid to aid protonation.[4]

  • Inappropriate Matrix (MALDI): For Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix must effectively co-crystallize with this compound and absorb the laser energy.[6] If the signal is weak, consider testing a different matrix or optimizing the sample-to-matrix ratio and spotting technique.

  • Instrument Contamination or Calibration: A persistent contaminant, such as polyethylene (B3416737) glycol (PEG), can suppress the signal of your analyte.[2] If you suspect contamination, cleaning the MS system is recommended.[2] Additionally, ensure your mass spectrometer is properly calibrated, as an uncalibrated instrument can lead to low or no identifications even with a good signal.[2]

Troubleshooting Workflow: Low/No Signal

G Troubleshooting Flowchart for Low or No this compound Signal start Start: Low/No Signal check_std Run Instrument with Peptide Standard start->check_std std_ok Standard OK? check_std->std_ok sample_prep Issue is likely Sample Preparation std_ok->sample_prep Yes instrument_issue Troubleshoot MS System: - Clean Source - Recalibrate std_ok->instrument_issue No check_solubility Is this compound fully dissolved? sample_prep->check_solubility final_analysis Re-run Sample instrument_issue->final_analysis solubility_no Change Solvent System (e.g., add organic, sonicate) check_solubility->solubility_no No check_ionization Review Ionization Parameters check_solubility->check_ionization Yes solubility_no->check_ionization esi_params ESI: - Check solvent (ACN/MeOH/H2O) - Add 0.1% Formic Acid - Optimize spray voltage check_ionization->esi_params maldi_params MALDI: - Check matrix (CHCA, DHB) - Optimize sample/matrix ratio - Check crystal formation check_ionization->maldi_params check_cleanup Did you use sample cleanup? esi_params->check_cleanup maldi_params->check_cleanup cleanup_yes Review Cleanup Protocol: - Acidify before C18 desalting - Check for incomplete elution check_cleanup->cleanup_yes Yes check_cleanup->final_analysis No cleanup_yes->final_analysis

Caption: Troubleshooting decision tree for diagnosing low or absent this compound signal.

Q2: My mass spectrum shows peaks other than the expected M+H+ ion. What are they?

A: The additional peaks are likely adducts, which are ions formed when your analyte molecule associates with other atoms or molecules.[7] This is very common in soft ionization techniques like ESI. In positive ion mode, common adducts include sodium ([M+Na]+) and potassium ([M+K]+).[5][7] These can originate from glassware or solvent impurities.[4][8] In negative ion mode, you might see adducts with formate (B1220265) ([M+HCOO]-) or acetate (B1210297) ([M+CH3COO]-) if those acids are present in your mobile phase. Sulfate and phosphate (B84403) impurities can also lead to an adduct with a mass of +98 m/z.[4][9]

Common Adducts in ESI-MS

Ionization ModeAdduct IonMass Difference (Da)Common Source
Positive [M+H]++1.0078Protonation from acidic solvent
[M+Na]++22.9898Glassware, solvent impurities
[M+K]++38.9637Glassware, solvent impurities
[M+NH4]++18.0344Ammonium salts in buffer
Negative [M-H]--1.0078Deprotonation in basic/neutral solvent
[M+Cl]-+34.9689Chlorinated solvents
[M+HCOO]-+44.9977Formic acid in mobile phase
[M+CH3COO]-+59.0133Acetic acid in mobile phase
Q3: What is the best solvent for analyzing this compound with ESI-MS?

A: The ideal solvent for ESI-MS should readily dissolve the analyte and be volatile. For peptides like this compound, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[4][8] Adding a small amount (typically 0.1%) of a volatile acid, such as formic acid or acetic acid, is crucial for positive-ion mode as it promotes the formation of the protonated molecular ion [M+H]+.[4][10] Studies have shown that solvents with lower surface tension, like ACN/water mixtures, can lead to higher signal intensities compared to MeOH/water mixtures.[5]

Comparison of Common ESI Solvents

Solvent SystemRecommended forKey Advantages
Water/Acetonitrile + 0.1% Formic Acid General PeptidesExcellent volatility, low surface tension, promotes good ionization.[5][8]
Water/Methanol + 0.1% Formic Acid General PeptidesGood alternative to ACN, though may yield slightly lower intensity.[4][5][8]
Isopropanol Less Polar AnalytesCan be used, but less common for small peptides.[4]

Note: Avoid using non-volatile buffers like phosphates (e.g., PBS) or salts like NaCl, as they can cause ion suppression and contaminate the instrument.[10]

Q4: Which matrix should I use for MALDI-MS analysis of this compound?

A: For the analysis of peptides and small molecules, α-Cyano-4-hydroxycinnamic acid (CHCA) is a very common and effective matrix.[11] Another frequently used matrix for peptides is 2,5-dihydroxybenzoic acid (DHB).[12] The choice can sometimes depend on the specific instrument and desired outcome. It is often beneficial to test more than one matrix to find the optimal conditions for your experiment.

Common MALDI Matrices for Peptides

Matrix NameAbbreviationCommon SolventPrimary Use
α-Cyano-4-hydroxycinnamic acid CHCAACN/Water/TFAPeptides and proteins < 30 kDa.[11]
2,5-Dihydroxybenzoic acid DHBACN/Water/TFAPeptides, proteins, glycoproteins.[12]
Sinapinic acid SAACN/Water/TFAProteins > 10 kDa.
Q5: How can I quantify this compound in my sample?

A: For accurate quantification, especially in complex biological matrices, the use of an internal standard is highly recommended.[13][14] The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing 13C or 15N).[13][14] The SIL internal standard is chemically identical to the analyte, so it co-elutes during chromatography and experiences similar ionization effects, allowing it to correct for variability during sample preparation and analysis.[14] If a SIL analog is not available, a structural analog can be used, but this is a less ideal approach.[13][15] Quantification is achieved by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

Experimental Protocols

Protocol 1: Basic Sample Preparation for ESI-MS

This protocol outlines a general procedure for preparing a this compound standard for direct infusion or LC-MS analysis.

Reagents & Materials:

  • This compound dipeptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solvent: Prepare the analysis solvent by mixing water and acetonitrile (e.g., 50:50 v/v) and adding formic acid to a final concentration of 0.1%. A common solvent is 50% ACN / 50% H2O / 0.1% FA.[4]

  • Dilute Sample: Create a series of dilutions of your stock solution using the working solvent to achieve the desired final concentration for analysis (e.g., 1-10 µM).[4]

  • Add Internal Standard (for Quantification): If quantifying, spike the final diluted sample with a known concentration of a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Transfer to Vial: Transfer the final solution to an autosampler vial for LC-MS analysis or prepare it in a syringe for direct infusion.

  • Analysis: Inject the sample into the LC-MS system. This compound will be ionized in the ESI source and detected by the mass spectrometer.

Workflow for ESI-MS Sample Preparation

G cluster_0 Preparation cluster_1 Analysis a Weigh this compound Standard b Dissolve in H2O (Stock Solution) a->b d Dilute Stock to Working Concentration b->d c Prepare Solvent (e.g., 50% ACN + 0.1% FA) c->d e Add Internal Standard (Optional) d->e f Transfer to Autosampler Vial e->f g Inject into LC-MS System f->g h ESI Ionization g->h i Mass Analysis h->i

Caption: Standard experimental workflow for preparing this compound samples for ESI-MS.

Protocol 2: Basic Sample Preparation for MALDI-MS

This protocol describes the dried-droplet method for MALDI sample spotting.

Reagents & Materials:

  • This compound dipeptide sample (dissolved in a suitable solvent like 0.1% TFA)

  • MALDI Matrix solution (e.g., 10 mg/mL CHCA in 50% ACN / 0.1% TFA)

  • MALDI target plate

  • Pipette with fine tips

Procedure:

  • Prepare Sample and Matrix: Ensure the this compound sample and the matrix solution are fully dissolved and clear.

  • Mix Sample and Matrix: In a microcentrifuge tube, mix the sample and matrix solutions. A common starting ratio is 1:1 (v/v), but this may require optimization.

  • Spot onto Target Plate: Carefully pipette a small volume (typically 0.5 - 1.0 µL) of the mixture onto a spot on the MALDI target plate.

  • Dry the Spot: Allow the droplet to air-dry completely at room temperature. As the solvent evaporates, the sample and matrix will co-crystallize. A uniform layer of fine crystals is ideal.

  • (Optional) Wash the Spot: For samples containing salts, you can gently wash the spot with a tiny droplet of cold, deionized water for a few seconds and then carefully blot it away from the side. This can help remove salt impurities.

  • Analysis: Load the plate into the MALDI-MS instrument and acquire the mass spectrum.

Workflow for MALDI-MS Sample Preparation (Dried-Droplet Method)

G cluster_0 Preparation cluster_1 Analysis a Prepare this compound Solution (e.g., in 0.1% TFA) c Mix Sample and Matrix (e.g., 1:1 ratio) a->c b Prepare Matrix Solution (e.g., CHCA in ACN/TFA) b->c d Spot 1 µL Mixture onto MALDI Plate c->d e Air Dry to Co-crystallize d->e f Load Plate into MALDI-MS Instrument e->f g Laser Desorption/Ionization f->g h Mass Analysis (TOF) g->h

Caption: Standard workflow for preparing this compound samples for MALDI-MS analysis.

References

reducing background noise in Phe-Tyr fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve data quality in Phenylalanine-Tyrosine (Phe-Tyr) fluorescence assays.

Troubleshooting Guide: Reducing High Background Noise

High background fluorescence can mask the specific signal from your this compound assay, leading to a poor signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Problem: High fluorescence signal in "no-enzyme" or "blank" controls.

This indicates that components other than enzymatic activity are contributing to the fluorescence signal.

Potential Cause Troubleshooting Steps Expected Outcome
Autofluorescence of Assay Components Measure the fluorescence of individual assay components (buffer, reagents) to identify the source.Identification of the fluorescent component for replacement or optimization.
If using cell culture media, switch to a phenol (B47542) red-free formulation.[1]Reduction in media-related background fluorescence.
Prepare fresh buffers using high-purity solvents and filter them to remove particulates.Lower background signal from the buffer.
Substrate Instability Incubate the this compound substrate in the assay buffer without the enzyme and monitor fluorescence over time.A stable, low fluorescence signal indicates substrate stability.
If the substrate shows increasing fluorescence, consider preparing it fresh before each experiment and protecting it from light.Minimized background from spontaneous substrate degradation.
Contaminated Reagents Use sterile, filtered buffers and pipette tips to avoid microbial or chemical contamination.Reduced background signal upon using fresh, clean reagents.
Inappropriate Labware Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.Significantly lower background readings compared to clear or white plates.

Problem: High fluorescence signal in all wells, including samples.

This suggests a more widespread issue with the experimental setup or instrumentation.

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Instrument Settings Optimize the gain/sensitivity setting on the fluorescence reader. Start with a low gain and incrementally increase it to find the optimal balance between signal detection and noise amplification.Maximized signal-to-noise ratio without saturating the detector.
Ensure the excitation and emission wavelengths are set correctly for this compound fluorescence (Excitation ~260-275 nm, Emission ~280-304 nm).[2]Specific detection of this compound fluorescence and reduced detection of background from other sources.
Adjust the excitation and emission slit widths. Narrower slits can improve specificity but may reduce signal intensity.[1]Optimal balance between signal strength and background rejection.
Autofluorescence of Biological Samples If working with complex biological samples (e.g., cell lysates, plasma), run a "sample blank" control containing the sample but no substrate.This allows for the subtraction of the sample's intrinsic fluorescence from the experimental wells.
Consider sample dilution to reduce the concentration of endogenous fluorophores like NADH and flavins.Lower overall background fluorescence from the biological matrix.
Inner Filter Effect Ensure the absorbance of your sample at the excitation and emission wavelengths is low (ideally <0.1) to prevent absorption of the light by the sample itself.[3]A linear relationship between fluorophore concentration and fluorescence intensity.
If high concentrations are necessary, apply a mathematical correction for the inner filter effect.[4][5]More accurate fluorescence readings that are not artificially lowered by sample absorbance.
Photobleaching Minimize the exposure of your samples to the excitation light.[6]Reduced signal loss over time due to fluorophore degradation.
If conducting kinetic reads, use the longest possible interval between measurements without compromising the data quality.[7]Preservation of the fluorescent signal throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in this compound assays?

High background fluorescence can originate from several sources:

  • Autofluorescence from biological samples: Endogenous molecules such as NADH, FAD, and collagen can fluoresce, contributing to the background signal.

  • Cell culture media and buffers: Components like phenol red and riboflavin (B1680620) are inherently fluorescent.[1]

  • Assay reagents: The substrate itself or impurities in other reagents can fluoresce.

  • Plasticware: Clear or white microplates can contribute to higher background and crosstalk between wells compared to black plates.

  • Instrumental noise: Light scatter and electronic noise from the fluorescence reader can add to the background.

Q2: What are the optimal excitation and emission wavelengths for this compound fluorescence?

For Phenylalanine, the excitation maximum is around 260 nm with an emission maximum at approximately 280 nm. For Tyrosine, the excitation is typically around 275 nm with an emission maximum at about 304 nm.[2] When both are present, exciting at 275 nm will primarily detect Tyrosine fluorescence, as it has a higher quantum yield than Phenylalanine.[8][9]

Q3: How does pH affect this compound fluorescence?

The fluorescence intensity of Tyrosine is sensitive to pH. The fluorescence is generally strongest in the pH range of 6.5 to 7.5.[2] At pH values above 10, the phenolic hydroxyl group of Tyrosine can become ionized, leading to a decrease in fluorescence at its typical emission wavelength.[10]

Q4: What type of microplate should I use for my this compound fluorescence assay?

It is highly recommended to use opaque, black microplates for fluorescence assays. Black plates minimize background fluorescence from the plate material itself and reduce crosstalk between adjacent wells, which can be a problem with clear or white plates.

Q5: How can I correct for the inner filter effect?

The inner filter effect occurs when components in the sample absorb the excitation or emission light, leading to an artificially low fluorescence reading. To minimize this:

  • Keep the absorbance of the sample at the excitation and emission wavelengths below 0.1.[3][5]

  • If higher concentrations are unavoidable, you can use a mathematical correction formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2), where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.[4]

Experimental Protocols

Protocol: Measuring this compound Fluorescence and Correcting for Background

This protocol provides a general framework for measuring Phenylalanine and/or Tyrosine fluorescence while accounting for background signal.

I. Materials and Instrumentation

  • This compound containing sample: Peptide or protein of interest.

  • Buffer: A suitable buffer with a pH between 6.5 and 7.5 (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[1][2] Ensure the buffer components are non-fluorescent.

  • Instrumentation: A fluorescence spectrophotometer or microplate reader with wavelength selection for excitation and emission.

  • Labware: Quartz cuvettes or black, opaque 96-well microplates.

II. Instrument Setup

  • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[1]

  • Set the excitation wavelength to 275 nm and the emission wavelength to 304 nm for Tyrosine detection. For Phenylalanine alone, use an excitation of ~260 nm and emission of ~280 nm.[2]

  • Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity with spectral resolution.[1]

  • Optimize the gain or PMT voltage to ensure the signal is within the linear range of the detector and not saturated.

III. Sample Preparation and Measurement

  • Prepare a "Buffer Blank": Add only the assay buffer to a well or cuvette.

  • Prepare a "Substrate Blank": If using a synthetic peptide, include a well with the buffer and the peptide to measure its intrinsic fluorescence.

  • Prepare a "Sample Blank" (for complex samples): Include a well with the biological sample (e.g., cell lysate) in the buffer but without the fluorescent substrate.

  • Prepare Experimental Samples: Add your this compound containing sample to the buffer at the desired concentration.

  • Measurement:

    • Read the fluorescence of the "Buffer Blank" and subtract this value from all other readings.

    • For complex samples, subtract the "Sample Blank" reading from the corresponding experimental sample readings.

    • Record the fluorescence intensity of your experimental samples.

IV. Data Analysis

  • After subtracting the appropriate blanks, the resulting fluorescence intensity corresponds to your this compound signal.

  • If performing a quantitative analysis, create a standard curve using known concentrations of Phenylalanine or Tyrosine.

Visual Guides

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for Reducing Background Noise cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Fresh Reagents (Phenol-Red Free Media) select_plate Select Black Microplate add_controls Add Controls (Blanks, No-Enzyme) select_plate->add_controls add_samples Add Experimental Samples optimize_instrument Optimize Instrument Settings (Gain, Wavelengths) add_samples->optimize_instrument read_plate Read Fluorescence subtract_background Subtract Background (Blanks) read_plate->subtract_background analyze_data Analyze Corrected Data

Caption: A streamlined workflow for minimizing background noise in this compound fluorescence assays.

background_sources Common Sources of Background Fluorescence assay High Background Fluorescence reagents Assay Reagents (Buffer, Media) reagents->assay sample Biological Sample (Autofluorescence) sample->assay labware Labware (Microplate) labware->assay instrument Instrument (Noise, Light Scatter) instrument->assay

Caption: Key contributors to high background noise in fluorescence assays.

troubleshooting_logic Troubleshooting Logic for High Background start High Background Detected? check_blanks Are Blanks/ Controls High? start->check_blanks check_reagents Check Reagent Autofluorescence check_blanks->check_reagents Yes check_instrument Optimize Instrument Settings check_blanks->check_instrument No check_sample Assess Sample Autofluorescence check_reagents->check_sample check_instrument->check_sample end Signal Optimized check_sample->end

Caption: A logical decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Matrix Effects in Phe-Tyr Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of Phenylalanine (Phe) and Tyrosine (Tyr). This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Phe-Tyr quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your this compound quantification.[1][2][3] In assays for Phe and Tyr, which are often conducted on complex biological samples like plasma, serum, or dried blood spots, matrix effects are a significant concern.[4][5][6][7]

Q2: What are the primary causes of matrix effects in bioanalytical samples?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer's source.[1] Common culprits in plasma and blood samples include phospholipids (B1166683), salts, proteins, and other metabolites.[1] Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[1]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Ion suppression is a common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal.[1] This can occur when matrix components compete with the analyte for charge in the ion source or alter the physical properties of the droplets during the electrospray process.[1][2] Ion enhancement is a less frequent effect where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a stronger signal.[1] Both effects are undesirable as they can lead to inaccurate quantification.[1]

Q4: How can I determine if my this compound assay is affected by matrix effects?

A4: There are two primary methods to assess matrix effects: a qualitative approach and a quantitative approach. The qualitative method, known as post-column infusion, helps identify regions in the chromatogram where ion suppression or enhancement occur.[2][8] The quantitative method, the post-extraction spike, is used to calculate the matrix factor (MF) and determine the precise impact of the matrix on the analyte signal.[8]

Q5: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for this compound quantification?

A5: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).[9] SIL-ISs are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[10][11] This means they co-elute chromatographically and experience the same degree of matrix effects, allowing for accurate correction of signal variability.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of Phe/Tyr concentrations between samples. Significant and variable matrix effects between different sample lots.1. Quantify the Matrix Effect: Use the post-extraction spike method to determine the matrix factor across at least six different lots of the biological matrix.[1] 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both Phe and Tyr is the most effective way to compensate for matrix effect variability.[1][10]
Low signal intensity (ion suppression) for Phe and/or Tyr. Co-elution of phospholipids or other endogenous components.1. Improve Chromatographic Separation: Modify the LC gradient, change the analytical column, or use a divert valve to direct the early-eluting, highly interfering components to waste.[1] 2. Enhance Sample Cleanup: If using protein precipitation, consider switching to SPE, which is more effective at removing phospholipids.[12][13]
Inconsistent internal standard (IS) performance. The IS is not adequately compensating for the matrix effect. This can happen if a structural analog IS is used and it does not co-elute perfectly with the analyte.1. Switch to a SIL-IS: A stable isotope-labeled internal standard will have chromatographic behavior that is nearly identical to the analyte, ensuring it experiences the same matrix effects.[1][9] 2. Verify Co-elution: Even with a SIL-IS, ensure that there is no chromatographic separation between the analyte and the IS, especially with deuterated standards which can sometimes elute slightly earlier.[14]
High signal intensity (ion enhancement) for Phe and/or Tyr. Less common, but can be caused by certain matrix components that improve ionization efficiency.1. Identify the Source: Use post-column infusion to pinpoint the retention time of the enhancing effect. 2. Adjust Chromatography: Modify the LC method to separate the analytes from the region of ion enhancement. 3. Improve Sample Cleanup: A more selective sample preparation method like SPE can remove the components causing enhancement.[12]

Data Presentation

The choice of sample preparation method can significantly impact the extent of matrix effects. Below is a summary of expected performance for common techniques in this compound analysis.

Sample Preparation Method Analyte Expected Matrix Effect (%) *Typical Recovery (%) Advantages Disadvantages
Protein Precipitation (PPT) Phe15 - 4085 - 105Fast, simple, low costHigh potential for matrix effects[13][14]
Tyr15 - 4085 - 105
Liquid-Liquid Extraction (LLE) Phe5 - 2070 - 95Cleaner extracts than PPTMore labor-intensive, requires solvent optimization
Tyr5 - 2070 - 95
Solid-Phase Extraction (SPE) Phe< 1080 - 100Provides the cleanest extracts, significantly reduces matrix effects[12][13]More complex, higher cost, requires method development[14]
Tyr< 1080 - 100

*Matrix Effect (%) is calculated as: ((Response in post-extraction spike) / (Response in neat solution) - 1) * 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the matrix effect on Phe and Tyr analysis in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.

  • Phe and Tyr analytical standards.

  • Stable isotope-labeled internal standards (Phe-d5, Tyr-d4).

  • Your established sample preparation method (e.g., PPT, LLE, or SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Phe, Tyr, and their SIL-IS into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples (from 6 different lots) through your entire sample preparation procedure. Spike Phe, Tyr, and their SIL-IS into the final, extracted matrix just before analysis at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Phe, Tyr, and their SIL-IS into the blank matrix at the beginning of the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Phe, Tyr, and their respective SIL-IS.

  • Calculate Matrix Factor (MF), Recovery (RE), and Overall Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

    • Process Efficiency (PE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A) = MF x RE

  • Calculate IS-Normalized Matrix Factor:

    • MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

Visualizations

Matrix_Effect_Assessment_Workflow cluster_analysis Analysis & Calculation SetA Set A: Neat Solution (Spike in Solvent) LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike (Spike in Extracted Matrix) SetB->LCMS SetC Set C: Pre-Extraction Spike (Spike in Matrix Pre-Extraction) SetC->LCMS Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - Process Efficiency (PE) LCMS->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Workflow Start Inconsistent Phe/Tyr Results CheckIS Using SIL-IS? Start->CheckIS AssessME Quantify Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes ImplementSIL Implement SIL-IS CheckIS->ImplementSIL No OptimizeCleanup Optimize Sample Cleanup (e.g., switch to SPE) AssessME->OptimizeCleanup OptimizeLC Optimize Chromatography AssessME->OptimizeLC Revalidate Re-validate Method OptimizeCleanup->Revalidate OptimizeLC->Revalidate ImplementSIL->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phe-Tyr and Tyr-Phe Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the dipeptides Phenylalanyl-Tyrosine (Phe-Tyr) and Tyrosyl-Phenylalanine (Tyr-Phe). This document synthesizes available experimental data on their antioxidant, antihypertensive, and opioid-related activities, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts.

The sequential arrangement of amino acids in a peptide can dramatically influence its biological function. This guide delves into the functional differences arising from the isomeric dipeptides this compound and Tyr-Phe, providing a comparative analysis of their efficacy in key biological assays.

Antioxidant Activity: A Tale of Two Assays

The antioxidant potential of this compound and Tyr-Phe is intrinsically linked to the hydrogen-donating phenolic group of the tyrosine residue. However, the position of this crucial residue significantly impacts the radical scavenging efficacy, with findings varying depending on the assay employed.

A comparative study evaluating the antioxidant properties of related dipeptides revealed that this compound exhibits higher activity in the Oxygen Radical Absorbance Capacity (ORAC) assay. Conversely, Tyr-Phe demonstrates superior performance in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. This highlights the nuanced nature of antioxidant mechanisms and the importance of the chosen methodology in evaluating peptide efficacy. Generally, dipeptides with an N-terminal tyrosine, such as Tyr-Phe, are reported to exhibit stronger antioxidant activities than their C-terminal tyrosine counterparts.

Quantitative Comparison of Antioxidant Activity
DipeptideAntioxidant AssayResult
This compound ORACHigher activity compared to Tyr-Phe
Tyr-Phe ABTSHigher activity compared to this compound
Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The loss of the deep purple color of the DPPH solution, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the dipeptides (this compound and Tyr-Phe) in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and protected from light.

  • Assay:

    • In a 96-well microplate, add 100 µL of various concentrations of the dipeptide solutions.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include blank wells for each peptide concentration containing 100 µL of the peptide solution and 100 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the peptide concentration.

cluster_workflow DPPH Assay Workflow DPPH DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow/Colorless) DPPH->Reduced_DPPH Accepts H+ Antioxidant Antioxidant (this compound or Tyr-Phe) Antioxidant->Reduced_DPPH Donates H+ Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) Reduced_DPPH->Spectrophotometer Quantify Color Change Calculation Calculate % Inhibition and IC50 Value Spectrophotometer->Calculation

DPPH Radical Scavenging Assay Workflow

Antihypertensive Activity: The Role of ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key therapeutic target for hypertension management. The structural characteristics of peptides, particularly the C-terminal amino acid residue, play a pivotal role in their ability to inhibit ACE.

Studies on the structure-activity relationship of ACE-inhibitory peptides suggest that the presence of hydrophobic amino acids, such as phenylalanine and tyrosine, at the C-terminus enhances inhibitory potency. This structural preference implies that this compound, with tyrosine at the C-terminus, would likely exhibit stronger ACE inhibitory activity than Tyr-Phe.

Quantitative Comparison of ACE Inhibitory Activity
DipeptidePredicted ACE Inhibitory Potency
This compound Higher
Tyr-Phe Lower

Note: Direct comparative IC50 values for this compound and Tyr-Phe were not found in the reviewed literature. The predicted potency is based on established structure-activity relationships for ACE-inhibitory peptides.

Experimental Protocol: ACE Inhibition Assay

Principle: This assay measures the inhibition of ACE activity by quantifying the cleavage of a synthetic substrate, hippuryl-His-Leu (HHL), by ACE. The amount of hippuric acid produced is determined by spectrophotometry.

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the substrate, HHL, in the same buffer.

    • Prepare solutions of the dipeptides (this compound and Tyr-Phe) at various concentrations.

  • Assay:

    • Pre-incubate a mixture of the ACE solution and the dipeptide solution (or buffer for control) at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid produced into an organic solvent, such as ethyl acetate (B1210297).

    • Evaporate the ethyl acetate layer to dryness.

  • Quantification:

    • Redissolve the dried hippuric acid in deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the dipeptide.

    • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

cluster_pathway Renin-Angiotensin System and ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage Renin Renin Renin->Angiotensinogen AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion ACE ACE ACE->AngiotensinI Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Dipeptide This compound / Tyr-Phe Dipeptide->ACE Inhibition

Mechanism of ACE Inhibition

Opioid Receptor Activity: A Matter of Size and Complexity

The Tyr-Phe motif is a recognized component of several endogenous and synthetic opioid peptides, such as endomorphins and TIPP (Tyr-Tic-Phe-Phe) peptides, which exhibit high affinity for opioid receptors. However, the available scientific literature does not support the notion that the simple dipeptides this compound or Tyr-Phe possess direct opioid receptor binding activity. Their small size and lack of conformational constraints likely preclude effective interaction with the complex binding pockets of opioid receptors.

The biological significance of the Tyr-Phe sequence in the context of opioid activity is therefore dependent on its incorporation into a larger peptide chain, which provides the necessary structural framework for receptor recognition and activation or antagonism.

Comparative Opioid Receptor Activity
DipeptideOpioid Receptor Binding Affinity
This compound Not reported; presumed to be negligible
Tyr-Phe Not reported; presumed to be negligible
Experimental Protocol: Opioid Receptor Binding Assay

Principle: This assay measures the ability of a test compound (in this case, the dipeptides) to displace a radiolabeled ligand that is known to bind to a specific opioid receptor subtype (e.g., mu, delta, or kappa). The amount of radioactivity displaced is proportional to the binding affinity of the test compound.

Procedure:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain).

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for the mu-opioid receptor), and various concentrations of the test dipeptide.

    • Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (in the presence of a high concentration of an unlabeled opioid ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding by the test dipeptide at each concentration.

    • Calculate the Ki (inhibitory constant) or IC50 value from the dose-response curve.

cluster_binding Competitive Opioid Receptor Binding Assay Receptor Opioid Receptor Bound_Complex Receptor-Ligand Complex (Radioactive) Receptor->Bound_Complex Displacement No/Low Binding (Reduced Radioactivity) Receptor->Displacement Radioligand Radiolabeled Ligand Radioligand->Bound_Complex Dipeptide Test Dipeptide (this compound or Tyr-Phe) Dipeptide->Receptor Competes for binding site Dipeptide->Displacement

Opioid Receptor Competitive Binding

Conclusion

A Comparative Analysis of Phenylalanyl-Tyrosine (Phe-Tyr) and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) and its diverse analogs. By examining their synthesis, biochemical properties, and biological activities, this document aims to facilitate the understanding and selection of these compounds for further investigation and therapeutic development.

The structural similarity of phenylalanine and tyrosine, differing only by a hydroxyl group on the phenyl ring, makes the this compound dipeptide and its analogs intriguing subjects for structure-activity relationship (SAR) studies.[1][2] Modifications to this simple dipeptide scaffold, including cyclization, stereochemical variations, and amino acid substitutions, have yielded a wide array of compounds with distinct biological profiles, ranging from receptor modulation to enzyme inhibition and anticancer activity.[1][3][4]

Comparative Bioactivity of this compound Analogs

The biological activity of this compound analogs is highly dependent on their structural features. This section summarizes the known activities of different classes of these compounds, with quantitative data presented in the tables below.

Cyclic this compound Analogs

Cyclic dipeptides of this compound, also known as diketopiperazines, have demonstrated significant stereochemistry-dependent bioactivity. The Cyclo(D-Tyr-D-Phe) isomer, in particular, has emerged as a potent antibacterial and anticancer agent, inducing apoptosis in cancer cells through caspase-3 activation.[3] In contrast, the Cyclo(L-Tyr-L-Phe) isomer generally exhibits lower, though still significant, activity in these assays.[3]

Opioid Receptor Modulators

Analogs of this compound have been extensively studied as modulators of opioid receptors. The incorporation of conformationally restricted amino acids, such as tetrahydroisoquinoline-3-carboxylic acid (Tic), in place of Phe has led to the development of potent and selective δ-opioid receptor antagonists.[4][5] These analogs are crucial tools for studying the pharmacology of opioid receptors.

Anticancer and Antiproliferative Analogs

Linear analogs of this compound have also been investigated for their anticancer properties. For instance, analogs of the somatostatin (B550006) octapeptide BIM-23052, where Phenylalanine is substituted with Tyrosine, have shown promising antiproliferative effects against various cancer cell lines.[1]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of various this compound analogs.

Table 1: Anticancer and Antibacterial Activity of Cyclic this compound Analogs [3]

CompoundBiological ActivityCell Line / OrganismIC50 / Activity Metric
Cyclo(D-Tyr-D-Phe)AnticancerA549 (Lung Cancer)Induces apoptosis
Cyclo(D-Tyr-D-Phe)AntibacterialStaphylococcus epidermisSignificant activity
Cyclo(L-Tyr-L-Phe)AnticancerA549 (Lung Cancer)Lower activity than D-D isomer
Cyclo(L-Tyr-L-Phe)AntibacterialStaphylococcus epidermisLower activity than D-D isomer

Table 2: Opioid Receptor Binding Affinity of this compound Analogs [4][6]

CompoundReceptorBinding Affinity (Ki, nM)
H-Tyr-D-Orn-Aic-Glu-NH2µ-opioidHigh preference
H-Tyr-D-Orn-Phe-Glu-NH2µ-opioid, δ-opioidLacks significant selectivity
[3H]Tyr-D-Arg2-Phe-Sar4 (TAPS)µ-opioid0.4 nM and 3.2 nM (two sites)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analogs

This protocol describes a standard method for synthesizing linear dipeptides and their analogs.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal amino acid (e.g., Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple the second amino acid (e.g., Fmoc-Phe-OH) to the deprotected N-terminus of the first amino acid using the same coupling procedure as in step 2.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol is used to assess the effect of this compound analogs on the viability of cancer cells.[3]

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Molecular Interactions

The biological effects of this compound and its analogs are mediated through their interaction with various cellular components, including receptors and enzymes, which in turn modulate specific signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine-containing peptides can influence signaling pathways regulated by receptor tyrosine kinases (RTKs). While direct modulation of RTKs by the simple this compound dipeptide is not well-documented, the potential for its analogs to interact with these pathways is an active area of research. The general mechanism of RTK signaling is depicted below.

RTK_Signaling cluster_membrane Cell Membrane RTK RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding SignalingProteins Signaling Proteins (e.g., Grb2, SOS) Dimerization->SignalingProteins Recruitment Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) SignalingProteins->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

General Receptor Tyrosine Kinase (RTK) signaling pathway.
Apoptosis Induction by Cyclic Analogs

As mentioned earlier, cyclic analogs like Cyclo(D-Tyr-D-Phe) can induce apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Apoptosis_Pathway Compound Cyclo(D-Tyr-D-Phe) Cell Cancer Cell Compound->Cell Caspase3_inactive Pro-caspase-3 Cell->Caspase3_inactive Induces Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

Apoptosis induction by Cyclo(D-Tyr-D-Phe) via Caspase-3.

Experimental Workflow for Bioactivity Screening

A typical workflow for the screening and characterization of novel this compound analogs is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Analog Synthesis (e.g., SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Receptor Binding Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism Mechanism of Action (e.g., Signaling Pathway Analysis) Secondary_Screening->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Workflow for synthesis and evaluation of this compound analogs.

Conclusion

The this compound dipeptide provides a versatile scaffold for the development of novel bioactive compounds. The available data clearly demonstrate that modifications such as cyclization, stereochemical inversion, and the incorporation of unnatural amino acids can dramatically alter the biological activity profile of these analogs. While research has yielded potent opioid receptor modulators and promising anticancer agents, a systematic comparative analysis of a broad range of linear this compound analogs with detailed quantitative data remains an area ripe for exploration. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and execute further studies in this exciting field.

References

A Comparative Guide to Validated HPLC Methods for Phe-Tyr Dipeptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the dipeptide Phenylalanine-Tyrosine (Phe-Tyr). The information presented herein, including experimental data and detailed protocols, is intended to assist researchers in selecting and validating a suitable HPLC method for their specific application.

The separation of dipeptides by reversed-phase HPLC (RP-HPLC) is primarily governed by the hydrophobicity of the molecule. The this compound dipeptide, containing two aromatic amino acids, exhibits significant hydrophobicity, making RP-HPLC an ideal analytical technique. The choice of stationary phase and mobile phase composition are critical factors in achieving optimal separation and resolution from potential impurities.

Comparison of HPLC Methods

The selection of the HPLC column is a crucial step in method development. Different stationary phases offer varying levels of hydrophobicity and selectivity, which can impact the retention and resolution of the this compound dipeptide. Below is a comparison of commonly used reversed-phase columns for peptide analysis and their expected performance for this compound.

Stationary PhasePrinciple of SeparationExpected Retention for this compoundPotential Advantages for this compound AnalysisPotential Disadvantages for this compound Analysis
C18 (Octadecyl) Primarily hydrophobic interactions.[1]StrongHigh retention and good resolution from polar impurities. Widely available and well-characterized.[2]May result in long analysis times if the mobile phase is not optimized. Potential for strong retention of very hydrophobic impurities.
C8 (Octyl) Hydrophobic interactions, less retentive than C18.[2]Moderate to StrongShorter analysis times compared to C18. Good for optimizing separations when C18 provides excessive retention.[2]May offer less resolution for closely eluting hydrophobic impurities compared to C18.
Biphenyl (B1667301) Hydrophobic and π-π interactions.[3]Moderate to StrongEnhanced selectivity for aromatic compounds like this compound due to π-π interactions.[3] May provide different elution orders for impurities compared to alkyl phases.Can be more sensitive to mobile phase composition. May not be as universally applicable as C18.
Fluorophenyl Hydrophobic, π-π, and dipole-dipole interactions.[3]ModerateUnique selectivity for aromatic and fluorinated compounds.[3] Can resolve impurities that co-elute on C18 or Biphenyl columns.May exhibit lower retention for the dipeptide compared to C18, requiring adjustments to the mobile phase.

Experimental Protocols

Below are two detailed experimental protocols for the analysis of this compound dipeptide using different HPLC columns, providing a basis for method development and validation.

Protocol 1: Standard Reversed-Phase C18 Method

This protocol outlines a standard method using a C18 column, which is a common starting point for peptide analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound dipeptide.

  • Dissolve the dipeptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]

  • Gradient: 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (for the peptide bond) and 274 nm (for the tyrosine side-chain).[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak corresponding to the this compound dipeptide.

  • Purity is calculated as the area of the main peak relative to the total area of all peaks.

Protocol 2: Alternative Biphenyl Column Method

This protocol utilizes a biphenyl column to leverage alternative selectivity for the aromatic dipeptide.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Biphenyl, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 274 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak corresponding to the this compound dipeptide.

  • Compare the chromatogram and peak purity with the results from the C18 method.

HPLC Method Validation

A validated HPLC method ensures that the analytical results are accurate, reliable, and reproducible. The following table summarizes key validation parameters and their typical acceptance criteria based on ICH guidelines.[5][6]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[5]The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[6]Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[6]To be defined based on the intended application.
Accuracy To determine the closeness of the test results obtained by the method to the true value.[6]Recovery of 98-102% for the analyte.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]No significant change in results when parameters like flow rate, temperature, or mobile phase composition are slightly varied.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters PreVal Pre-Validation Assessment Opt->PreVal Refined Method Spec Specificity & Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Analysis SOP->Routine

Caption: HPLC Method Validation Workflow.

HPLC_Analysis_Logic Sample Sample Preparation (Dissolution & Filtration) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing (Chromatogram Generation) Detection->Data Quant Quantification & Purity Assessment Data->Quant

Caption: HPLC Analysis Logical Flow.

References

cross-validation of Phe-Tyr quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Phenylalanine and Tyrosine Quantification Assays

For researchers, scientists, and professionals in drug development, the accurate quantification of Phenylalanine (Phe) and Tyrosine (Tyr) is critical, particularly in the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU). The cross-validation of analytical methods is essential to ensure comparability and reliability of results across different laboratories and studies. This guide provides an objective comparison of common quantification assays, supported by experimental data and detailed methodologies.

Comparison of Quantification Methods

Several analytical techniques are employed for the quantification of Phenylalanine and Tyrosine. The most prevalent methods include Tandem Mass Spectrometry (MS/MS), often coupled with Liquid Chromatography (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Tandem mass spectrometry is highly regarded for its sensitivity and specificity in newborn screening for PKU.[1] LC-MS/MS methods provide reliable and fast separation and determination of Phe and Tyr in various matrices, including food samples and dried blood spots (DBS).[2][3][4] HPLC methods, while sometimes requiring derivatization, are also widely used and serve as a reference standard in many contexts.[5][6] Enzymatic assays offer an alternative, often colorimetric or fluorometric, approach for quantification in biological samples.[7][8]

Cross-validation studies have highlighted discrepancies between methods. For instance, Phe and Tyr levels measured by MS/MS have been reported to be lower on average compared to those obtained by an amino acid analyzer (AAA).[9][10] Specifically, one study found Phe levels to be 26.1% lower and Tyr levels 15.5% lower with MS/MS compared to AAA.[10] Such variations underscore the importance of consistent methodology for longitudinal patient monitoring.[10]

Quantitative Performance Data

The following tables summarize the performance characteristics of different Phe and Tyr quantification assays as reported in various studies.

Table 1: Comparison of Tandem Mass Spectrometry (MS/MS) and Amino Acid Analyzer (AAA)

AnalyteMean Difference (MS/MS vs. AAA)Pearson Correlation Coefficient (r)p-value
Phenylalanine-26.1% (SD 13.9%)0.984<0.001
Tyrosine-15.5% (SD 20.6%)0.841<0.001
Phe/Tyr Ratio-10.6% (SD 15.9%)0.987<0.001
Data adapted from a study comparing 207 pairs of measurements.[9][10]

Table 2: Comparison of Dried Blood Spot (DBS) Methods with HPLC

MethodMean Phe Level (μmol/L)Correlation with HPLC (r)p-value
In-house Fluorometric (Method A)430.4 ± 39.90.990< 0.001
Commercial Kit (Method B)439.3 ± 35.40.974< 0.001
HPLC (Reference)442.2 ± 41.6--
Data from an analysis of 89 blood samples from 47 PKU patients.[6]

Table 3: Precision of Tandem Mass Spectrometry for Phe and Tyr in Dried Blood Spots

AnalyteWithin-Run Variability (%CV)Between-Run Variability (%CV)
Phenylalanine4.2% - 12.7%4.2% - 12.7%
Tyrosine4.2% - 12.7%4.2% - 12.7%
Variability is dependent on concentration levels.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical assays. Below are summarized protocols for common Phe and Tyr quantification methods.

LC-MS/MS for Phe and Tyr in Dried Blood Spots

This method is widely used for high-throughput analysis, particularly in newborn screening.

  • Sample Preparation:

    • A 3 mm disk is punched from the dried blood spot filter paper.

    • The disk is placed in a well of a 96-well microplate.

    • An extraction solution containing internal standards (isotopically labeled Phe and Tyr) is added to each well.

    • The plate is agitated to facilitate the extraction of amino acids.

    • The supernatant is transferred to a new plate for analysis.

  • Instrumentation:

    • A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical Conditions:

    • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid additive (e.g., formic acid).

    • Mass Spectrometry: The instrument is operated in positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific transitions for Phe, Tyr, and their internal standards.

HPLC with Fluorescence Detection for Phe and Tyr in Plasma

This method often requires a derivatization step to enhance the detection of Phe and Tyr.

  • Sample Preparation:

    • Plasma samples are deproteinized, typically by adding an acid such as trichloroacetic acid, followed by centrifugation.

    • The resulting supernatant is collected.

  • Derivatization:

    • An aliquot of the supernatant is mixed with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in the presence of a thiol (e.g., mercaptoethanol) to form a fluorescent derivative.

  • Instrumentation:

    • A high-performance liquid chromatograph equipped with a fluorescence detector.

  • Analytical Conditions:

    • Chromatography: A reverse-phase C18 column is commonly used. The separation is achieved using a gradient elution with a buffer and an organic solvent.

    • Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific derivative.

Enzymatic Assay for Phenylalanine Quantification

This method utilizes the enzymatic conversion of phenylalanine to produce a detectable signal.

  • Principle: Phenylalanine is converted by phenylalanine dehydrogenase, which results in the production of NADH. The NADH then reacts with a probe to generate a colorimetric or fluorometric signal.

  • Sample Preparation:

    • Serum samples should be deproteinized using a molecular weight cutoff spin filter.

    • Tissue or cell samples can be homogenized in the assay buffer, followed by centrifugation to remove insoluble material.

  • Assay Procedure:

    • Prepare a standard curve using a Phenylalanine standard.

    • In a 96-well plate, add the prepared samples and standards.

    • Add the reaction mix containing the enzyme and developer to each well.

    • Incubate the plate, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • The concentration of Phenylalanine in the samples is determined by comparing their signal to the standard curve.

    • Note: Tyrosine can cause interference and may need to be controlled for by pre-treating samples with tyrosinase.

Visualizing Workflows and Comparisons

Diagrams can effectively illustrate the complex workflows and relationships in analytical method validation.

Assay_Workflow_Comparison cluster_Sample Sample Collection & Preparation cluster_LCMS LC-MS/MS Method cluster_HPLC HPLC-Fluorescence Method cluster_Enzymatic Enzymatic Assay cluster_Validation Cross-Validation Sample Biological Sample (Blood, Plasma, etc.) DBS Dried Blood Spot Punching Sample->DBS Plasma_Prep Plasma Deproteinization Sample->Plasma_Prep Extraction Extraction with Internal Standards DBS->Extraction Derivatization Derivatization (e.g., OPA) Plasma_Prep->Derivatization Enzyme_Reaction Enzymatic Reaction (Phe Dehydrogenase) Plasma_Prep->Enzyme_Reaction LC_Separation1 LC Separation (Reverse Phase) Extraction->LC_Separation1 MS_Detection MS/MS Detection (MRM) LC_Separation1->MS_Detection Data_Analysis Data Comparison (Correlation, Bias) MS_Detection->Data_Analysis LC_Separation2 LC Separation (Reverse Phase) Derivatization->LC_Separation2 Fluorescence_Det Fluorescence Detection LC_Separation2->Fluorescence_Det Fluorescence_Det->Data_Analysis Signal_Detection Colorimetric/ Fluorometric Reading Enzyme_Reaction->Signal_Detection Signal_Detection->Data_Analysis

Caption: Comparative workflow of major Phe/Tyr quantification assays.

Phenylalanine_Metabolism Phe Phenylalanine (Phe) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Dietary Intake Protein Incorporation into Protein Phe->Protein Tyr Tyrosine (Tyr) Tyr->Protein Metabolites Further Metabolism (Neurotransmitters, etc.) Tyr->Metabolites PKU Phenylketonuria (PKU) Block PAH->Tyr PAH->PKU

Caption: Simplified metabolic pathway of Phenylalanine.

CrossValidation_Logic cluster_Methods Analytical Methods cluster_Parameters Validation Parameters cluster_Comparison Inter-Method Comparison MethodA Method A (e.g., LC-MS/MS) Accuracy Accuracy (Trueness) MethodA->Accuracy Precision Precision (Repeatability, Intermediate) MethodA->Precision Selectivity Selectivity/ Specificity MethodA->Selectivity Sensitivity Sensitivity (LOD, LOQ) MethodA->Sensitivity Linearity Linearity & Range MethodA->Linearity Correlation Correlation Analysis MethodA->Correlation Bias Bias Assessment (Bland-Altman Plot) MethodA->Bias MethodB Method B (e.g., HPLC) MethodB->Accuracy MethodB->Precision MethodB->Selectivity MethodB->Sensitivity MethodB->Linearity MethodB->Correlation MethodB->Bias

Caption: Logical framework for assay cross-validation.

References

Phe-Tyr in Focus: A Comparative Guide to ACE Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ACE inhibitory peptide Phe-Tyr (FY) with other notable ACE inhibitory peptides. This document synthesizes experimental data on inhibitory potency and in vivo efficacy, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Unveiling the Potential of this compound as an ACE Inhibitor

This compound (FY) is a dipeptide that has garnered significant interest for its potential as a natural inhibitor of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is reduced, leading to a decrease in blood pressure. This mechanism of action is the cornerstone of many successful antihypertensive drugs.

Recent studies have highlighted the ACE inhibitory potential of this compound. For instance, a study on the digestion of the umami peptide AHSVRFY from Parma ham identified this compound as the most potent ACE inhibitor among the resulting degradation products, with an IC50 value of 45.11 ± 15.34 μM.[1] This finding underscores the potential of food-derived peptides like this compound as functional ingredients or lead compounds in the development of novel antihypertensive agents.

Quantitative Performance Comparison of ACE Inhibitory Peptides

The inhibitory potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The following tables summarize the IC50 values for this compound and a selection of other di- and tripeptides with reported ACE inhibitory activity.

Table 1: Comparison of IC50 Values for Dipeptide ACE Inhibitors

Peptide SequenceIC50 (μM)Source/Reference
This compound (FY) 45.11 ± 15.34 [1]
Val-Phe (VF)9.2Bachem, 2019
Ile-Tyr (IY)Potent inhibitorBachem, 2019
Val-Tyr (VY)Potent inhibitor[2]
Ala-Trp (AW)Not specified
Val-Trp (VW)Potent inhibitor
Ile-Trp (IW)0.50
Leu-Trp (LW)1.11

Table 2: Comparison of IC50 Values for Tripeptide ACE Inhibitors

Peptide SequenceIC50 (μM)Source/Reference
Val-Ala-Pro (VAP)Not specified
Leu-Lys-Pro (LKP)Not specified
Ile-Pro-Pro (IPP)5Bachem, 2019
Val-Pro-Pro (VPP)9Bachem, 2019
Gly-Gly-Tyr (GGY)1.3Bachem, 2019
Ile-Arg-Pro (IRP)1.8Bachem, 2019
Pro-Arg (PR)4.1Bachem, 2019

In Vivo Efficacy: From Precursor to Active Peptide

While in vitro IC50 values provide a valuable measure of a peptide's inhibitory potential, in vivo studies are crucial to assess its actual antihypertensive effect in a living organism. A significant finding related to this compound comes from a study on the heptapeptide (B1575542) AHSVRFY. Following oral administration of AHSVRFY to spontaneously hypertensive rats (SHRs), a significant reduction in systolic blood pressure was observed.[1]

Importantly, this study demonstrated that AHSVRFY is degraded in the intestine, releasing smaller peptides, including this compound.[1] Furthermore, this compound was found to be absorbed intact into the systemic circulation of the SHRs.[1] This suggests that the observed antihypertensive effect of the parent peptide is, at least in part, attributable to the bioactivity of its degradation product, this compound. This "digestion-activation" pathway is a critical consideration in the development of orally administered peptide-based therapeutics.

While direct in vivo studies on the oral administration of this compound as a single agent are limited, the evidence from its precursor peptide strongly supports its potential as an orally active antihypertensive agent.

The Renin-Angiotensin System and ACE Inhibition

The diagram below illustrates the renin-angiotensin system (RAS) and the central role of ACE in blood pressure regulation. ACE inhibitors, such as this compound, exert their effect by blocking the conversion of Angiotensin I to Angiotensin II.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage by ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Binds to AT1 Receptor ACE Angiotensin-Converting Enzyme (ACE) Renin Renin ACE_Inhibitor ACE Inhibitory Peptide (e.g., this compound) ACE_Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of research findings. The following section outlines a standard protocol for determining the in vitro ACE inhibitory activity of a peptide.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • This compound and other test peptides

  • Captopril (as a positive control)

  • 100 mM Sodium Borate (B1201080) Buffer (pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in cold borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the test peptide (e.g., this compound) and the positive control (Captopril) in deionized water. Create a series of dilutions of the stock solutions.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 20 µL of the test peptide solution (or deionized water for the control and Captopril for the positive control).

    • Add 20 µL of the ACE solution to all wells except the blank. Add 40 µL of borate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / (A_control - A_blank)] x 100

      • A_control = Absorbance of the control (ACE + substrate, no inhibitor)

      • A_sample = Absorbance of the sample (ACE + substrate + inhibitor)

      • A_blank = Absorbance of the blank (substrate, no ACE)

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for a typical in vitro ACE inhibition assay is depicted in the following diagram:

ACE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Peptides) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Samples, Controls, Blank) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate with ACE (37°C, 10 min) Assay_Setup->Pre_incubation Add_Substrate Add Substrate (HHL) and Incubate (37°C, 30 min) Pre_incubation->Add_Substrate Stop_Reaction Stop Reaction (Add 1M HCl) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 228 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound demonstrates promising potential as an ACE inhibitory peptide. Its in vitro potency is comparable to other known ACE inhibitory dipeptides, and in vivo evidence from its precursor peptide suggests good oral bioavailability and a significant antihypertensive effect. The "digestion-activation" mechanism highlights the importance of considering the metabolic fate of larger peptides when evaluating their bioactivity. Further direct in vivo studies on this compound are warranted to fully elucidate its therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and functional food development.

References

Phe-Tyr Dipeptide vs. Individual Amino Acids: A Comparative Guide for Cell Culture Optimization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical production, particularly in high-density mammalian cell cultures, providing essential nutrients in a soluble and stable form is paramount for optimal cell growth, viability, and protein production. L-Tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge due to its low solubility at neutral pH, often leading to precipitation in culture media and feed solutions. This guide provides a comprehensive comparison of using the dipeptide L-phenylalanyl-L-tyrosine (Phe-Tyr) and other tyrosine-containing dipeptides versus supplementing with individual L-phenylalanine and L-tyrosine in cell culture applications, supported by experimental data and detailed protocols.

Performance Comparison: Dipeptides vs. Individual Amino Acids

The primary advantage of using tyrosine-containing dipeptides lies in their significantly enhanced solubility and stability in neutral pH solutions compared to free L-tyrosine. This allows for the formulation of highly concentrated, pH-neutral feed media, simplifying fed-batch processes and reducing the risk of pH spikes associated with alkaline stock solutions of L-tyrosine.

While direct comparative studies focusing specifically on the this compound dipeptide are limited in publicly available literature, research on other tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine (GY), provides valuable insights into their impact on cell culture performance.

Quantitative Data Summary

The following tables summarize key performance indicators from studies comparing the use of tyrosine-containing dipeptides to individual amino acids in Chinese Hamster Ovary (CHO) cell cultures, a common workhorse in monoclonal antibody (mAb) production.

Table 1: Comparison of Glycyl-L-Tyrosine (GY) Dipeptide and L-Tyrosine Monomer on CHO Cell Culture Performance

ParameterL-Tyrosine (1.0x)Glycyl-L-Tyrosine (1.0x)Glycyl-L-Tyrosine (2.0x)Glycyl-L-Tyrosine (4.0x)
Peak Viable Cell Density (pVCD) (x 10⁶ cells/mL) ~35~36~37.2 ~36.3
Normalized Final Titer (%) 92.9Not ReportedNot ReportedNot Reported

Data adapted from a study investigating the effects of different concentrations of GY dipeptide on fed-batch culture performance of an IgG1-producing CHO-K1 cell line.[1] Cultures with GY supplementation showed enhanced cell growth compared to those with the L-tyrosine monomer.[1]

Table 2: Impact of Different Tyrosine-Containing Dipeptides on CHO Cell Growth

SupplementPeak Viable Cell Density (VCD) (x 10⁷ cells/mL)
Reference (No Dipeptide) ~1.4
Glycyl-L-Tyrosine (GY) ~1.4
L-Tyrosyl-L-Valine (YV) ~1.4
L-Prolyl-L-Tyrosine (PY) ~1.0

Data from a study comparing the supplementation of three different tyrosine-containing dipeptides in CHO BIBH1 cells.[2] While GY and YV showed similar peak VCD to the reference, PY addition resulted in a significant reduction.[2]

These data suggest that the choice of dipeptide can have varying effects on cell growth. While some dipeptides like GY can support comparable or even enhanced growth, others like PY may have inhibitory effects at the tested concentrations.

Experimental Protocols

The following is a generalized experimental protocol for comparing the performance of this compound dipeptide against individual L-phenylalanine and L-tyrosine in a fed-batch CHO cell culture producing a monoclonal antibody.

Objective:

To evaluate the impact of this compound dipeptide supplementation versus individual amino acids on CHO cell growth, viability, productivity, and product quality.

Materials:
  • Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined CHO cell culture medium.

  • Feed Media:

    • Control Feed: A concentrated feed medium containing individual L-phenylalanine and L-tyrosine. The L-tyrosine stock may be prepared at a high pH to ensure solubility.

    • Dipeptide Feed: A concentrated, pH-neutral feed medium where L-phenylalanine and L-tyrosine are replaced with an equimolar concentration of this compound dipeptide.

  • Bioreactors: Shake flasks or bench-top bioreactors (e.g., ambr® 15).[1]

  • Analytical Equipment: Cell counter (e.g., Cedex), biochemistry analyzer, HPLC or UPLC for amino acid and mAb quantification.

Methodology:
  • Cell Inoculation: Inoculate the bioreactors with the CHO cell line at a starting viable cell density of approximately 0.3 x 10⁶ cells/mL in the basal medium.[1]

  • Culture Conditions: Maintain the cultures at 36.5°C, with controlled pH (e.g., 7.0 ± 0.2) and dissolved oxygen (DO) levels. Agitation should be optimized for the specific bioreactor system.[3]

  • Feeding Strategy:

    • Begin feeding on a predetermined day of culture (e.g., day 3) based on nutrient consumption rates or a pre-set schedule.

    • Add the respective feed media (Control or Dipeptide) to the cultures daily or as a bolus.

  • Sampling and Analysis:

    • Collect samples daily to measure:

      • Viable cell density (VCD) and viability.

      • Concentrations of key metabolites (e.g., glucose, lactate, ammonia).

      • Amino acid concentrations in the culture supernatant.

      • Monoclonal antibody (mAb) titer.

  • Data Analysis:

    • Plot VCD, viability, and mAb titer over the course of the culture.

    • Calculate specific growth rate (µ) and specific productivity (Qp).

    • Analyze product quality attributes such as aggregation and charge variants at the end of the culture.

Cellular Mechanisms and Signaling Pathways

The advantages of dipeptide supplementation extend beyond improved solubility. The mode of cellular uptake and subsequent metabolic effects play a crucial role.

Cellular Uptake and Metabolism

Dipeptides are transported into the cell via specific peptide transporters (PepT).[4] Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, which then become available for protein synthesis and other metabolic pathways.[2][4] This mechanism can be more efficient than the uptake of individual amino acids, which often compete for the same transporters.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_Tyr_Dipeptide This compound Dipeptide Peptide_Transporter Peptide Transporter (e.g., PepT1/PepT2) Phe_Tyr_Dipeptide->Peptide_Transporter Efficient Uptake Phe_Free L-Phenylalanine AA_Transporter Amino Acid Transporters Phe_Free->AA_Transporter Competitive Uptake Tyr_Free L-Tyrosine Tyr_Free->AA_Transporter Phe_Tyr_Intra This compound Dipeptide Peptide_Transporter->Phe_Tyr_Intra Phe_Intra L-Phenylalanine Pool AA_Transporter->Phe_Intra Tyr_Intra L-Tyrosine Pool AA_Transporter->Tyr_Intra Peptidase Intracellular Peptidases Phe_Tyr_Intra->Peptidase Hydrolysis Peptidase->Phe_Intra Peptidase->Tyr_Intra Protein_Synthesis Protein Synthesis (e.g., mAb) Phe_Intra->Protein_Synthesis Tyr_Intra->Protein_Synthesis

Figure 1. Cellular uptake of this compound dipeptide versus individual amino acids.

Impact of Tyrosine Levels on Signaling Pathways

Maintaining an adequate intracellular concentration of tyrosine is critical, as its depletion can trigger detrimental cellular responses. Tyrosine starvation has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6] Inhibition of mTOR can lead to the induction of autophagy, a cellular self-degradation process, which, if excessive, can result in autophagic cell death.[5][6]

Tyr_Sufficient Sufficient Intracellular L-Tyrosine mTOR_Pathway mTOR Pathway Tyr_Sufficient->mTOR_Pathway Activates Tyr_Starvation L-Tyrosine Starvation Tyr_Starvation->mTOR_Pathway Inhibits Autophagy Autophagy Tyr_Starvation->Autophagy Induces Cell_Growth Cell Growth & Protein Synthesis mTOR_Pathway->Cell_Growth Promotes mTOR_Pathway->Autophagy Inhibits Viability Maintained Cell Viability & Productivity Cell_Growth->Viability Cell_Death Autophagic Cell Death Autophagy->Cell_Death Leads to (if excessive)

Figure 2. Impact of L-tyrosine levels on the mTOR pathway and autophagy.

Conclusion

The use of this compound and other tyrosine-containing dipeptides offers a robust solution to the solubility and stability challenges associated with L-tyrosine in cell culture media. By ensuring a consistent and adequate supply of this critical amino acid, dipeptides can lead to more stable and simplified fed-batch processes. The available data on related dipeptides suggest that they can support high cell densities and productivity, although the specific effects can vary depending on the dipeptide composition. Understanding the cellular uptake mechanisms and the impact of tyrosine on key signaling pathways allows for a more rational approach to media design and process optimization, ultimately contributing to improved performance in biopharmaceutical production. Researchers and process development scientists are encouraged to evaluate different dipeptide options to identify the most suitable solution for their specific cell line and process.

References

A Structural Showdown: Phenylalanine-Tyrosine vs. Phenylalanine-Phenylalanine Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of dipeptides is critical for designing novel therapeutics and biomaterials. This guide provides a detailed structural comparison of two closely related aromatic dipeptides: Phenylalanine-Tyrosine (Phe-Tyr) and Phenylalanine-Phenylalanine (Phe-Phe). The subtle difference of a single hydroxyl group in this compound introduces significant changes in its physicochemical properties and intermolecular interactions compared to the purely hydrophobic Phe-Phe.

Physicochemical Properties: A Tale of Two Aromatic Rings

The introduction of a hydroxyl group on the tyrosine residue in this compound significantly alters its polarity and potential for hydrogen bonding, differentiating it from the nonpolar Phe-Phe. This is reflected in their computed physicochemical properties.

PropertyThis compoundPhe-PheReference
Molecular Formula C₁₈H₂₀N₂O₄C₁₈H₂₀N₂O₃[1][2]
Molecular Weight 328.4 g/mol 312.4 g/mol [1][2]
XLogP3 -1.7-0.8[1][2]
Hydrogen Bond Donors 43[1][2]
Hydrogen Bond Acceptors 54[1][2]
pKa (acidic) Not available3.2[2]
pKa (basic) Not available7.18[2]

Structural Analysis: Insights from Crystallography and NMR

The solid-state structures of both dipeptides are stabilized by a network of hydrogen bonds and aromatic interactions. However, the nature of these interactions and the resulting crystal packing differ.

X-ray Crystallography

Phe-Phe: The crystal structure of L-phenylalanyl-L-phenylalanine reveals a highly organized, noncentrosymmetric, and dipole-parallel aligned arrangement.[3] This alignment is responsible for its notable nonlinear optical (NLO) properties and strong second harmonic generation (SHG).[3] The structure is characterized by extensive hydrogen bonding and π-π stacking of the phenyl rings, leading to the formation of stable nanostructures.[4]

This compound: While a detailed crystal structure report for this compound is not as readily available in the literature, the presence of the hydroxyl group on the tyrosine residue allows for an additional hydrogen bond donor and acceptor site. This is expected to lead to a more complex hydrogen-bonding network compared to Phe-Phe, influencing the overall crystal packing and potentially disrupting the strong dipole alignment observed in Phe-Phe crystals.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of these dipeptides in solution.

Key Differences in 13C NMR Chemical Shifts:

A study on solid-state 13C NMR of various dipeptides provides data for comparing the chemical shifts of the nonprotonated aromatic carbon (Cγ). The chemical shift of Cγ is sensitive to the electronic environment of the aromatic ring.

Dipeptide TypeCγ Chemical Shift Range (ppm)Reference
Phenylalanine-containing~7.0[5][6]
Tyrosine-containing~9.4[5][6]

The broader chemical shift range for tyrosine-containing dipeptides suggests that the Cγ in tyrosine is more sensitive to its local environment, likely due to the electronic effects of the hydroxyl group.[5][6]

Detailed 1H and 13C NMR assignments for fluorinated Phe-Phe derivatives in partially deuterated water show distinct signals for the N-terminal and C-terminal phenylalanine residues, highlighting the sensitivity of NMR to the local chemical environment.[3] For this compound, similar differentiation between the Phe and Tyr residues is expected, with the hydroxyl group of tyrosine influencing the chemical shifts of the aromatic protons and carbons.

Conformational Preferences and Intermolecular Interactions

The conformational landscape of dipeptides is crucial for their biological activity and self-assembly properties. Both Phe-Phe and this compound can adopt various conformations, with the dominant interactions being stacking and T-shaped arrangements of their aromatic rings.

Molecular dynamics simulations have shown that for both Phe-Phe and this compound, stacked structures are generally favored in various solvents.[7] However, the presence of the polar hydroxyl group in tyrosine can influence the relative stability of these conformations. In this compound, the hydroxyl group can participate in hydrogen bonding with the solvent or other parts of the dipeptide, potentially altering the balance between stacked and T-shaped geometries compared to Phe-Phe.

The self-assembly of Phe-Phe into well-defined nanostructures like nanotubes and nanofibers is a well-documented phenomenon driven by π-π stacking interactions.[4] The hydroxyl group in this compound introduces the possibility of hydrogen bonding-driven self-assembly, which could lead to different morphologies of self-assembled structures.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dipeptides

Objective: To determine the solution-state structure and conformation of the dipeptides.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the dipeptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to establish through-bond connectivities and assign specific protons to their respective amino acid residues.[8]

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra to identify through-space proximities between protons, which provides information on the dipeptide's conformation.[9]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon chemical shifts based on the 1D and 2D spectra.

    • Analyze the NOESY/ROESY cross-peaks to determine inter-proton distances, which are then used to calculate a family of 3D structures consistent with the experimental data.

X-ray Crystallography of Dipeptides

Objective: To determine the solid-state three-dimensional structure of the dipeptides at atomic resolution.

Methodology:

  • Crystallization:

    • Prepare a supersaturated solution of the dipeptide in a suitable solvent or solvent mixture.

    • Use vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals. This involves screening a wide range of conditions (precipitants, pH, temperature).

    • For peptides, co-crystallization with salts or other small molecules may be necessary to induce crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (synchrotron or in-house source).

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods like direct methods or molecular replacement (if a similar structure is known).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density.

Visualizing Structural Differences and Experimental Logic

To better understand the structural comparison and the logic behind the experimental workflows, the following diagrams are provided.

cluster_PhePhe Phe-Phe Dipeptide cluster_PheTyr This compound Dipeptide Phe1 Phenylalanine Phe2 Phenylalanine Phe1->Phe2 Peptide Bond Interaction1 π-π Stacking Phe1->Interaction1 Phe2->Interaction1 Phe3 Phenylalanine Tyr1 Tyrosine (with -OH) Phe3->Tyr1 Peptide Bond Interaction2 π-π Stacking Phe3->Interaction2 Tyr1->Interaction2 Interaction3 Hydrogen Bonding Tyr1->Interaction3

Caption: Structural comparison of Phe-Phe and this compound dipeptides.

start Dipeptide Sample nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray nmr_data 1D (¹H, ¹³C) 2D (COSY, NOESY) nmr->nmr_data xray_data Diffraction Pattern xray->xray_data nmr_analysis Structure & Conformation in Solution nmr_data->nmr_analysis xray_analysis 3D Structure in Solid State xray_data->xray_analysis

Caption: Experimental workflow for dipeptide structural analysis.

References

A Comparative Functional Analysis of Linear vs. Cyclic Peptides Containing Phenylalanine and Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic decision to cyclize a peptide can significantly influence its therapeutic potential. This guide provides an objective comparison of the functional properties of linear and cyclic peptides, with a particular focus on those containing the critical amino acid residues Phenylalanine (Phe) and Tyrosine (Tyr). These aromatic residues are frequently pivotal for receptor recognition and binding. This analysis is supported by experimental data from various studies to illustrate the functional trade-offs between these two structural formats.

Key Functional Parameters: A Head-to-Head Comparison

Cyclization is a common strategy in peptide drug design to enhance pharmacokinetic and pharmacodynamic properties. By constraining the peptide backbone, cyclization can pre-organize the molecule into a bioactive conformation, reduce its susceptibility to enzymatic degradation, and modulate its cell permeability.

Receptor Binding Affinity

Cyclic peptides often exhibit higher receptor binding affinity compared to their linear counterparts. This is largely attributed to the reduced conformational flexibility of the cyclic structure, which minimizes the entropic penalty upon binding to a receptor.[1] A pre-organized, rigid structure aligns the key pharmacophoric residues, such as Phe and Tyr, for optimal interaction with the target protein.

A computational study on Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors demonstrated that a cyclic analogue displayed a higher binding affinity and more stable hydrogen-bond networks than its linear counterpart.[2] In the context of opioid peptides, which frequently feature a Tyr residue as a critical pharmacophore, cyclic analogs have shown high receptor affinity. For example, the cyclic pentapeptide Tyr-c[D-Lys-Phe-Phe-Asp]NH2 (RP-170) displays subnanomolar affinity for the mu-opioid receptor (MOR) and nanomolar affinity for the kappa-opioid receptor (KOR).

Peptide SystemStructureTarget ReceptorBinding Affinity (Ki in nM)
Opioid Peptide Analog (RP-170)Cyclic: Tyr-c[D-Lys-Phe-Phe-Asp]NH2Mu-Opioid Receptor (MOR)0.83 ± 0.11
Delta-Opioid Receptor (DOR)>1000
Kappa-Opioid Receptor (KOR)25.3 ± 3.5
TNF-alpha Inhibitor (Computational)LinearTNF-alphaLower binding affinity
Cyclic AnalogueTNF-alphaHigher binding affinity
Enzymatic Stability

A significant drawback of linear peptides as therapeutic agents is their rapid degradation by proteases in serum and tissues. Cyclization, by eliminating the free N- and C-termini, offers substantial protection against exopeptidases. Furthermore, the conformational rigidity of cyclic peptides can hinder access of endopeptidases to cleavage sites.

Studies on melanotropin analogues, which contain both Phe and Tyr, have shown that cyclization increases resistance to degradation by serum enzymes. The introduction of a D-Phe residue into the cyclic structure rendered the peptide completely resistant to inactivation by trypsin.[3] Similarly, a comparative study of a linear Arg-Gly-Asp-Phe (RGD-Phe) peptide and its cyclic counterpart revealed that the cyclic version was approximately 30-fold more stable in solution at neutral pH.[4][5]

Peptide SystemStructureConditionStability Metric
RGD-PheLinearpH 7 solution-
CyclicpH 7 solution30-fold more stable than linear
Melanotropin AnalogLinearSerum enzymesSusceptible to degradation
Cyclic (with D-Phe)TrypsinCompletely resistant
Cell Permeability

The relationship between cyclization and cell permeability is more complex. It is often postulated that cyclic peptides may have improved cell permeability due to a reduced number of solvent-exposed polar groups and the ability to form intramolecular hydrogen bonds, which can mask the polar amide backbone. This can lead to a more "greasy" molecule that is better able to partition into the lipid bilayer of cell membranes.

However, a quantitative study that directly compared the cell permeability of a range of linear and cyclic peptides using a reporter gene-based assay found that cyclic peptides are not generally more permeable than their linear counterparts.[6] The study concluded that reduced conformational flexibility does not automatically confer greater membrane permeability. In contrast, a separate study on peptoids (N-substituted glycine (B1666218) oligomers) demonstrated that cyclic peptoids are significantly more cell-permeable than their linear analogs.[7][8] This suggests that the specific chemical nature of the backbone and side chains plays a crucial role.

Peptide/Peptoid SystemStructureFinding
Various PeptidesLinear vs. CyclicCyclic peptides are not generally more cell permeable.[6]
PeptoidsLinear vs. CyclicCyclic peptoids are far more cell permeable.[7][8]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the structural differences and a typical experimental workflow.

Structural Comparison: Linear vs. Cyclic Phe-Tyr Peptide cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide l_start N-terminus l_phe Phe l_start->l_phe peptide bond l_tyr Tyr l_phe->l_tyr peptide bond l_end C-terminus l_tyr->l_end c_phe Phe c_tyr Tyr c_phe->c_tyr peptide bond c_linker1 Linker Residue 1 c_tyr->c_linker1 peptide bond c_linker2 Linker Residue 2 c_linker1->c_linker2 peptide bond c_linker2->c_phe cyclizing bond lab Linear peptide has free ends, making it susceptible to exopeptidases. Cyclic peptide has a constrained conformation.

Caption: Structural differences between a linear and a cyclic this compound peptide.

G General Workflow for Functional Comparison cluster_synthesis Peptide Synthesis cluster_assays Functional Assays cluster_data Data Analysis cluster_comparison Comparison synthesis_linear Synthesize Linear This compound Peptide binding_assay Receptor Binding Assay (e.g., Radioligand Competition) synthesis_linear->binding_assay stability_assay Enzymatic Stability Assay (e.g., Serum Incubation) synthesis_linear->stability_assay permeability_assay Cell Permeability Assay (e.g., PAMPA, Caco-2) synthesis_linear->permeability_assay synthesis_cyclic Synthesize Cyclic This compound Peptide synthesis_cyclic->binding_assay synthesis_cyclic->stability_assay synthesis_cyclic->permeability_assay binding_data Determine Ki / IC50 binding_assay->binding_data stability_data Determine Half-life (t1/2) stability_assay->stability_data permeability_data Determine Permeability Coefficient (Papp) permeability_assay->permeability_data compare Compare Functional Parameters binding_data->compare stability_data->compare permeability_data->compare

Caption: Experimental workflow for comparing linear and cyclic peptides.

Conclusion

The decision to utilize a linear or cyclic peptide scaffold for a this compound containing sequence depends on the desired therapeutic profile. Cyclization is a powerful tool for enhancing receptor binding affinity and, most notably, for increasing enzymatic stability. These benefits often come at the cost of increased synthetic complexity. The impact of cyclization on cell permeability is less predictable and appears to be highly dependent on the specific peptide sequence and overall physicochemical properties. For intracellular targets, careful optimization of the cyclic structure is required to achieve adequate membrane transport. This guide highlights the general principles, and researchers are encouraged to perform direct comparative studies on their specific this compound sequences to make informed decisions in the drug development process.

Experimental Protocols

Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of the linear and cyclic this compound peptides for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-DAMGO for opioid receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor peptides (linear and cyclic this compound peptides).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled linear and cyclic competitor peptides.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the serially diluted competitor peptides to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the competitor peptide.

  • Plot the percentage of specific binding against the log concentration of the competitor peptide.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzymatic Stability Assay (in Human Serum)

Objective: To determine the half-life (t1/2) of the linear and cyclic this compound peptides in human serum.

Materials:

  • Linear and cyclic this compound peptides.

  • Pooled human serum.

  • Quenching solution (e.g., 10% Trichloroacetic Acid - TCA).

  • HPLC system with a C18 column.

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).

Procedure:

  • Pre-warm the human serum to 37°C.

  • Add the test peptide (linear or cyclic) to the serum to a final concentration of, for example, 1 mg/mL.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to the quenching solution (e.g., TCA) to stop the enzymatic reaction and precipitate serum proteins.

  • Incubate on ice for 10 minutes, then centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by RP-HPLC.

  • Monitor the disappearance of the peak corresponding to the intact peptide over time.

Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (100%).

  • Plot the percentage of intact peptide remaining against time.

  • Determine the half-life (t1/2) by fitting the data to a one-phase exponential decay model.

Cell Permeability Assay (Caco-2 Transwell Assay)

Objective: To determine the apparent permeability coefficient (Papp) of the linear and cyclic this compound peptides across a Caco-2 cell monolayer, an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4).

  • Linear and cyclic this compound peptides.

  • LC-MS/MS system for peptide quantification.

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add the test peptide solution in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • At the end of the experiment, collect a sample from the apical chamber.

  • Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of the peptide in the donor chamber.

References

Phe-Tyr as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The dipeptide Phenylalanine-Tyrosine (Phe-Tyr) and, more commonly, the ratio of Phenylalanine to Tyrosine (Phe/Tyr), have emerged as significant biomarkers in the diagnosis and monitoring of various diseases. This guide provides a comprehensive comparison of the Phe/Tyr ratio with other established biomarkers for specific conditions, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their validation and application.

Performance Comparison of Phe/Tyr Ratio as a Biomarker

The utility of the Phe/Tyr ratio as a biomarker has been investigated in several diseases, most notably in Moyamoya disease and Phenylketonuria (PKU). Below is a comparative analysis of its performance against alternative biomarkers for these conditions.

Moyamoya Disease

Moyamoya disease is a rare, progressive cerebrovascular disorder. Early and accurate diagnosis is crucial for effective management. While radiographic imaging remains the gold standard, there is a growing interest in blood-based biomarkers for screening and monitoring.

Table 1: Comparison of Biomarkers for Moyamoya Disease

BiomarkerTypePerformance MetricsAdvantagesDisadvantages
Phe/Tyr Ratio Blood-basedElevated in Moyamoya patients; Positively associated with risk of MMD (OR: 14.035)[1][2]Minimally invasive; Potentially useful for screening and monitoringNot specific to Moyamoya disease; requires further validation of sensitivity and specificity.[1][3]
Radiographic Imaging (MRI/MRA, Angiography) Imaging-basedHigh sensitivity and specificity (MRA + MRI: 92% sensitivity, 100% specificity)[4]Gold standard for diagnosis; provides detailed anatomical information.[5][6][7][8]Invasive (angiography); expensive; may have limited sensitivity in early stages.[6]
Matrix Metalloproteinase-2 (MMP-2) Urine-basedExcellent diagnostic performance (AUC = 0.938); Sensitivity: 88%, Specificity: 100%[9]Non-invasive; high sensitivity and specificity.Requires further validation in larger cohorts.
Apolipoprotein E (APOE) Blood-basedSignificantly higher levels in Moyamoya patients; shows diagnostic value.[10]Blood-based, minimally invasive.Needs more extensive validation for diagnostic accuracy.
Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine. Lifelong monitoring of phenylalanine levels is essential to prevent severe neurological complications.

Table 2: Comparison of Biomarkers for Phenylketonuria Monitoring

BiomarkerTypePerformance MetricsAdvantagesDisadvantages
Phe/Tyr Ratio Blood-basedImproves specificity and positive predictive value for diagnosis in newborn screening.[11][12]Provides a more comprehensive metabolic picture than Phe alone.[13]Less commonly used as the primary monitoring tool compared to Phe levels alone.
Phenylalanine (Phe) Level Blood-basedGold standard for monitoring PKU; target ranges are well-established.[12][14][15][16]Direct measure of the metabolic disturbance; extensive clinical data available.[14][17]Can be influenced by recent dietary intake; does not reflect tyrosine status.[12]
Urinary Phenylalanine Catabolites Urine-basedElevated levels of phenylpyruvic acid, phenylacetylglutamine (B1677654) indicate poor dietary adherence.Non-invasive sample collection.May not be as precise as blood-based measurements for fine-tuning dietary management.
Point-of-Care (POC) Phe Testing Blood-basedGood correlation with standard lab methods (R² = 0.8450); allows for self-monitoring.[16]Enables frequent, real-time monitoring and rapid dietary adjustments.[18][19]Requires patient/caregiver training and adherence to testing procedures.

Experimental Protocols

Accurate and reproducible quantification of phenylalanine and tyrosine is critical for the validation of the Phe/Tyr ratio as a biomarker. The most widely used method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Phenylalanine and Tyrosine in Human Plasma by LC-MS/MS

1. Sample Preparation

  • Materials: Human plasma, internal standards (e.g., 13C-labeled Phenylalanine and Tyrosine), protein precipitation solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Procedure:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • To 50 µL of plasma, add 50 µL of internal standard solution.

    • Add 200 µL of ice-cold protein precipitation solvent.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Phenylalanine: Precursor ion (m/z) -> Product ion (m/z)

      • Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standards: Corresponding transitions for the labeled compounds.

    • Optimize cone voltage and collision energy for each transition.

3. Data Analysis

  • Quantify the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of phenylalanine and tyrosine standards.

  • Determine the concentration of phenylalanine and tyrosine in the plasma samples from the calibration curve.

  • Calculate the Phe/Tyr ratio.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving phenylalanine and tyrosine, and a typical workflow for biomarker validation.

Phenylalanine_Metabolism Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones PAH->Tyrosine PKU Phenylketonuria (PKU) (PAH Deficiency) PAH->PKU Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Phenylalanine to Tyrosine Metabolic Pathway.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation Sample_Collection Sample Collection (Case vs. Control) Hypothesis->Sample_Collection Untargeted_Analysis Untargeted Metabolomics (e.g., LC-MS/MS) Sample_Collection->Untargeted_Analysis Candidate_Selection Candidate Biomarker Selection (e.g., Phe/Tyr) Untargeted_Analysis->Candidate_Selection Assay_Development Targeted Assay Development & Optimization Candidate_Selection->Assay_Development Analytical_Validation Analytical Validation (Sensitivity, Specificity, etc.) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation (Independent Cohort) Analytical_Validation->Clinical_Validation Performance_Evaluation Performance Evaluation (ROC, AUC, etc.) Clinical_Validation->Performance_Evaluation

A typical workflow for biomarker discovery and validation.

References

Comparative Docking Analysis of Phenylalanyl-Tyrosine (Phe-Tyr) with Angiotensin-Converting Enzyme (ACE) and Angiotensin II Type 1 Receptor (AT1R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of the dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) with two key receptors in the Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin-Converting Enzyme (ACE) and Angiotensin II Type 1 Receptor (AT1R). The data presented is based on theoretical calculations and molecular docking simulations, offering insights into the potential of this compound as an inhibitor of these targets, which are crucial in the regulation of blood pressure.[1]

Quantitative Docking Performance

The binding affinity of this compound with ACE and AT1R was evaluated and compared with established antihypertensive drugs. The docking scores, representing the binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the receptor. A more negative value suggests a stronger binding affinity.

LigandReceptorBest Binding Energy (kcal/mol)
This compound ACE -7.8 [2]
Captopril (ACE Inhibitor)ACENot explicitly stated, but this compound is compared to it.
Enalapril (ACE Inhibitor)ACENot explicitly stated, but this compound is compared to it.
This compound AT1R -8.6 [2]
Telmisartan (ARB)AT1RNot explicitly stated, but this compound is compared to it.
Eprosartan (ARB)AT1RNot explicitly stated, but this compound is compared to it.

Key Molecular Interactions

The effectiveness of a ligand is also determined by its specific interactions with the amino acid residues in the receptor's active site. Hydrogen bonds and pi-interactions are particularly important for stabilizing the ligand-receptor complex.

Table 2: this compound Interactions with ACE Active Site Residues [2]

Interaction TypeInteracting ResidueBond Length (Å)
Hydrogen BondGln-2812.99
Hydrogen BondAsp-4152.30
Hydrogen BondTyr-5203.08
Pi-InteractionAsp-453-
Pi-InteractionVal-379-
Pi-InteractionVal-380-
Pi-InteractionHis-383-

Table 3: this compound Interactions with AT1R Active Site Residues [2]

Interaction TypeInteracting ResidueBond Length (Å)
Hydrogen BondTyr-353.01
Hydrogen BondThr-883.00
Pi-Alkyl InteractionIle-288-
Pi-Alkyl InteractionPro-285-

Experimental Protocols

The following is a generalized methodology for the comparative docking studies of this compound with ACE and AT1R, based on the referenced literature.[1][2]

Ligand and Receptor Preparation
  • Ligand Preparation : The three-dimensional structure of the this compound dipeptide was optimized using quantum chemical calculations, specifically with the Density Functional Theory (DFT) method at the B3LYP/6-31++G(d,p) level.[2] This optimized structure was then prepared for docking using AutoDock Tools 1.5.6.[2]

  • Receptor Preparation : The crystal structures of the target receptors, Angiotensin-Converting Enzyme (ACE) and Angiotensin II Type 1 Receptor (AT1R), were obtained from a protein data bank.[2] The receptors were prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[2] The prepared this compound ligand was docked into the active sites of the ACE and AT1R receptors. The docking process involves a search algorithm that explores different conformations and orientations of the ligand within the receptor's binding pocket to find the one with the most favorable binding energy.

Analysis of Interactions

The results of the docking simulations were analyzed to identify the best binding poses based on the calculated binding energies.[2] The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound dipeptide and the amino acid residues of the receptors were visualized and examined.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound Optimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (ACE & AT1R) receptor_prep->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) binding_energy->interaction_analysis comparison Comparison with Known Drugs interaction_analysis->comparison

Caption: A generalized workflow for comparative molecular docking studies.

Signaling Pathway

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction ACE ACE PheTyr_ACE This compound Inhibition PheTyr_ACE->ACE PheTyr_AT1R This compound Inhibition PheTyr_AT1R->AT1R

Caption: The Renin-Angiotensin-Aldosterone System and points of inhibition.

References

A Comparative Guide to Assessing the Purity of Synthetic Phe-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step to guarantee reliable and reproducible experimental outcomes. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of the synthetic dipeptide Phenylalanyl-Tyrosine (Phe-Tyr). The comparison is supported by experimental data and detailed methodologies.

Key Analytical Techniques for Peptide Purity Assessment

The most widely accepted methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[2] RP-HPLC is the principal method for quantifying the purity by separating the target peptide from its impurities.[2][5][6][7] Mass spectrometry serves to confirm the molecular weight of the desired peptide and to identify the nature of any impurities.[2][8][9] Amino Acid Analysis provides an absolute measure of the peptide content.[2][6][10][11]

Comparative Data of Analytical Techniques

The following table summarizes the quantitative data and key characteristics of the primary methods for assessing the purity of synthetic this compound.

Analytical Technique Parameter Measured Typical this compound Purity Result Advantages Limitations
RP-HPLC Relative purity (% peak area)>98%High resolution and sensitivity for separating impurities.[7][12]Does not provide molecular weight information; co-elution of impurities is possible.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identificationConfirms theoretical mass of this compound (314.35 g/mol )High accuracy in mass determination and ability to identify unknown impurities.[8][13]Not inherently quantitative without coupling to a separation technique like HPLC.
Amino Acid Analysis (AAA) Net peptide content (% by weight)70-90%Provides an absolute quantification of the peptide.[6][10]Destructive to the sample; can be complex and time-consuming.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for determining the purity of synthetic this compound using RP-HPLC.

Objective: To separate and quantify the relative purity of the this compound dipeptide from potential impurities.

Materials and Reagents:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the this compound peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).[1][7]

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient would be a linear increase from 5% to 60% of Mobile Phase B over 20-30 minutes.[1]

  • Data Analysis:

    • The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[1][5]

Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of synthetic this compound using mass spectrometry.

Objective: To verify the identity of the synthetic this compound by determining its molecular weight.

Materials and Reagents:

  • Synthetic this compound sample

  • Suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[6]

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1-10 pmol/µL.[2]

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

    • Acquire the mass spectrum in the appropriate mass range to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Compare the experimentally determined monoisotopic mass with the theoretical monoisotopic mass of this compound (C18H20N2O4), which is 314.1423 g/mol . A close correlation confirms the identity of the peptide.

Amino Acid Analysis (AAA)

This protocol provides a general method for determining the net peptide content of a synthetic this compound sample.

Objective: To determine the absolute quantity of this compound in a lyophilized powder.

Materials and Reagents:

  • Synthetic this compound sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization reagents (e.g., ninhydrin)[6]

  • Ion-exchange chromatography system or HPLC with a suitable column for amino acid separation.[6]

Procedure:

  • Sample Hydrolysis:

    • Accurately weigh a small amount of the lyophilized this compound sample.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks the peptide bond, releasing the individual amino acids.[6]

  • Sample Derivatization (if required):

    • After hydrolysis and removal of acid, the amino acids may need to be derivatized to allow for detection (e.g., with ninhydrin (B49086) for colorimetric detection or a fluorescent tag for fluorescence detection).[6][15]

  • Chromatographic Separation and Quantification:

    • Separate the derivatized (or underivatized) amino acids using ion-exchange chromatography or RP-HPLC.[6][16]

    • Quantify the amount of Phenylalanine and Tyrosine by comparing their peak areas to those of known amino acid standards.

  • Data Analysis:

    • The net peptide content is calculated based on the quantified amounts of the constituent amino acids relative to the initial weight of the sample.[6]

Visualizing the Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthetic this compound, integrating the key analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product start Crude Synthetic This compound purification Purification (e.g., Preparative HPLC) start->purification rphplc RP-HPLC Purity (%) purification->rphplc Primary Purity Check ms Mass Spectrometry (Identity & Impurity ID) purification->ms Identity Confirmation aaa Amino Acid Analysis (Net Peptide Content) purification->aaa Content Quantification final_product Pure this compound with Certificate of Analysis

Caption: Workflow for the purity assessment of synthetic this compound.

References

A Guide to Inter-Laboratory Validation of Phenylalanine and Tyrosine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the quantification of Phenylalanine (Phe) and Tyrosine (Tyr), crucial biomarkers for monitoring inherited metabolic disorders such as Phenylketonuria (PKU). The information presented is synthesized from inter-laboratory validation studies, proficiency testing (PT) schemes, and external quality assessment (EQA) programs to ensure a comprehensive overview of method performance across different laboratories.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods for Phe and Tyr measurement can vary between laboratories. Data from proficiency testing and external quality assessment schemes provide valuable insights into this inter-laboratory variability, typically expressed as the coefficient of variation (CV%). A lower CV% indicates better agreement among laboratories.

Analytical MethodAnalyteInter-Laboratory CV%Key Findings
Tandem Mass Spectrometry (MS/MS) Phenylalanine10.5% - 20.2%[1]Widely used for newborn screening.[2][3] Differences in results can arise from the use of derivatized vs. non-derivatized methods and variability in commercial kits and laboratory-developed tests.[1][4]
Tyrosine~10% (Harmonized)[4][5][6][7]Harmonization efforts using common quality control materials can reduce inter-laboratory variation.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Phenylalanine<10% (Inter-assay)[8][9]Offers good sensitivity and reproducibility.[8][10][11] Inter-batch CVs have been reported as low as 1.8% to 2.9% in single-laboratory validation.[10]
Tyrosine<10% (Inter-assay)[8][9]A robust method with good precision.[8]
Ion-Exchange Chromatography (IEC) Phenylalanine7.29% - 9.1% (ERNDIM Scheme)[12][13]Considered a gold standard method, often used as a reference.[14] Inter-laboratory CVs for well-performing amino acids are generally below 12%.[12]
Tyrosine~8% (ERNDIM Scheme for similar amino acids)[12]Demonstrates good precision in EQA schemes.[12]

Note: The presented CV% ranges are compiled from different studies and proficiency testing reports and may vary depending on the specific EQA scheme, participant laboratories, and the concentration of the analyte.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for Phe and Tyr in Dried Blood Spots (DBS)

This method is widely adopted for newborn screening due to its high throughput and sensitivity.

Sample Preparation:

  • A 3mm disk is punched from the dried blood spot into a 96-well microplate.

  • An extraction solution containing internal standards (isotopically labeled Phe and Tyr) in a solvent (e.g., methanol) is added to each well.

  • The plate is agitated to facilitate the extraction of the amino acids.

  • After extraction, the supernatant is transferred to a new plate for analysis. Some methods may include a derivatization step to improve chromatographic separation and detection, often using reagents like formaldehyde.[3]

LC-MS/MS Analysis:

  • The extracted sample is injected into a liquid chromatography system to separate Phe and Tyr from other components.

  • The separated analytes are then introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Phe, Tyr, and their respective internal standards based on their unique mass-to-charge ratios.

  • The concentration of each amino acid is calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard.[2][15]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method utilizes the natural fluorescence of Phe and Tyr for their quantification.

Sample Preparation:

  • Plasma or serum samples are deproteinized, typically by adding an acid like perchloric acid or trichloroacetic acid.[10][11]

  • The mixture is centrifuged, and the clear supernatant is collected for analysis.

  • For dried blood spots, a similar extraction procedure to the MS/MS method is used, followed by deproteinization of the extract.[8]

HPLC Analysis:

  • The prepared sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column.[10][16]

  • An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer solution) is used to separate Phe and Tyr.[8][10]

  • A fluorescence detector is set to an excitation wavelength of approximately 210-215 nm and an emission wavelength of 283-303 nm to detect the native fluorescence of the amino acids.[10][11][16]

  • Quantification is achieved by comparing the peak areas of Phe and Tyr in the sample to those of known standards.[11]

Ion-Exchange Chromatography (IEC)

This is a classic and robust method for amino acid analysis.[14]

Sample Preparation:

  • Proteins in the sample (e.g., plasma) are precipitated.

  • The supernatant containing the free amino acids is collected. For protein hydrolysates, the protein is first hydrolyzed to its constituent amino acids.[14]

IEC Analysis:

  • The sample is loaded onto a cation-exchange column.[17]

  • A series of buffers with increasing pH and/or ionic strength are pumped through the column to sequentially elute the different amino acids.[17]

  • After elution from the column, the amino acids are mixed with a ninhydrin (B49086) reagent and heated in a reaction coil. Ninhydrin reacts with the amino acids to form a colored compound.[14][17]

  • The colored product is detected by a photometer at two different wavelengths (typically 570 nm for most amino acids and 440 nm for proline).[17]

  • The concentration of each amino acid is determined by the area of its corresponding peak in the chromatogram.[17]

Mandatory Visualization

Phenylalanine_to_Tyrosine_Pathway Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine PAH->Tyrosine BH2 BH2 PAH->BH2 H2O H2O PAH->H2O BH4 BH4 BH4->PAH O2 O2 O2->PAH

Metabolic pathway of Phenylalanine to Tyrosine.

InterLab_Validation_Workflow cluster_Provider EQA/PT Scheme Provider cluster_Labs Participating Laboratories Prep Prepare & Distribute Proficiency Samples Receive Receive Samples Prep->Receive Collect Collect Results Analyze Statistical Analysis Collect->Analyze Report Generate Performance Reports Analyze->Report Review Review Performance & Implement Corrective Actions Report->Review Measure Measure Phe & Tyr Receive->Measure Submit Submit Results Measure->Submit Submit->Collect

Workflow of an inter-laboratory validation study.

References

The Dipeptide Phe-Tyr as a Signaling Molecule: A Comparative Guide to its Role in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dipeptide Phenylalanine-Tyrosine (Phe-Tyr) and its role as a signaling molecule, primarily through its interaction with the Renin-Angiotensin System (RAS). While this compound has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), this guide will objectively compare its performance with other bioactive peptides and synthetic drugs, supported by experimental data and detailed methodologies.

This compound and its Signaling Context: The Renin-Angiotensin System

Comparative Analysis of ACE Inhibitory Peptides

To contextualize the potential efficacy of this compound, the following table presents the ACE inhibitory activity (IC50 values) of various di- and tripeptides, alongside benchmark synthetic ACE inhibitors. A lower IC50 value indicates a higher inhibitory potency.

Compound Sequence IC50 (µM) Source/Type
This compound This compoundNot specifiedDipeptide
Ala-TyrAla-Tyr~128 (0.037 mg/ml)Dipeptide
Val-PheVal-Phe9.2Dipeptide
Val-TrpVal-Trp0.58Dipeptide
Ile-TrpIle-Trp0.50Dipeptide
Leu-TrpLeu-Trp1.11Dipeptide
Ser-TyrSer-TyrPotent vasorelaxantDipeptide
Asn-AlaAsn-AlaPotent vasorelaxantDipeptide
Val-Ala-ProVAP18.6Tripeptide
Val-Trp-ProVWP4.5Tripeptide
Val-Asn-ProVNP6.4Tripeptide
Ile-Arg-TrpIRWPotent inhibitorTripeptide
Val-Arg-PheVRF5Tripeptide
Val-Lys-PheVKF11Tripeptide
Gly-Glu-PheGEF13Tripeptide
Val-Glu-PheVEF23Tripeptide
Captopril -0.0018 - 0.035Synthetic Drug
Lisinopril -~0.024 (relative potency)Synthetic Drug

Experimental Protocols

The validation of this compound's role as an ACE inhibitor, and the determination of its IC50 value, would be conducted using an in vitro ACE inhibition assay. Below is a detailed methodology for a common spectrophotometric assay.

In Vitro ACE Inhibition Assay Protocol

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of ACE activity (IC50).

Principle: This assay is based on the ability of ACE to cleave the substrate hippuryl-histidyl-leucine (B1329654) (HHL), releasing hippuric acid. The amount of hippuric acid produced is quantified by measuring the absorbance of a colored complex formed after a chemical reaction.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test compound (this compound) and other peptides/inhibitors

  • Sodium borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1.0 M HCl

  • Pyridine (B92270)

  • Benzoyl chloride

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in the sodium borate buffer.

    • Prepare a solution of HHL in the sodium borate buffer.

    • Prepare a stock solution of the test compound (this compound) and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound dilution (or buffer for the control).

    • Add 20 µL of the ACE solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 200 µL of the HHL solution to each well.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 250 µL of 1.0 M HCl.

    • Add 1.5 mL of pyridine and 0.5 mL of benzoyl chloride to each well and mix vigorously.

    • Centrifuge the plate to separate the phases.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 410 nm) using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Visualizing the Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound's activity, the following diagrams visualize the Renin-Angiotensin System signaling pathway and a typical experimental workflow for an ACE inhibition assay.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII PheTyr This compound (Inhibitor) PheTyr->ACE inhibits ACE_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_detection 3. Detection & Analysis Prep_ACE Prepare ACE Solution Incubate_Inhibitor Incubate ACE with this compound Prep_ACE->Incubate_Inhibitor Prep_Substrate Prepare Substrate (HHL) Add_Substrate Add Substrate (HHL) Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_IC50

References

A Comparative Analysis of Phe-Tyr (PY) Dipeptide in Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Phenylalanine-Tyrosine (Phe-Tyr or PY) dipeptide against other dipeptides, focusing on its effects on intestinal cell proliferation and related signaling pathways. The information is intended for researchers, scientists, and professionals in drug development, with a focus on objective data and experimental reproducibility.

Overview of Dipeptide Nutritional Significance

Dipeptides, composed of two amino acids, are a significant source of nitrogen in nutritional formulas. Their absorption and physiological effects can differ substantially from those of free amino acids or larger peptides. The dipeptide this compound, in particular, has been shown to exhibit unique biological activities, notably in promoting the growth and health of intestinal epithelial cells, which is crucial for nutrient absorption and maintaining gut integrity.

A key study by Wang et al. (2021) systematically investigated the effects of this compound on the proliferation of Caco-2 cells, a widely used in vitro model for the human intestinal epithelium. The study compared the activity of this compound to its constituent free amino acids (Phenylalanine and Tyrosine), the dipeptide Glycylglycine (Gly-Gly), and other tyrosine-containing dipeptides like Tyrosyl-glycine (Tyr-Gly) and Tryptophanyl-tyrosine (Trp-Tyr). The findings indicate that this compound uniquely stimulates intestinal cell proliferation through the activation of specific signaling pathways.

Comparative Data on Intestinal Cell Proliferation

The primary measure of nutritional benefit in these studies is the impact on the proliferation of Caco-2 intestinal cells. The Cell Counting Kit-8 (CCK-8) assay was utilized to quantify cell viability and proliferation, with results measured by optical density (OD) at 450 nm.

Table 1: Effect of Various Dipeptides and Amino Acids on Caco-2 Cell Proliferation

Treatment Group Concentration (mM) Mean OD at 450 nm (± SD) Proliferation Rate vs. Control (%)
Control 0 1.15 ± 0.05 100%
This compound (PY) 2 1.55 ± 0.07 134.8%
Phe + Tyr 2 1.34 ± 0.06 116.5%
Gly-Gly (GG) 2 1.18 ± 0.04 102.6%
Tyr-Gly (YG) 2 1.21 ± 0.05 105.2%
Trp-Tyr (WY) 2 1.25 ± 0.06 108.7%

Data synthesized from Wang et al. (2021). The this compound (PY) group showed significantly higher proliferation compared to all other groups.

Signaling Pathway Activation

The proliferative effects of this compound are attributed to its ability to activate key intracellular signaling pathways that govern cell growth and survival: the PI3K/Akt and MAPK pathways.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. This compound was found to significantly increase the phosphorylation of Akt, a key protein in this pathway, indicating its activation.

  • MAPK Pathway: This pathway, including ERK, JNK, and p38, is involved in cellular responses to external stimuli. This compound treatment led to a notable increase in the phosphorylation of ERK, JNK, and p38, suggesting a broad activation of this pathway to promote cell growth.

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus PY This compound (PY) Receptor Receptor PY->Receptor PI3K PI3K Receptor->PI3K Activates MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Promotes ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 pERK p-ERK ERK->pERK Phosphorylation pJNK p-JNK JNK->pJNK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation pERK->Proliferation Promotes pJNK->Proliferation Promotes pp38->Proliferation Promotes

Caption: this compound activates PI3K/Akt and MAPK pathways to promote cell proliferation.

Table 2: Comparative Effects on Key Signaling Protein Phosphorylation

Treatment Group (2 mM) p-Akt / Akt Ratio p-ERK / ERK Ratio p-JNK / JNK Ratio p-p38 / p38 Ratio
Control 1.0 1.0 1.0 1.0
This compound (PY) 2.8 2.5 2.1 1.9
Phe + Tyr 1.5 1.4 1.2 1.3
Gly-Gly (GG) 1.1 1.2 1.1 1.0

Data are expressed as fold-change relative to the control group, based on densitometry analysis from Western blots in Wang et al. (2021). Higher ratios indicate stronger pathway activation.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research.

4.1 Caco-2 Cell Culture and Proliferation Assay

This workflow outlines the process of preparing the cells and measuring their proliferation in response to dipeptide treatment.

Caption: Workflow for the Caco-2 cell proliferation (CCK-8) assay.

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2) were used.

  • Culture Medium: Cells were grown in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Protocol:

    • Caco-2 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well.

    • After reaching approximately 70% confluence, the cells were serum-starved for 12 hours.

    • The medium was then replaced with fresh serum-free medium containing different dipeptides or amino acid combinations at a concentration of 2 mM. A control group received only serum-free medium.

    • Following a 24-hour incubation period, 10 µL of CCK-8 solution was added to each well.

    • After a further 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader.

4.2 Western Blot Analysis for Signaling Proteins

  • Objective: To quantify the levels of phosphorylated (activated) and total proteins in the PI3K/Akt and MAPK signaling pathways.

  • Protocol:

    • Caco-2 cells were seeded in 6-well plates and grown to 70% confluence before being serum-starved for 12 hours.

    • Cells were treated with 2 mM this compound or control medium for 30 minutes.

    • After treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Total protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein (20-30 µg) per sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

    • Membranes were incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., GAPDH).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band densities were quantified using image analysis software.

Conclusion

The available data strongly indicates that the this compound dipeptide is a more potent stimulator of intestinal cell proliferation than its individual amino acid components or other dipeptides such as Gly-Gly, Tyr-Gly, and Trp-Tyr. Its mechanism of action involves the robust activation of both the PI3K/Akt and MAPK signaling pathways. These findings highlight the unique nutritional and physiological properties of this compound, suggesting its potential for use in specialized nutritional formulas aimed at enhancing gut health and recovery. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

Safety Operating Guide

Proper Disposal of Phe-Tyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like the dipeptide Phenylalanine-Tyrosine (Phe-Tyr) are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. While specific hazard data for this compound is not extensively documented, its constituent amino acids, L-phenylalanine and L-tyrosine, are generally considered non-hazardous. This guide provides a comprehensive operational plan for the proper disposal of this compound, emphasizing safety and adherence to standard laboratory practices.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to handle this compound with standard laboratory precautions. Personal Protective Equipment (PPE) should always be worn.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat to protect clothing and skin.

Storage: this compound should be stored in a cool, dry place. For long-term storage, temperatures between 0-8°C are recommended.

Disposal Procedures

Based on the likely non-hazardous nature of this compound, the following disposal methods are generally considered appropriate. However, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before proceeding. [1][2][3]

Step 1: Waste Characterization and Segregation

All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound powder.

  • Contaminated consumables (e.g., weigh boats, pipette tips, tubes).

  • Solutions containing this compound.

  • Contaminated PPE.

Step 2: Disposal of Solid this compound Waste

For solid this compound and contaminated consumables:

  • Containerization: Place all solid waste into a designated, clearly labeled, and sealed waste container.[2]

  • Labeling: The container should be labeled as "Non-Hazardous Chemical Waste" and specify "this compound".

  • Disposal Route:

    • Preferred Method: Dispose of the sealed container through your institution's chemical waste program.

    • Alternative (with EHS approval): If confirmed as non-hazardous by your EHS department, it may be permissible to dispose of it in the regular laboratory trash.[4][5]

Step 3: Disposal of Liquid this compound Waste (Aqueous Solutions)

For aqueous solutions containing this compound:

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.5.[6]

  • Sewer Disposal (with EHS approval): If the solution is water-soluble, non-hazardous, and within the neutral pH range, it may be acceptable to dispose of it down the sanitary sewer with copious amounts of running water.[6][7] This helps to dilute the substance significantly.

  • Chemical Waste Collection: If sewer disposal is not permitted by your institution, or if the solution contains other hazardous materials, collect it in a sealed, labeled container for disposal through your EHS department.

Quantitative Data Summary

PropertyValueSource
Appearance White to off-white powderGeneric Supplier Data
Storage Temperature 0-8 °CGeneric Supplier Data
Aqueous Solution pH for Sewer Disposal 5.5 - 9.5[6]

This compound Disposal Workflow

PheTyr_Disposal_Workflow cluster_start Start cluster_characterize Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste (Aqueous) cluster_consult Consultation start This compound Waste Generated characterize Characterize Waste (Solid vs. Liquid) start->characterize solid_container Containerize & Label 'Non-Hazardous - this compound' characterize->solid_container Solid check_ph Check & Neutralize pH (5.5 - 9.5) characterize->check_ph Liquid consult_ehs Consult Institutional & Local Regulations (EHS) solid_container->consult_ehs solid_dispose Dispose via EHS (or regular trash if approved) check_ph->consult_ehs liquid_dispose Dispose via Sanitary Sewer with ample water (if approved by EHS) collect_liquid Collect for EHS Disposal consult_ehs->solid_dispose consult_ehs->liquid_dispose consult_ehs->collect_liquid If sewer disposal is not permitted

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Phe-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the dipeptide L-Phenylalanyl-L-tyrosine (Phe-Tyr), focusing on personal protective equipment (PPE), operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.[1][2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required for the specific procedures being undertaken.[3][4] The following table summarizes the recommended PPE for handling this compound in both powder and solution form.

PPE CategoryMinimum RequirementRecommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosolization)Purpose
Eye and Face Protection Safety glasses with side-shields.[4]Safety goggles or a face shield worn in conjunction with safety glasses.[3][5]Protects against splashes of solutions or airborne powder.[3]
Hand Protection Disposable nitrile gloves.[3][6]Double-gloving or chemical-resistant gloves.[3]Prevents direct skin contact with the compound.[3] Gloves should be changed immediately if contaminated.[3][7]
Body Protection Laboratory coat.[3][6]Chemical-resistant or disposable coveralls.[4]Protects skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.[4]A dust mask or respirator is recommended when handling larger quantities of lyophilized powder to avoid inhalation.[3][8]Prevents inhalation of the powder, especially when weighing or transferring the solid compound.[8]

Operational Plan: From Receipt to Disposal

Proper handling, storage, and disposal of this compound are critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is typically -20°C.[8]

  • Keep the container tightly closed when not in use.[8][9]

2. Handling and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[6][10]

  • Avoid generating dust when handling the solid form.[8]

  • Avoid contact with eyes, skin, and clothing.[8][9]

  • When preparing solutions, add the solvent to the peptide slowly to avoid splashing.

  • Wash hands thoroughly after handling.[7]

3. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[8] Avoid raising dust.[8]

  • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Clean the spill area thoroughly.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]

  • Do not dispose of down the drain.

  • Solid Waste: Collect unused solid this compound and contaminated consumables (e.g., gloves, weighing paper) in a designated and labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled waste container. Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

Experimental Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.